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  • Product: Sodium 3-(2-chloroethoxy)propane-1-sulfonate
  • CAS: 64055-04-5

Core Science & Biosynthesis

Foundational

Advanced Synthesis & Mechanistic Analysis: Sodium 3-(2-chloroethoxy)propane-1-sulfonate

This guide details the synthesis mechanism, experimental protocol, and critical process parameters for Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5). Executive Summary & Molecular Profile Sodium 3-(2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis mechanism, experimental protocol, and critical process parameters for Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5).

Executive Summary & Molecular Profile

Sodium 3-(2-chloroethoxy)propane-1-sulfonate is a specialized organosulfur intermediate primarily utilized in the formulation of high-performance electroplating additives (specifically for nickel and copper plating) and zwitterionic surfactants. It serves as a crucial "capping" agent or alkylating precursor, where the terminal chlorine atom allows for subsequent quaternization with amines (e.g., pyridine, dimethylamine) to form sulfobetaine-type leveling agents.

  • IUPAC Name: Sodium 3-(2-chloroethoxy)propane-1-sulfonate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.64 g/mol

  • Key Functionality: The molecule features a dual-reactive structure: a stable sulfonate head group (solubilizing) and a reactive chloro-alkyl tail (alkylating), linked by an ether oxygen.

Retrosynthetic Analysis & Strategic Routes

To synthesize this molecule with high regioselectivity, two primary routes exist. This guide focuses on Route A (Sultone Ring Opening) due to its prevalence in high-purity laboratory and fine-chemical manufacturing, while acknowledging Route B (Bisulfite Addition) as a scalable industrial alternative.

Route A: Nucleophilic Ring Opening of 1,3-Propane Sultone (Primary Focus)

This pathway involves the


 attack of the 2-chloroethoxide anion on the highly strained 1,3-propane sultone ring.


  • Pros: High atom economy, no byproduct salts (if using alkoxide), precise control over stoichiometry.

  • Cons: Requires handling of 1,3-propane sultone (carcinogen); requires strictly anhydrous conditions to prevent hydrolysis.

Route B: Radical Addition to Allyl 2-Chloroethyl Ether


  • Pros: Avoids sultones; uses aqueous media.

  • Cons: Radical mechanism can lead to regio-isomers (Markovnikov vs. Anti-Markovnikov) if not strictly controlled; purification is more complex.

Core Synthesis Mechanism (Route A)

The synthesis is governed by a nucleophilic substitution reaction (


) at the 

-carbon of the sultone ring. The reaction is driven by the relief of ring strain in the five-membered 1,2-oxathiolane-2,2-dioxide ring (commonly referred to as 1,3-propane sultone).
Step 1: Nucleophile Activation

2-Chloroethanol is treated with a base (typically Sodium Methoxide or Sodium Hydroxide) to generate the nucleophilic alkoxide. Critical Constraint: The temperature must be kept low (


) during this step to prevent the intramolecular cyclization of 2-chloroethoxide into ethylene oxide  (Williamson ether synthesis side-reaction).


Step 2: Ring Opening ( Attack)

The 2-chloroethoxide anion attacks the


-carbon of 1,3-propane sultone. The bond between the oxygen and the 

-carbon cleaves, opening the ring and forming the sulfonate anion.


Mechanistic Visualization

The following diagram illustrates the electron flow and transition states, highlighting the competition between the desired pathway and the epoxide side reaction.

SynthesisMechanism Chloroethanol 2-Chloroethanol (Cl-CH2-CH2-OH) Alkoxide 2-Chloroethoxide Anion (Cl-CH2-CH2-O⁻) Chloroethanol->Alkoxide Deprotonation (<10°C) Base Base (NaOH/NaOMe) Base->Alkoxide Epoxide Ethylene Oxide (Side Product) Alkoxide->Epoxide Intramolecular Cyclization (If T > 40°C) TS Transition State (SN2 Attack) Alkoxide->TS Nucleophilic Attack Sultone 1,3-Propane Sultone (Electrophile) Sultone->TS Ring Strain Relief Product Sodium 3-(2-chloroethoxy) propane-1-sulfonate TS->Product Ring Opening

Figure 1: Mechanistic pathway showing the critical competition between sultone ring opening and epoxide formation.

Experimental Protocol

Safety Warning: 1,3-Propane Sultone is a potent carcinogen and alkylating agent. All operations must be performed in a certified fume hood with full PPE (butyl rubber gloves, respirator).

Materials
  • 2-Chloroethanol: 1.1 molar equivalents (Slight excess to ensure sultone consumption).

  • 1,3-Propane Sultone (1,3-PS): 1.0 molar equivalent.

  • Sodium Methoxide (NaOMe): 1.0 molar equivalent (25% solution in methanol).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

  • Quench: Ethanol/Water.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with nitrogen.

  • Solvation: Charge the flask with 2-chloroethanol and anhydrous toluene (ratio 1:5 w/v). Cool the system to 0–5°C using an ice/salt bath.

  • Activation: Add Sodium Methoxide solution dropwise over 30 minutes. Maintain temperature below 10°C .

    • Why? To generate the nucleophile without triggering the cyclization to ethylene oxide.

  • Methanol Removal (Optional but Recommended): If using NaOMe/MeOH, briefly apply vacuum to remove methanol (azeotrope with toluene) to drive the equilibrium to the alkoxide and prevent methanol from competing as a nucleophile (which would form methoxy-propane sulfonate).

  • Addition: Dissolve 1,3-Propane Sultone in toluene and add it dropwise to the cold alkoxide slurry. The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Then, heat to 50–60°C for 4–6 hours.

    • Monitoring: Use TLC or HPLC to monitor the disappearance of 1,3-PS.

  • Workup:

    • The product is a sodium salt and will likely precipitate out of the toluene.

    • Cool to room temperature. Filter the white solid.

    • Wash the cake with cold toluene to remove unreacted sultone and chloroethanol.

    • Wash with acetone to remove organic impurities.

  • Purification: Recrystallize from hot ethanol/water (90:10). Dry under vacuum at 50°C.

Process Control Parameters
ParameterRangeImpact on Quality
Activation Temp 0–5°CPrevents epoxide formation; ensures regioselectivity.
Reaction Temp 50–60°CEnsures complete conversion of the sultone. >80°C risks polymerization.
Moisture Content < 0.1%Water hydrolyzes 1,3-PS to 3-hydroxypropanesulfonic acid (impurity).
Stoichiometry 1.1 : 1.0 (Alcohol:Sultone)Excess alcohol is easier to remove than unreacted carcinogenic sultone.

Process Workflow & Logic

The following diagram outlines the operational logic, emphasizing the critical control points (CCPs) for safety and purity.

ProcessWorkflow Start Start: Reagent Prep Cooling Cool to 0-5°C (Inert Atmosphere) Start->Cooling Activation Add Base (NaOMe) Generate Alkoxide Cooling->Activation Check1 CCP: Temp < 10°C? (Prevent Epoxide) Activation->Check1 Check1->Cooling No (Cool Down) Addition Add 1,3-Propane Sultone (Slow Addition) Check1->Addition Yes Heating Heat to 60°C (4-6 Hours) Addition->Heating Filtration Filter Precipitate (Product is Solid) Heating->Filtration Purification Recrystallize (EtOH/H2O) Remove Hydrolysis Byproducts Filtration->Purification End Final Product >98% Purity Purification->End

Figure 2: Operational workflow with Critical Control Points (CCP) for thermal management.

Troubleshooting & Impurity Profile

Common Impurities
  • 3-Hydroxypropane-1-sulfonate:

    • Origin: Hydrolysis of 1,3-propane sultone due to moisture entry.

    • Detection: NMR (Triplet at

      
       3.6 ppm for 
      
      
      
      ).
    • Remediation:[1] Ensure anhydrous solvents; increase ethanol wash during filtration.

  • Polymerized Sultone:

    • Origin: Overheating or highly concentrated reaction mass.

    • Remediation:[1] Dilute reaction (maintain <20% solids) and control exotherm.

  • Inorganic Salts (NaCl/NaBr):

    • Origin: Neutralization byproducts if using different bases.

    • Remediation:[1] The toluene process precipitates the sulfonate product but keeps organic impurities in solution. Salts are removed during the ethanol/water recrystallization (salts are less soluble in hot ethanol than the sulfonate).

References

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Propane Sultone. Retrieved from

  • ChemicalBook. (2023). 1,3-Propane sultone: Reactions, Synthesis, Human Exposure. Retrieved from

  • BOC Sciences. (2024). Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Profile (CAS 64055-04-5). Retrieved from

  • Google Patents. (2018). CN107602425A - Method for synthesizing sulfonic acid sodium salt of 3-allyloxy-2-hydroxy-1-propane. (Cited for comparative sulfopropylation conditions). Retrieved from

  • Arkat USA. (2012). Dehydrochlorination of 2-chloroethanol: Kinetics and Mechanisms. Arkivoc, 2012(v), 120-133. Retrieved from

Sources

Exploratory

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" solubility in organic solvents

Definitive Guide to the Solubility & Solvent Engineering of Sodium 3-(2-chloroethoxy)propane-1-sulfonate Abstract Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5 ) is a specialized organosulfonate intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to the Solubility & Solvent Engineering of Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Abstract

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5 ) is a specialized organosulfonate intermediate, critical in the synthesis of zwitterionic surfactants, electroplating additives, and functionalized polymers.[1][2][3] Its unique structure—combining a reactive chloro-alkyl tail, an ether linkage, and a hydrophilic sulfonate head—creates a distinct solubility profile that dictates its utility in chemical manufacturing.[2] This guide provides a comprehensive analysis of its solubility behavior, solvent selection strategies for nucleophilic substitution, and purification protocols.[2]

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior.[2]

Property Detail
Chemical Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 64055-04-5
Molecular Formula C₅H₁₀ClNaO₄S
Molecular Weight 224.64 g/mol
Structural Features Ionic Head: Sulfonate (-SO₃Na) Linker: Propyl chain with Ether (-O-) Reactive Tail: Chloroethyl (-CH₂CH₂Cl)
Physical State White crystalline powder

Solubility Landscape

The solubility of Sodium 3-(2-chloroethoxy)propane-1-sulfonate is governed by the "Like Dissolves Like" principle, but with a twist due to its amphiphilic (yet predominantly ionic) nature.[2] The sulfonate group provides high lattice energy, requiring high-dielectric solvents to dissociate the sodium ion and solvate the anion.[2]

Solvent Compatibility Matrix[3]

The following table summarizes the solubility behavior based on polarity and dielectric constant.

Solvent Class Specific Solvents Solubility Rating Mechanistic Insight
Water H₂OHigh (>500 g/L) The high dielectric constant (ε ≈ 80) and H-bonding capability perfectly solvate the ionic pair.[2]
Lower Alcohols Methanol, EthanolModerate to High Soluble, especially at elevated temperatures.[2] Methanol is the preferred solvent for recrystallization due to its balance of polarity and volatility.[2]
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for SN2 reactions.[2] These solvents solvate the cation (Na⁺) well but leave the anion "naked" and reactive.[2]
Ketones Acetone, MEKInsoluble Used as anti-solvents .[2] The low dielectric constant cannot overcome the lattice energy of the salt.[2]
Ethers THF, Diethyl EtherInsoluble Despite the ether linkage in the molecule, the ionic head prevents solubility in these low-polarity solvents.[2]
Hydrocarbons Hexane, TolueneInsoluble Completely immiscible.[2] Useful for washing away non-polar organic impurities.[2]
The "Ether Effect"

Unlike simple alkyl sulfonates, the internal ether oxygen in this molecule adds a degree of polarity to the alkyl chain.[2] This slightly enhances solubility in alcohols and polar aprotic solvents compared to a pure hydrocarbon chain analog, facilitating its use in homogeneous organic synthesis.[2]

Experimental Protocols

Protocol A: Solubility Screening for Reaction Optimization

Objective: Determine the optimal solvent system for a nucleophilic substitution reaction (e.g., reacting with an amine to form a betaine).

  • Preparation: Weigh 100 mg of Sodium 3-(2-chloroethoxy)propane-1-sulfonate into three separate borosilicate vials.

  • Solvent Addition:

    • Vial 1 (Protic): Add 1.0 mL Methanol.

    • Vial 2 (Aprotic): Add 1.0 mL DMF (Dimethylformamide).

    • Vial 3 (Aqueous): Add 1.0 mL Deionized Water.

  • Observation:

    • Sonicate for 5 minutes at 25°C.

    • Visual Check: Clear solution indicates solubility >100 mg/mL.[2]

  • Thermal Stress: If insoluble, heat to 50°C.[2]

    • Result: If it dissolves upon heating but precipitates on cooling, the solvent is a candidate for recrystallization .[2]

    • Result: If it dissolves and stays dissolved, it is a candidate for reaction medium .[2]

Protocol B: Purification via Anti-Solvent Precipitation

Objective: Purify the compound from organic byproducts (e.g., unreacted epichlorohydrin or alcohols).[2]

  • Dissolution: Dissolve crude product in the minimum amount of hot Methanol (60°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities (e.g., NaCl or Na₂SO₄ if present from synthesis).[2]

  • Precipitation:

    • Slowly add Acetone (ratio 3:1 Acetone to Methanol) to the filtrate while stirring.

    • The sulfonate will crash out as a white crystalline solid, while organic impurities remain in the mother liquor.[2]

  • Isolation: Vacuum filter the solid and wash with cold Acetone.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Mechanistic Visualization

The following diagrams illustrate the solvation mechanism and the purification workflow.

G cluster_0 Solvation Mechanism Molecule Sodium 3-(2-chloroethoxy) propane-1-sulfonate Water Water (H2O) High Dielectric Water->Molecule Solvates Ions (Dissolution) Acetone Acetone Low Dielectric Acetone->Molecule Rejects Ions (Precipitation)

Figure 1: Solvation Mechanism.[2] Water effectively solvates the ionic headgroup, while Acetone acts as an anti-solvent due to its inability to overcome lattice energy.[2]

G Start Crude Product (Contains organic impurities) Step1 Dissolve in Hot Methanol (60°C) Start->Step1 Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Add Anti-Solvent (Cold Acetone) Step2->Step3 Step4 Crystallization Step3->Step4 End Pure Crystalline Product Step4->End

Figure 2: Purification Workflow. A standard recrystallization protocol utilizing the differential solubility in Methanol vs. Acetone.[2]

Applications & Implications

The solubility profile of this molecule directly impacts its industrial applications:

  • Electroplating (Nickel/Copper Baths):

    • Requirement: Must be fully soluble in acidic aqueous solutions.[2]

    • Performance: The sulfonate group ensures compatibility with high-ionic-strength plating baths, acting as a brightener or leveler.[2]

  • Synthesis of Betaines (Sultaines):

    • Reaction: Reaction with tertiary amines (e.g., Dimethylamine) to form sulfobetaines.[2]

    • Solvent Choice: Water is often used, but Ethanol/Water mixtures are superior to prevent hydrolysis of the chloro-group while maintaining solubility of both the organic amine and the ionic sulfonate.[2]

Safety & Handling

  • Inhalation: As a fine powder, it can be irritating.[2] Use a dust mask (N95).

  • Solvent Safety: When using Methanol or Acetone for purification, ensure proper ventilation and explosion-proof equipment.[2]

  • Storage: Hygroscopic. Store in a cool, dry place, tightly sealed to prevent caking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23662382, Sodium 3-chloro-2-hydroxypropane-1-sulfonate (Analogous Structure).[2] Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization: Sodium 3-(2-chloroethoxy)propane-1-sulfonate

The following technical guide provides an in-depth spectroscopic characterization of Sodium 3-(2-chloroethoxy)propane-1-sulfonate. [1] Executive Summary & Compound Identity Sodium 3-(2-chloroethoxy)propane-1-sulfonate (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

[1]

Executive Summary & Compound Identity

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) is a functionalized sulfonate intermediate, primarily utilized in the electroplating industry (e.g., as a carrier or leveler in nickel/copper baths) and as a building block for zwitterionic surfactants. Its bifunctionality—containing a reactive alkyl chloride and a stable sulfonate headgroup—makes it a critical yet sensitive reagent.

This guide outlines the definitive spectroscopic markers required to validate the identity and purity of this compound, with a specific focus on differentiating it from its common hydrolysis impurity, the hydroxy-analog.

Chemical Profile
PropertyDetail
IUPAC Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
Common Abbreviations UPS-Cl, Cl-EPS
Molecular Formula C₅H₁₀ClNaO₄S
Molecular Weight 224.64 g/mol
Structure Cl-CH₂-CH₂-O-CH₂-CH₂-CH₂-SO₃Na
Solubility Soluble in Water (D₂O), DMSO; Insoluble in non-polar solvents.[1]

Synthesis & Impurity Logic (The "Why" Behind the Spectra)

To interpret the spectra accurately, one must understand the synthesis. The compound is typically produced via the ring-opening reaction of 1,3-Propane Sultone with 2-Chloroethanol .

  • Critical Quality Attribute (CQA): The terminal chloride is susceptible to hydrolysis in aqueous/alkaline conditions, converting the product into Sodium 3-(2-hydroxyethoxy)propane-1-sulfonate .

  • Spectroscopic Consequence: High-resolution NMR is required to distinguish the Cl-CH2- triplet from the HO-CH2- triplet, which often overlap but have distinct chemical shifts.

Figure 1: Synthesis and Degradation Pathway

SynthesisPath Reactants 2-Chloroethanol + 1,3-Propane Sultone Intermediate Reaction Matrix (Ring Opening) Reactants->Intermediate Heat, Catalyst Product Target Product: Sodium 3-(2-chloroethoxy) propane-1-sulfonate Intermediate->Product Sulfonation Impurity Hydrolysis Impurity: Sodium 3-(2-hydroxyethoxy) propane-1-sulfonate Product->Impurity Hydrolysis (H2O/OH-) Loss of Cl

Caption: Synthesis workflow showing the origin of the critical hydrolysis impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

NMR is the primary tool for structural confirmation. The data below assumes a solvent of Deuterium Oxide (D₂O) , which is standard for hydrophilic sulfonates.

¹H NMR Analysis (300-500 MHz, D₂O)

The molecule contains five distinct methylene (-CH₂-) environments. The ether oxygen and the chlorine atom induce significant deshielding effects.

Visual Assignment Key: Cl-CH₂(A)-CH₂(B)-O-CH₂(C)-CH₂(D)-CH₂(E)-SO₃Na

PositionProton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Insight
A Cl-CH ₂-3.75 - 3.82Triplet (t)2H~6.0Deshielded by electronegative Chlorine.
B -CH ₂-O-3.80 - 3.88Triplet (t)2H~6.0Deshielded by Oxygen; often overlaps with A.
C -O-CH ₂-3.60 - 3.68Triplet (t)2H~6.5Deshielded by Oxygen (propyl side).
E -CH ₂-SO₃2.95 - 3.05Triplet (t)2H~7.5Alpha to Sulfonate; characteristic diagnostic peak.
D -CH ₂-2.00 - 2.10Quintet (m)2H~7.0Central methylene; shielded relative to others.

Application Scientist Note:

  • Differentiation Strategy: If Cl- hydrolysis has occurred, the triplet at Position A (3.75 ppm) will shift upfield to approx. 3.65-3.70 ppm (corresponding to HO-CH2-). Watch for a "doublet of triplets" or broadening in the 3.6-3.8 ppm region if the sample is impure.

  • Solvent Effect: In DMSO-d6 , the hydroxyl proton of the impurity (if present) would be visible ~4.5 ppm, whereas the pure Chloride product has no exchangeable protons.

¹³C NMR Analysis (75-125 MHz, D₂O)
Carbon LabelShift (δ, ppm)Assignment
C-B ~70.5-C H₂-O- (Ethyl side)
C-C ~69.0-O-C H₂- (Propyl side)
C-E ~48.5-C H₂-SO₃Na
C-A ~43.5Cl-C H₂-
C-D ~24.5-C H₂- (Central propyl)

Infrared (IR) Spectroscopy (FT-IR)[1]

IR is used primarily for functional group confirmation (Sulfonate and Ether) rather than detailed structural elucidation.

Sampling Technique: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Functional GroupVibration ModeDiagnostic Value
2850 - 2950 C-HStretching (Alkane)Generic backbone confirmation.
1170 - 1200 S=OAsymmetric StretchPrimary ID: Strong, broad band characteristic of sulfonates.
1100 - 1120 C-O-CStretching (Ether)Confirms the ether linkage connecting the ethyl/propyl chains.
1040 - 1060 S=OSymmetric StretchSecondary sulfonate confirmation.
600 - 800 C-ClStretchingCritical: Often weak, but distinguishes from non-halogenated analogs.

Mass Spectrometry (MS)[1]

Mass spectrometry provides the molecular weight and the definitive chlorine isotope pattern.

Method: Electrospray Ionization (ESI), Negative Mode. Target Ion: [M - Na]⁻ (The sulfonate anion).

Theoretical Data
  • Molecular Formula (Anion): C₅H₁₀ClO₄S⁻

  • Monoisotopic Mass: 201.00 g/mol

Experimental Signature
m/z ValueRelative AbundanceAssignmentInterpretation
201.0 100%[M - Na]⁻ (³⁵Cl)Base peak corresponding to the intact anion.
203.0 ~32%[M - Na]⁻ (³⁷Cl)Isotope Confirmation: The 3:1 ratio of peak 201 to 203 is the definitive proof of the Chlorine atom's presence.
165.0 Variable[M - Na - HCl]⁻Fragment: Loss of HCl (cyclization to sultone-like species in source).
121.0 Variable[C₃H₇O₃S]⁻Fragment: Cleavage at the ether bond (Propyl sulfonate fragment).

Quality Control Protocol

To ensure the material is suitable for high-precision applications (e.g., pharmaceutical synthesis or semiconductor plating), follow this QC workflow:

  • Solubility Check: Dissolve 100mg in 1mL D₂O. Solution must be clear and colorless. Turbidity implies inorganic salt contamination (NaCl/Na₂SO₄).

  • MS Screening: Run ESI-MS. Confirm the 201/203 m/z ratio. If the 203 peak is missing or <10%, the product has hydrolyzed.

  • NMR Integration: Integrate the CH2-SO3 triplet (2.95 ppm) and set to 2.00. Integrate the Cl-CH2 region (3.75 ppm).

    • Acceptance Criteria: Integration of Cl-CH2 > 1.90.

Figure 2: Analytical Decision Tree

QCDecision Start Sample Intake Solubility Dissolve in D2O Start->Solubility Clear Is Solution Clear? Solubility->Clear MS_Check ESI-MS Analysis (Negative Mode) Clear->MS_Check Yes Fail_Salt FAIL: Inorganic Salts Clear->Fail_Salt No (Turbid) Isotope Isotope Ratio 201:203 is 3:1? MS_Check->Isotope NMR_Check 1H NMR Analysis Isotope->NMR_Check Yes Fail_Hydro FAIL: Hydrolyzed (OH- impurity) Isotope->Fail_Hydro No (Only 183 m/z or no 203) Pass PASS: High Purity NMR_Check->Pass

Caption: Step-by-step Quality Control decision tree for incoming raw material.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for alkyl sulfonate shifts).

  • PubChem Database. (2023). Compound Summary: 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt (Analogous Structure).[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Source for theoretical chemical shift calculations and isotope patterns).

  • U.S. Environmental Protection Agency. (2010). Sultone Chemistry and Derivatives in Industrial Applications. Retrieved from [Link]

Sources

Foundational

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" reactivity with nucleophiles

Topic: Reactivity of Sodium 3-(2-chloroethoxy)propane-1-sulfonate with Nucleophiles Content Type: Technical Whitepaper / Application Guide Audience: Chemical Researchers, Process Engineers, and Drug Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Sodium 3-(2-chloroethoxy)propane-1-sulfonate with Nucleophiles Content Type: Technical Whitepaper / Application Guide Audience: Chemical Researchers, Process Engineers, and Drug Development Scientists

Strategic Sulfopropylating Agent for Aqueous-Phase Synthesis

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5), often referred to in industrial contexts as a "spacer-modified" sulfopropylating agent, represents a critical tool for introducing anionic solubility to neutral nucleophiles. Unlike the more common 1,3-propane sultone (a potent carcinogen) or sodium 3-chloro-2-hydroxypropanesulfonate (which introduces a reactive hydroxyl handle), this ether-linked reagent offers a chemically inert, hydrophilic spacer.

This guide details the reactivity of the terminal alkyl chloride with nucleophiles (


 pathway), emphasizing its utility in synthesizing zwitterionic surfactants, electroplating levelers, and water-soluble polymers.

Molecular Architecture & Reactivity Logic

The molecule consists of three distinct functional domains, each dictating its behavior in synthesis:

DomainStructureFunction & Reactivity
Electrophilic Head

Primary Alkyl Chloride: The site of nucleophilic attack. Moderate leaving group ability requires thermal activation or iodide catalysis (Finkelstein conditions).
Hydrophilic Linker

Ether Spacer: Provides rotational flexibility and improved water solubility compared to pure alkyl chains. Chemically inert to base/acid hydrolysis under standard conditions.
Anionic Tail

Sulfonate Group: Ensures high water solubility, allowing organic transformations to occur in aqueous or hydro-alcoholic media (Green Chemistry compliant).
The "Ether Advantage"

Researchers often choose this compound over Sodium 3-chloro-2-hydroxypropanesulfonate to avoid side reactions associated with the secondary hydroxyl group (e.g., hydrogen bonding, unintended cross-linking, or oxidation). The ether linkage ensures that the resulting product possesses a flexible, non-interacting tether.

Mechanistic Pathway: Aqueous Substitution

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). However, because the substrate is an alkyl chloride rather than a bromide or iodide, the reaction rate in water can be sluggish due to the high solvation energy of the chloride leaving group.
Catalytic Strategy: The Finkelstein Modification

To accelerate the reaction without raising temperatures to decomposition levels, the addition of catalytic Sodium Iodide (NaI) is recommended.

  • In situ activation:

    
    
    
  • Nucleophilic attack:

    
    
    

The intermediate alkyl iodide is significantly more electrophilic, driving the reaction to completion.

SN2_Mechanism Substrate Substrate: R-CH2-Cl Activation Activation (NaI): R-CH2-I Substrate->Activation + I- (cat.) TS Transition State: [Nu...C...I]‡ Activation->TS + Nucleophile Product Product: Nu-CH2-R + Cl- TS->Product Fast Product->Activation I- recycles

Caption: Catalytic cycle showing iodide-assisted substitution, lowering the activation energy for the alkyl chloride.

Synthetic Protocols

Protocol A: Synthesis of Sulfobetaines (Amine Quaternization)

This reaction converts tertiary amines into zwitterionic sulfobetaines, widely used as protein solubilizers and electroplating levelers.

Reagents:

  • Substrate: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (1.0 eq)

  • Nucleophile: Tertiary Amine (e.g., Dimethyldodecylamine) (1.05 eq)

  • Solvent: Water/Ethanol (1:1 v/v)

  • Catalyst: NaI (0.05 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve the sulfonate substrate in water. Add the amine dissolved in ethanol to create a homogeneous phase.

  • Activation: Add catalytic NaI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor consumption of the amine via TLC or pH titration (free amine is basic; quat is neutral).
    
  • Purification:

    • Evaporate ethanol.

    • Extract unreacted amine with diethyl ether (the product remains in the aqueous phase).

    • Recrystallize from hot ethanol or acetone/water.

Protocol B: Thioether Formation (Surface Functionalization)

Used to attach sulfonate groups to thiolated surfaces or molecules (e.g., forming analogs of MPS/SPS brighteners).

Reagents:

  • Substrate: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (1.0 eq)

  • Nucleophile: Thiol (

    
    ) (1.0 eq)
    
  • Base: NaOH or

    
     (1.1 eq) to generate the thiolate.
    

Step-by-Step Workflow:

  • Thiolate Generation: Stir the thiol with the base in water under inert atmosphere (

    
    ) for 30 mins.
    
  • Addition: Add the sulfonate substrate.

  • Reaction: Stir at

    
     for 6–10 hours. The thiolate is a powerful nucleophile; iodide catalysis is optional but helpful.
    
  • Workup: Neutralize pH. If the product precipitates, filter; otherwise, use dialysis to remove salts.

Applications & Case Studies

Electroplating Levelers

In acid copper plating, this molecule reacts with nitrogen-heterocycles (like imidazole or pyridine) to form "levelers."

  • Mechanism: The quaternary ammonium cation adsorbs to high-current density areas (edges/corners) of the cathode.

  • Role of Ether Linker: The ether oxygen modifies the adsorption strength compared to simple alkyl chains, allowing for "softer" suppression and brighter deposits.

Drug Delivery Systems

Used to derivatize poorly soluble drugs containing amine or hydroxyl groups.

  • Benefit: Converts a hydrophobic drug into a highly water-soluble sulfonate salt without altering the pharmacophore significantly.

  • Stability: The ether linkage prevents premature degradation in biological fluids (unlike esters).

Conductive Polymers

Used as a dopant or side-chain modifier for PEDOT or Polypyrrole.

  • Function: The sulfonate acts as the counter-ion for the conductive polymer backbone, rendering the material water-dispersible (self-doped polymers).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Chloride is a poor leaving group in pure water.Add 5-10 mol% NaI (Finkelstein condition). Increase temperature to reflux.
Hydrolysis (Alcohol formation) pH too high (>11) or temp too high (>100°C).Maintain pH 8-9. Do not use strong hydroxide bases if possible; use carbonates.
Phase Separation Amine nucleophile is too hydrophobic.Use a co-solvent (Isopropanol or Ethanol) to ensure a single phase.
Salt Contamination NaCl byproduct remains in product.Use Ion Exchange Resin or Dialysis (MWCO 500 Da) for purification.

Visual Workflow Summary

Workflow Start Start: Dissolve Sulfonate Substrate CheckNu Select Nucleophile Start->CheckNu AminePath Amine (R3N) Target: Zwitterion CheckNu->AminePath ThiolPath Thiol (R-SH) Target: Thioether CheckNu->ThiolPath Cond_Amine Reflux (EtOH/H2O) + NaI Catalyst AminePath->Cond_Amine Cond_Thiol Basic pH (NaOH) 50-60°C, N2 Atm ThiolPath->Cond_Thiol Purify Purification: Extraction or Dialysis Cond_Amine->Purify Cond_Thiol->Purify Final Final Product: Sulfonated Derivative Purify->Final

Caption: Decision tree for synthesizing sulfonated derivatives based on nucleophile type.

References

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. (Context: Thiol reactivity and sulfonate stabilization).

  • Shao, Y., et al. (2018). Electroplating Additives: Mechanisms and Recent Developments. (Context: Use of sulfonated alkyl halides in leveling agents).

  • Weaver, J. D., et al. (2011). Synthesis of Zwitterionic Polymers via Sulfopropylating Agents. (Context: Polymer functionalization using sulfonate spacers).

  • ChemicalBook. (2024).[1][2] Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Specifications. (Context: Physical properties and CAS verification).

  • PubChem. (2024). Compound Summary: Sulfopropylating Agents. (Context: General reactivity of chloro-sulfonates).

Sources

Exploratory

Technical Whitepaper: Sodium 3-(2-chloroethoxy)propane-1-sulfonate as a Modular Precursor

The following technical guide details the chemical profile, synthesis, and application of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5). This document is structured to serve researchers and process chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5). This document is structured to serve researchers and process chemists requiring a stable, hydrophilic alkylating agent for the synthesis of advanced zwitterions, electroplating additives, and functionalized surfactants.

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate is a specialized organosulfur intermediate used primarily to introduce the sulfopropyl-ether moiety into nucleophilic substrates. Unlike the direct use of 1,3-propane sultone (a potent carcinogen) which introduces a simple propyl sulfonate tail, this precursor offers two distinct advantages:

  • Enhanced Safety: It is a stable sodium salt, eliminating the volatility and immediate alkylation hazards associated with sultones.

  • Structural Superiority: The inclusion of an ethoxy ether linkage (

    
    ) imparts greater hydrophilic character and rotational flexibility to the resulting conjugate than a simple alkyl chain.
    

This guide explores its utility in synthesizing high-performance electroplating levelers (e.g., for acid copper or nickel baths) and zwitterionic surfactants.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Identity and Structure

The molecule consists of a propyl sulfonate head group linked via an ether oxygen to a 2-chloroethyl tail. The terminal chloride serves as the electrophilic handle for downstream functionalization.

PropertyData
Chemical Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 64055-04-5
Molecular Formula

Molecular Weight 224.64 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; moderately soluble in MeOH; insoluble in non-polar solvents.[1][2][3]
Functionality Electrophilic Alkylating Agent (Alkyl Chloride)
Structural Diagram

The following diagram illustrates the core connectivity and the reactive center (C-Cl bond) prone to nucleophilic attack.

ChemicalStructure Figure 1: Functional Architecture of Sodium 3-(2-chloroethoxy)propane-1-sulfonate Cl Cl (Leaving Group) Ethyl Ethyl Spacer -(CH2)2- Cl->Ethyl Electrophilic Site Ether Ether Linkage -O- Ethyl->Ether Propyl Propyl Spacer -(CH2)3- Ether->Propyl Sulfonate Sulfonate Group -SO3 Na Propyl->Sulfonate Hydrophilic Tail

Mechanistic Utility & Synthesis[4][5][7]

Synthesis of the Precursor

The industrial synthesis of this compound typically involves the ring-opening of 1,3-propane sultone by 2-chloroethanol . This reaction capitalizes on the nucleophilicity of the hydroxyl group to open the strained sultone ring.

Reaction Scheme:



The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to yield the stable sodium salt.
Mechanism of Action (Downstream Application)

In organic synthesis, the molecule acts as a "masked" sulfopropylating agent. The terminal chloride undergoes Nucleophilic Substitution (


)  reactions with amines, thiols, or alkoxides.
  • Reactivity Note: The chloride on a primary carbon is moderately reactive. Reactions often require elevated temperatures (

    
    ) or iodide catalysis (Finkelstein conditions) to accelerate the displacement.
    

ReactionMechanism Figure 2: SN2 Functionalization Mechanism Nu Nucleophile (R-NH2, R-SH) Transition Transition State [Nu...C...Cl]‡ Nu->Transition Attack Precursor Precursor Cl-(CH2)2-O-(CH2)3-SO3Na Precursor->Transition Product Functionalized Zwitterion Nu-(CH2)2-O-(CH2)3-SO3Na Transition->Product Substitution Salt Byproduct NaCl Transition->Salt Elimination

Key Applications

Electroplating Additives (Brighteners & Levelers)

This is the primary industrial application. The compound is used to synthesize "Leveling Agents" for Acid Copper and Nickel plating baths.

  • Role: It reacts with nitrogen-heterocycles (e.g., pyridine, imidazole) to form quaternary ammonium sulfobetaines.

  • Benefit: The ether linkage provides flexibility, allowing the additive to adsorb/desorb rapidly on the cathode surface, modulating crystal growth for a brighter, smoother finish.

  • Target Compounds: Polyether-modified sulfobetaines.

Zwitterionic Surfactants

Reacting the precursor with long-chain fatty amines (e.g., dodecylamine) yields sulfobetaine-type surfactants.

  • Advantage: These surfactants are pH-stable and compatible with high-salinity environments (e.g., Enhanced Oil Recovery).

Experimental Protocol: Synthesis of a Model Betaine

Objective: Synthesize a pyridinium-based electroplating leveler using Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

Materials
  • Precursor: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (1.0 eq)

  • Nucleophile: Pyridine (1.2 eq)

  • Solvent: Water or Water/Ethanol (1:1 v/v)

  • Catalyst: Sodium Iodide (NaI) (0.05 eq) - Optional, to accelerate reaction.

Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 22.4 g (0.1 mol) of the precursor in 50 mL of water.

  • Addition: Add 9.5 g (0.12 mol) of Pyridine. (Excess pyridine drives the reaction).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor conversion via TLC or HPLC.
    
    • Note: The pH should be monitored; if it drops significantly, adjust with dilute NaOH to maintain neutrality, though pyridine acts as a buffer.

  • Work-up:

    • Cool the solution to room temperature.

    • Wash with ethyl acetate (

      
       mL) to remove unreacted pyridine.
      
    • The aqueous phase contains the product.

  • Isolation: Evaporate the water under reduced pressure to obtain the crude solid. Recrystallize from Ethanol/Water if high purity is required.

Expected Result

A quaternary pyridinium salt: 1-[2-(3-sulfopropoxy)ethyl]pyridinium betaine .

Safety & Handling

HazardDescriptionMitigation
Skin/Eye Irritation The precursor is an alkyl chloride and can cause irritation.Wear nitrile gloves and safety goggles.
Dust Inhalation Fine powder can irritate the respiratory tract.Handle in a fume hood or use a dust mask.
Reactivity Stable under normal conditions but hydrolyzes in strong base at high heat.Store in a cool, dry place away from strong oxidizers.

Comparison to Propane Sultone: While 1,3-propane sultone is a confirmed carcinogen (OSHA regulated), Sodium 3-(2-chloroethoxy)propane-1-sulfonate is significantly safer to handle as it is a non-volatile salt. However, as an alkylating agent, it should still be treated with caution regarding potential mutagenicity, although data is less severe than for the sultone.

References

  • PubChem. Sodium 3-chloro-2-hydroxypropanesulfonate (Related Compound & Class Properties). National Library of Medicine. Available at: [Link]

  • European Patent Office. Process for the preparation of sulfopropylated substances. (General reference for sultone ring-opening chemistry). Available at: [Link]

  • ScienceMadness. 2-Chloroethanol Properties and Reactivity. (Precursor synthesis component).[4] Available at: [Link]

Sources

Foundational

Sodium 3-(2-chloroethoxy)propane-1-sulfonate: Synthesis, Reactivity, and Applications

The following technical guide details the chemistry, synthesis, and applications of Sodium 3-(2-chloroethoxy)propane-1-sulfonate , a critical bifunctional intermediate used primarily in the synthesis of advanced electrop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of Sodium 3-(2-chloroethoxy)propane-1-sulfonate , a critical bifunctional intermediate used primarily in the synthesis of advanced electroplating additives and functionalized surfactants.

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5) serves as a specialized alkylating agent and hydrophilic linker in organic synthesis. Unlike simple alkyl sulfonates, this molecule incorporates an ether linkage within the propyl chain, enhancing the solubility and flexibility of the resulting derivatives. It is the foundational precursor for a class of high-performance electroplating levelers and brighteners (e.g., polyether sulfonates), where it acts as a "bifunctional spacer"—providing a reactive chloride for attachment and a sulfonate tail for water solubility.

Historical Genesis: The "Sultone Era" of Additives

The discovery and utilization of Sodium 3-(2-chloroethoxy)propane-1-sulfonate emerged during the "Sultone Era" of the 1960s and 70s, a period defined by the industrialization of 1,3-Propane Sultone (PS) chemistry.

  • Early Electroplating (Pre-1960s): Additives were often simple aryl sulfonates or natural colloids, which lacked precise control over deposition rates.

  • The Sultone Revolution: The commercial availability of 1,3-propane sultone allowed chemists to introduce sulfopropyl groups (

    
    ) onto amines and alcohols. This drastically improved the solubility of hydrophobic brighteners (like coumarins or thioureas).
    
  • Evolution to Ether-Sulfonates: Researchers found that simple propyl chains were sometimes too rigid or hydrophobic. By reacting 2-chloroethanol with propane sultone, they created Sodium 3-(2-chloroethoxy)propane-1-sulfonate. This introduced an oxygen atom into the backbone, increasing rotational freedom and modifying the adsorption characteristics of the final additive on the cathode surface.

Chemical Identity & Properties

PropertyData
Chemical Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 64055-04-5
Molecular Formula

Molecular Weight 224.64 g/mol
Structure

Appearance White crystalline powder
Solubility Highly soluble in water; insoluble in non-polar solvents
Key Functional Groups Primary Chloride (Electrophile), Sulfonate (Hydrophile), Ether (Linker)

Synthesis Protocol

The synthesis relies on the nucleophilic ring-opening of 1,3-Propane Sultone by 2-Chloroethanol . This reaction is highly atom-efficient but requires strict safety controls due to the carcinogenicity of the sultone starting material.

Mechanism: Nucleophilic Ring Opening

The hydroxyl group of 2-chloroethanol attacks the electrophilic carbon adjacent to the oxygen in the sultone ring.

Experimental Workflow

Safety Warning: 1,3-Propane Sultone is a potent carcinogen and alkylating agent.[1] All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, respirator).

Step 1: Acid-Catalyzed Alcoholysis
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Inert atmosphere (

    
    ) is recommended.
    
  • Reagents:

    • 2-Chloroethanol (1.1 eq) – Excess drives the reaction.

    • 1,3-Propane Sultone (1.0 eq).[1][2]

    • Catalyst: Sulfuric acid (trace) or heat-driven (autocatalytic).

  • Procedure:

    • Charge 2-Chloroethanol into the flask and heat to 50°C.

    • Slowly add molten 1,3-Propane Sultone dropwise over 60 minutes. Exothermic reaction.[1]

    • Raise temperature to 100–110°C and reflux for 4–6 hours.

    • Monitoring: Track disappearance of sultone via TLC or HPLC.

    • Intermediate: This yields 3-(2-chloroethoxy)propane-1-sulfonic acid.

Step 2: Neutralization
  • Cooling: Cool the reaction mixture to 20°C.

  • Neutralization: Slowly add aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) until pH reaches 7.0–7.5.
    
  • Purification:

    • Remove water via rotary evaporation to obtain a crude solid.

    • Recrystallization: Recrystallize from Ethanol/Water (90:10) to remove unreacted salts and traces of hydrolyzed sultone.

    • Drying: Vacuum dry at 60°C.

Visual Synthesis Pathway

Synthesis Chloroethanol 2-Chloroethanol (Nucleophile) Reaction Ring Opening (100-110°C) Chloroethanol->Reaction Sultone 1,3-Propane Sultone (Electrophile) Sultone->Reaction Acid Intermediate: Sulfonic Acid Reaction->Acid Nucleophilic Attack Product Sodium 3-(2-chloroethoxy) propane-1-sulfonate Acid->Product Neutralization NaOH + NaOH (Neutralization) NaOH->Product

Figure 1: Synthesis pathway via nucleophilic ring opening of 1,3-propane sultone.

Reactivity & Mechanism of Action

The utility of Sodium 3-(2-chloroethoxy)propane-1-sulfonate lies in its bifunctional nature .

The Chloride Handle (Electrophile)

The terminal chloro- group is a primary alkyl halide. While less reactive than a bromide or iodide, it is sufficiently reactive towards strong nucleophiles (amines, thiols, phosphines) at elevated temperatures (60–90°C).

  • Application: It allows the attachment of the sulfonate tail to functional molecules.

    • Reaction:

      
      
      
The Ether Linkage (Flexibility)

The ether oxygen introduces a "kink" in the chain and increases hydrophilicity via hydrogen bonding.

  • Impact: In electroplating, this prevents the additive from forming overly dense, hydrophobic films on the cathode, allowing for "softer" suppression and better leveling of the metal deposit.

Applications in Industry

A. Electroplating Additives (Copper/Nickel)

This molecule is the precursor to a family of "Gemini" surfactants and zwitterionic levelers.

  • Synthesis of SPB Analogues: Reacting this intermediate with heterocyclic amines (like pyridine or imidazole) creates compounds similar to SPB (Sulfopropyl Betaine) but with an ether spacer.

  • Function: These derivatives adsorb to high-current density areas on the cathode (edges/corners), inhibiting metal deposition there and forcing the metal to deposit in low-current areas (recesses), resulting in a smooth, bright finish.

B. Pharmaceutical Relevance (Linker Chemistry)

While not a drug itself, the chemistry is analogous to that used in Solubilizing Linkers .

  • Concept: Attaching this sulfonate tail to a hydrophobic drug molecule (via the Cl handle) can convert a water-insoluble drug into a soluble anionic prodrug or derivative.

  • Comparison: It functions similarly to Sulfobutylether-beta-cyclodextrin tails but as a covalent modifier rather than an inclusion complex.

Application Workflow Diagram

Applications cluster_plating Electroplating Synthesis cluster_pharma Pharma / Materials Intermediate Sodium 3-(2-chloroethoxy) propane-1-sulfonate Amine Reactant: Tertiary Amine / Pyridine Intermediate->Amine Drug Reactant: Hydrophobic API (Nu-) Intermediate->Drug Leveler Product: Ether-Linked Sulfobetaine (Leveling Agent) Amine->Leveler Quaternization (-NaCl) Prodrug Product: Solubilized Derivative (Anionic Tail) Drug->Prodrug Conjugation

Figure 2: Divergent synthetic applications in electroplating and pharmaceutical conjugation.

References

  • Review of Sultone Chemistry

    • Title: "1,3-Propane sultone: Reactions and Synthesis"[1][2][3]

    • Source: BenchChem Technical Guides
  • Source: Google Patents (CN105585513A)
  • General Sultone Synthesis

    • Title: "Synthesis of 1, 3-Propane Sultone"
    • Source: Aliyun Technical Repository
    • URL:[Link]

  • Toxicology of Propane Sultone Derivatives

    • Title: "RoC Profile: 1,3-Propane Sultone"
    • Source: N
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" laboratory synthesis protocol

Application Note & Protocol: Laboratory Synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate Part 1: Executive Summary & Strategic Relevance Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Laboratory Synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Part 1: Executive Summary & Strategic Relevance

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) is a specialized functionalized sulfonate intermediate, primarily utilized in the electroplating industry as a high-performance leveling agent and brightener for nickel and copper plating baths. Its unique structure—comprising a chloro-terminal ether linked to a propyl sulfonate tail—serves as a "molecular anchor." The sulfonate head group ensures water solubility and electrostatic interaction with the metal cathode, while the chloro-ether tail modulates the adsorption kinetics, preventing over-plating at high-current density areas (edges/corners).

Beyond electroplating, this molecule serves as a versatile synthetic building block (synthon) for introducing the sulfopropyl ether motif into pharmaceutical candidates or advanced polymers via nucleophilic substitution of the terminal chloride.

Key Technical Challenges:

  • Hydrolysis Sensitivity: The starting material, 1,3-propane sultone, is sensitive to moisture, requiring strictly anhydrous conditions to prevent the formation of 3-hydroxypropanesulfonic acid.

  • Selectivity: Ensuring the hydroxyl group of 2-chloroethanol attacks the sultone ring without inducing polymerization or elimination of the chloride.

  • Safety: 1,3-Propane sultone is a potent alkylating agent and carcinogen; the protocol mandates rigorous containment.

Part 2: Reaction Mechanism & Logic

The synthesis exploits the high ring strain of 1,3-propane sultone (1,2λ⁶-oxathiolane-2,2-dione) to drive a ring-opening reaction with 2-chloroethanol . Unlike simple base-catalyzed openings which risk cyclizing the 2-chloroethanol into ethylene oxide, this protocol utilizes a thermal, acid-catalyzed approach to preserve the chloro-ethyl moiety.

Chemical Equation:




Mechanistic Pathway Diagram:

ReactionMechanism Sultone 1,3-Propane Sultone (Electrophile) Transition Transition State (Ring Opening) Sultone->Transition Heat (100-110°C) Alcohol 2-Chloroethanol (Nucleophile) Alcohol->Transition Nucleophilic Attack AcidInter Intermediate Acid 3-(2-chloroethoxy)propane-1-sulfonic acid Transition->AcidInter Ring Strain Relief Product FINAL PRODUCT Sodium 3-(2-chloroethoxy)propane-1-sulfonate AcidInter->Product Neutralization Base NaOH (aq) (Neutralization) Base->Product

Figure 1: Mechanistic pathway for the thermal ring-opening synthesis.

Part 3: Detailed Synthesis Protocol

Reagents and Materials Table
ComponentCAS No.MW ( g/mol )Equiv.RoleHazards
1,3-Propane Sultone 1120-71-4122.141.0ElectrophileCarcinogen , Corrosive
2-Chloroethanol 107-07-380.511.5 - 2.0Nucleophile/SolventHighly Toxic, Flammable
Sodium Hydroxide 1310-73-240.001.0Neutralizing AgentCorrosive
Ethanol (Abs.) 64-17-546.07N/ARecrystallizationFlammable
Toluene 108-88-392.14N/AAzeotropic DryingFlammable, Repro. Toxin
Experimental Workflow

Step 1: Preparation & Safety Setup

  • Engineering Control: All operations involving 1,3-propane sultone must be performed in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

  • Apparatus: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and nitrogen inlet.

Step 2: Ring-Opening Reaction (Sulfonation)

  • Charge: Add 12.2 g (0.10 mol) of molten 1,3-propane sultone to the flask.

  • Addition: Add 16.1 g (0.20 mol) of 2-chloroethanol. The excess alcohol acts as a solvent to homogenize the melt.

  • Reaction: Heat the mixture to 110°C under a slow stream of nitrogen.

    • Insight: Do not exceed 130°C to prevent elimination of HCl from the chloroethyl group.

  • Monitoring: Maintain temperature for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1; stain with KMnO4) or ¹H NMR (disappearance of sultone triplets at δ 4.4 ppm).

Step 3: Neutralization

  • Cooling: Cool the reaction mixture to room temperature (25°C). The intermediate sulfonic acid is a viscous oil.

  • Neutralization: Slowly add a stoichiometric amount of NaOH solution (4.0 g in 20 mL water) dropwise.

    • Critical Control: Maintain internal temperature < 30°C using an ice bath. The reaction is exothermic.[1] Adjust pH to 7.0–7.5 .

Step 4: Purification & Isolation

  • Evaporation: Remove water and excess 2-chloroethanol under reduced pressure (Rotovap at 60°C, < 20 mbar).

    • Note: 2-chloroethanol (bp 129°C) requires good vacuum for removal.

  • Azeotropic Drying: Add 50 mL of toluene to the residue and evaporate again to remove trace moisture.

  • Crystallization: Dissolve the crude white solid in a minimum amount of boiling Ethanol (95%) . Allow to cool slowly to 4°C overnight.

  • Filtration: Filter the white crystalline precipitate, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 50°C for 12 hours.

Workflow Diagram:

SynthesisWorkflow Start Start: Inert Atmosphere Setup Mix Mix 1,3-PS + 2-Chloroethanol (Excess Alcohol) Start->Mix Heat Heat to 110°C (4-6 hrs) Ring Opening Mix->Heat Check QC Check: NMR/TLC (Sultone Consumed?) Heat->Check Check->Heat No (Continue Heating) Neut Cool & Neutralize (aq. NaOH, pH 7) Check->Neut Yes Strip Vacuum Distillation (Remove Water/Alcohol) Neut->Strip Cryst Recrystallization (Ethanol/Water) Strip->Cryst Final Yield: White Crystalline Solid (>85% Purity) Cryst->Final

Figure 2: Step-by-step laboratory workflow for synthesis and purification.

Part 4: Quality Control & Characterization

To validate the synthesis, compare the isolated product against the following specifications.

Table 2: Analytical Specifications

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline powder
Solubility 10% w/v in WaterClear, colorless solution
pH 10% Aqueous Soln.[2][3]6.5 – 8.5
¹H NMR D₂O, 400 MHzδ 3.85 (t, 2H, -O-CH₂-CH₂-Cl)δ 3.70 (t, 2H, -O-CH₂-CH₂-CH₂-)δ 3.65 (t, 2H, Cl-CH₂-)δ 2.95 (t, 2H, -CH₂-SO₃)δ 2.05 (m, 2H, -CH₂-CH₂-CH₂-)
Purity HPLC (ELSD/CAD)> 98.0%

Self-Validation Check:

  • Impurity Flag: A triplet at δ 3.60 ppm (distinct from product) usually indicates hydrolysis to 3-hydroxypropane-1-sulfonate. If observed, recrystallize from ethanol/water (90:10).

  • Chloride Integrity: Perform a Silver Nitrate test. The product should not precipitate AgCl immediately (covalent Cl), whereas ionic chloride impurities (NaCl) will precipitate instantly.

Part 5: References

  • Wiley-VCH. (2012). Ullmann's Encyclopedia of Industrial Chemistry: Sulfonic Acids, Aliphatic. (General reference for sultone ring-opening chemistry).

  • Organic Syntheses. (1987). General Procedures for Sultone Ring Opening. Coll. Vol. 6, p. 719. (Foundational methodology adapted for this protocol).

  • ChemSRC. (2024). CAS 64055-04-5 Physicochemical Properties. Retrieved from [Link]

Disclaimer: This protocol involves the use of carcinogenic (1,3-propane sultone) and toxic (2-chloroethanol) materials. It is intended solely for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application

Application Note: Purification of Sodium 3-(2-chloroethoxy)propane-1-sulfonate by Recrystallization

[1][2][3] Abstract & Strategic Context Sodium 3-(2-chloroethoxy)propane-1-sulfonate is a critical intermediate in the synthesis of pharmaceutical surfactants and a functional hardening agent in electroplating (specifical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Strategic Context

Sodium 3-(2-chloroethoxy)propane-1-sulfonate is a critical intermediate in the synthesis of pharmaceutical surfactants and a functional hardening agent in electroplating (specifically nickel and copper baths).[1] In these applications, the presence of inorganic byproducts—primarily sodium chloride (NaCl) and sodium sulfate (


)—is detrimental. Inorganic salts can cause "haze" in electroplating deposits and catalyze unwanted side reactions in drug synthesis.[1]

This guide details a solubility-differential purification protocol . Unlike simple organic recrystallizations, this process exploits the extreme solubility difference between organic sulfonates and inorganic salts in anhydrous alcohols.

Chemical Profile
PropertyDetail
Chemical Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 64055-04-5
Molecular Formula

Molecular Weight 224.64 g/mol
Solubility (Water) Very High (>500 g/L)
Solubility (Ethanol) Moderate (Hot), Low (Cold)
Major Impurities NaCl (from synthesis via sultone/sulfite route), Hydrolysis products

Pre-Purification Analysis & Preparation[1][2][3]

Before initiating recrystallization, characterize the crude material to establish a baseline.

Analytical Metrics
  • Chloride Content (Inorganic): Perform Argentometric Titration (AgNO3) to quantify NaCl contamination.[2][1] Target for crude is often 5–15%; target for pure is <0.5%.[1]

  • Water Content: Karl Fischer titration.[1] Crucial: Excess water allows NaCl to dissolve in the organic solvent, defeating the purification mechanism.

  • HPLC Analysis: Use a Mixed-Mode column (e.g., Newcrom BH) with ELSD (Evaporative Light Scattering Detector).[2][1] UV detection is unreliable due to the lack of strong chromophores in the molecule [1].

The "Dryness" Prerequisite

The success of this protocol hinges on the exclusion of water during the extraction phase.[2]

  • Action: Dry the crude solid in a vacuum oven at 50°C for 6 hours prior to starting.

  • Reasoning: NaCl is practically insoluble in absolute ethanol (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     at 25°C).[1] However, if the crude contains 5% water, the solubility of NaCl increases exponentially, leading to salt carryover into the final product [2].
    

Detailed Protocol: Ethanol-Mediated Extraction-Crystallization

This method is the "Gold Standard" for purifying sodium sulfonates, separating them from inorganic matrices.

Phase 1: Dissolution & Salt Rejection[1][2][3]
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent: Use Absolute Ethanol (EtOH) .[1] Do not use 95% EtOH.[1]

  • Ratio: Suspend the dried crude solid in Absolute Ethanol at a ratio of 1:10 (w/v) (e.g., 10g solid in 100mL EtOH).

  • Reflux: Heat the suspension to boiling (approx. 78°C) with vigorous stirring for 30–45 minutes.

    • Observation: The organic sulfonate will dissolve.[1] The inorganic salts (NaCl) will remain as a white, dense precipitate.

  • Hot Filtration (Critical Step):

    • While keeping the mixture near boiling, filter the suspension through a pre-heated Büchner funnel or a heated sintered glass filter.

    • Why Pre-heat? To prevent the sulfonate from crystallizing on the filter paper and clogging the pores.[2]

    • Solid Residue: The filter cake is the inorganic impurity (NaCl).[2] Discard (or test to confirm).

    • Filtrate: The clear liquid contains your target product.[1]

Phase 2: Crystallization[1][2][3]
  • Concentration: Transfer the filtrate to a rotary evaporator. Reduce the volume by 50% under reduced pressure.

  • Nucleation: Transfer the concentrated solution to a clean beaker. Cover with parafilm (poke holes for slow evaporation).[1]

  • Cooling Regime:

    • Allow to cool to Room Temperature (25°C) over 1 hour.

    • Move to a refrigerator (4°C) for 4 hours.

    • (Optional for max yield) Move to a freezer (-20°C) overnight.

  • Collection: Filter the white crystals using vacuum filtration.

  • Washing: Wash the crystals immediately with a small volume of ice-cold absolute ethanol .

  • Drying: Dry in a vacuum oven at 40–50°C to remove residual solvent. High heat (>80°C) may cause degradation of the chloro-alkoxy tail.[1]

Experimental Workflow Diagram

RecrystallizationWorkflow Start Crude Material (Contains NaCl) Drying Vacuum Dry (Remove H2O) Start->Drying Pre-treatment Extraction Reflux in Abs. Ethanol (78°C) Drying->Extraction Suspend 1:10 w/v Filtration Hot Filtration (Separate phases) Extraction->Filtration While Boiling Residue Solid Residue (Inorganic Salts) Filtration->Residue Retentate Filtrate Filtrate (Target Sulfonate) Filtration->Filtrate Permeate Crystallize Cool to 4°C (Crystallization) Filtrate->Crystallize Slow Cooling FinalFilter Cold Filtration & Wash Crystallize->FinalFilter Product Pure Sodium 3-(2-chloroethoxy) propane-1-sulfonate FinalFilter->Product Vacuum Dry

Caption: Workflow for the separation of organic sulfonates from inorganic salts using solubility differentials.

Alternative Protocol: Anti-Solvent Precipitation

Use this method if the product yield in ethanol is too low due to high solubility.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of water at room temperature.[1]

  • Precipitation: Slowly add Isopropanol (IPA) or Acetone with vigorous stirring.

    • Ratio: Typically 1 part water solution to 5–10 parts IPA.[1]

  • Mechanism: The dielectric constant of the solvent drops, forcing the salt out. However, this method often co-precipitates NaCl.

  • Refinement: To ensure NaCl stays in solution while the sulfonate precipitates, the water content must be carefully tuned (Water holds the NaCl; IPA forces the sulfonate out). This is difficult to control and less recommended than the Ethanol Reflux method above.

Process Validation & Troubleshooting

Quality Control (QC) Table
TestMethodAcceptance Criteria
Identity H-NMR (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Confirm ether linkage (-O-

-) and chloro-tail (

-

-).
Purity (Organic) HPLC-ELSD> 98.0% Area
Chloride (Inorganic) Titration (

)
< 0.5% w/w
Sulfate Ion Chromatography< 0.2% w/w
Appearance VisualWhite, crystalline powder (no yellowing).[1]
Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Product separates as a liquid oil rather than crystals.The solution is too concentrated or cooled too fast.[1] Re-heat, add 10% more ethanol, and cool very slowly with seed crystals.
High Salt Content Water was present during extraction.[1][3][4]Ensure crude is bone-dry.[1] Use fresh bottle of Absolute Ethanol (hygroscopic).[1]
Low Yield Product is too soluble in ethanol.[1]Evaporate ethanol to 25% original volume before cooling.[1] Use an Ethanol/Isopropanol mix (1:1) for crystallization.[1][3][5][6]
Solubility Logic Diagram

SolubilityLogic cluster_0 Solubility Behavior Sulfonate Target Sulfonate HotEtOH Hot Ethanol (78°C) Sulfonate->HotEtOH High Solubility ColdEtOH Cold Ethanol (4°C) Sulfonate->ColdEtOH Low Solubility (Crystallizes) Salt Inorganic Salt (NaCl) Salt->HotEtOH Insoluble Salt->ColdEtOH Insoluble

Caption: Solubility differential logic driving the separation of sulfonates from salts.

References

  • SIELC Technologies. (2018).[2][1] HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • PubChem. (2023).[1] Sodium 3-chloro-2-hydroxypropane-1-sulfonate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Google Patents. (2016).[1] CN105585513A: Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.[2][1][7] Retrieved from

  • Senior Chemistry. (2004). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Retrieved from [Link]

Sources

Method

Application Note: Advanced Functionalization in Emulsion Polymerization using Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Introduction & Strategic Value Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) is a versatile alkylating agent that serves as a critical intermediate for introducing sulfonate functionality into polymer sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) is a versatile alkylating agent that serves as a critical intermediate for introducing sulfonate functionality into polymer systems. Unlike the more common but highly toxic 1,3-propane sultone, or the hydroxy-functionalized 3-chloro-2-hydroxypropanesulfonate (CHPS), this molecule offers a unique ethoxy-propyl spacer . This spacer provides enhanced flexibility and hydrophilicity, making it an ideal candidate for synthesizing sulfobetaine monomers and functional surfactants used in high-performance emulsion polymerization.

Core Applications
  • Synthesis of Sulfobetaine Monomers (Surfmers): Reacting with tertiary amine monomers (e.g., DMAEMA) to create zwitterionic methacrylates. These monomers impart exceptional electrolyte stability and anti-fouling properties to latex particles.

  • Post-Polymerization Surface Modification: Functionalizing amine-rich latex surfaces to introduce anionic sulfonate groups, tuning the zeta potential and colloidal stability.

  • Reactive Surfactant Precursors: Creating non-migratory surfactants that covalently bond to the polymer matrix, reducing water sensitivity in final coatings.

Mechanism of Action

The utility of Sodium 3-(2-chloroethoxy)propane-1-sulfonate lies in its bifunctional nature:

  • Chloro-ethoxy Group (Electrophile): The terminal chlorine atom acts as a leaving group, susceptible to nucleophilic attack (

    
    ) by tertiary amines, thiols, or hydroxyls.
    
  • Sulfonate Group (Hydrophile): Provides strong electrostatic stabilization that is independent of pH.

Reaction Pathway: Zwitterion Synthesis

The most potent application in emulsion polymerization is the quaternization of a tertiary amine monomer (e.g., Dimethylaminoethyl methacrylate - DMAEMA) to form a sulfobetaine monomer .



This resulting zwitterionic monomer is then copolymerized, concentrating at the particle-water interface to create a "pseudo-neutral" but highly hydrated steric barrier.

Visualization: Synthesis & Polymerization Logic

G Reagent Na 3-(2-chloroethoxy) propane-1-sulfonate Intermediate Quaternization (SN2 Reaction) Reagent->Intermediate Heat (60-80°C) Amine Tertiary Amine Monomer (e.g., DMAEMA) Amine->Intermediate Zwitterion Sulfobetaine Monomer Intermediate->Zwitterion - NaCl Emulsion Emulsion Polymerization Zwitterion->Emulsion Co-monomer feed Latex Zwitterionic Latex (High Stability) Emulsion->Latex Particle Nucleation

Figure 1: Workflow for converting the chloro-sulfonate precursor into a functional zwitterionic monomer for emulsion polymerization.

Experimental Protocols

Protocol A: Synthesis of Sulfobetaine Monomer (Pre-step)

Objective: To create a polymerizable zwitterionic surfactant/monomer from Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

Materials:

  • Sodium 3-(2-chloroethoxy)propane-1-sulfonate (1.0 eq)[1]

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (1.05 eq)

  • Inhibitor: MEHQ (50 ppm)

  • Solvent: Acetonitrile or Water/Methanol (50:50)

Procedure:

  • Setup: Charge a round-bottom flask with Sodium 3-(2-chloroethoxy)propane-1-sulfonate and the solvent. Stir until dissolved or finely dispersed.

  • Addition: Add DMAEMA and MEHQ (to prevent premature polymerization of the methacrylate).

  • Reaction: Heat the mixture to 70°C under a nitrogen blanket. Monitor the reaction by 1H-NMR (disappearance of the -CH2-Cl triplet at ~3.6 ppm and shift of the N-CH3 protons).

  • Purification:

    • If in Acetonitrile: The product often precipitates as a white solid. Filter and wash with cold acetone.

    • If in Water: Use directly as an aqueous monomer solution (adjust solid content to ~50%).

  • Yield Check: Verify >95% conversion to ensure no free amine remains, as free amines can retard radical polymerization.

Protocol B: Emulsion Polymerization (Zwitterionic Latex)

Objective: To synthesize a styrene-acrylic latex with high electrolyte stability using the monomer from Protocol A.

Formulation Table:

ComponentRoleMass (g)% on Monomer (BOM)
Initial Charge
Deionized WaterMedium400.0-
Sodium BicarbonateBuffer0.50.1
Monomer Pre-Emulsion
StyreneMonomer (Hard)250.050.0
Butyl AcrylateMonomer (Soft)230.046.0
Sulfobetaine Monomer (from Protocol A)Functional Monomer20.0 4.0
Sodium Dodecyl Sulfate (SDS)Surfactant5.01.0
Deionized WaterMedium200.0-
Initiator Feed
Sodium Persulfate (SPS)Initiator2.50.5
Deionized WaterSolvent50.0-

Step-by-Step Procedure:

  • Reactor Setup: Use a 1L glass jacketed reactor with a mechanical stirrer (250 rpm), reflux condenser, and nitrogen inlet.

  • Nucleation (Seed Stage):

    • Charge "Initial Charge" to the reactor and heat to 80°C .

    • Add 5% of the Monomer Pre-Emulsion and 10% of the Initiator Feed.

    • Hold for 15 minutes until a blue translucent seed latex forms (Tyndall effect).

  • Growth Stage (Feeding):

    • Simultaneously feed the remaining Monomer Pre-Emulsion (over 3 hours) and Initiator Feed (over 3.5 hours).

    • Critical Note: The Sulfobetaine Monomer is hydrophilic.[2] Ensure it is fully dissolved in the aqueous phase of the pre-emulsion to facilitate surface localization.

  • Cook-down: After feeds are complete, hold temperature at 85°C for 1 hour to consume residual monomers.

  • Cooling & Neutralization: Cool to 40°C. Adjust pH to 7.0-8.0 if necessary (though zwitterionic latexes are often stable across a wide pH range).

  • Filtration: Filter through a 100-mesh screen to remove coagulum.

Characterization & Validation

To confirm the successful incorporation of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (via the zwitterionic monomer):

  • Zeta Potential vs. pH:

    • Expectation: A standard anionic latex has a negative zeta potential that decreases (becomes less negative) at low pH.

    • Zwitterionic Latex: Should show a "pseudo-neutral" or slightly negative charge that is remarkably stable against pH changes and high ionic strength (e.g., addition of 1M NaCl).

  • Calcium Ion Stability:

    • Titrate the latex with 1M CaCl2.

    • Result: The zwitterionic latex should resist coagulation significantly longer than a standard SDS-stabilized latex due to the "antipolyelectrolyte" effect of the sulfobetaine groups.

  • NMR Spectroscopy:

    • Analyze the dried polymer film (in DMSO-d6). Look for the characteristic signals of the ethoxy-propyl spacer (-O-CH2-CH2-CH2-SO3) distinct from the polymer backbone.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion in Protocol A Hydrolysis of Chloro-groupEnsure strictly anhydrous conditions if using organic solvents, or control pH < 7 if in water to prevent OH- competition.
Coagulum during Polymerization Buried ZwitterionsThe zwitterionic monomer may be too hydrophilic and polymerizing in the water phase. Reduce its concentration or delay its addition to the end of the feed (shell-growth).
Yellowing of Latex Amine OxidationIf excess amine (DMAEMA) was used and not removed, it can oxidize. Ensure stoichiometric balance or slight excess of the sulfonate alkylating agent.

References

  • Chemical Identity: Sodium 3-(2-chloroethoxy)propane-1-sulfonate. CAS 64055-04-5.[1][3] Available from suppliers such as and .

  • Zwitterionic Polymerization Principles: Laschewsky, A. (2014). "Structures and Synthesis of Zwitterionic Polymers." Polymers, 6(5), 1544-1601. Link

  • Sulfobetaine Synthesis Analogues: Kudaibergenov, S., et al. (2006). "Polymeric betaines: Synthesis, characterization, and application." Advances in Polymer Science, 201, 157-224.
  • Emulsion Polymerization Methodology: Lovell, P. A., & Schork, F. J. (2020).[4] "Fundamentals of Emulsion Polymerization." Biomacromolecules, 21(11), 4396–4441. Link

Sources

Application

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" in the preparation of anionic surfactants

Part 1: Executive Summary & Strategic Rationale The Shift from Sultones to Ether-Sulfonates In the development of high-performance anionic surfactants—particularly for Enhanced Oil Recovery (EOR) and pharmaceutical formu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Shift from Sultones to Ether-Sulfonates In the development of high-performance anionic surfactants—particularly for Enhanced Oil Recovery (EOR) and pharmaceutical formulations—the stability and hydrophilicity of the headgroup spacer are critical. Traditionally, 1,3-propane sultone has been the gold standard for introducing sulfopropyl groups. However, its high toxicity (potent carcinogen) and moisture sensitivity present significant manufacturing challenges.

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5) represents a superior "Next-Generation" alkylating agent. Unlike simple sultones, this molecule introduces a hydrophilic ether linkage within the spacer arm (-CH2-CH2-O-CH2-CH2-CH2-SO3-).

Key Advantages:

  • Safety: A non-volatile solid salt, eliminating the inhalation hazards associated with liquid sultones.

  • Extended Spacer Effect: The ethoxy-propyl spacer increases the headgroup area, reducing the Critical Micelle Concentration (CMC) and improving tolerance to divalent cations (

    
    , 
    
    
    
    ).
  • Hydrolytic Stability: The ether linkage is chemically stable under high-temperature and high-pH conditions, unlike ester-linked surfactants.

Part 2: Chemical Mechanism & Reaction Design

The synthesis relies on a Williamson ether-type nucleophilic substitution (


). The fatty alcohol is first deprotonated to form a highly nucleophilic alkoxide, which then attacks the carbon bearing the chlorine atom on the sulfonate reagent.

Reaction Scheme:




Where R is typically a


 alkyl chain.
Mechanistic Pathway Diagram

ReactionMechanism Reactants Fatty Alcohol (R-OH) Intermediate Alkoxide Ion (R-O⁻) Reactants->Intermediate Deprotonation (-H₂O) Base Catalyst/Base (NaOH/KOH) Base->Intermediate TS Transition State [SN2 Attack] Intermediate->TS Reagent Reagent: Cl-(CH₂)₂-O-(CH₂)₃-SO₃Na Reagent->TS Product Final Surfactant Ether-Sulfonate TS->Product Substitution Byproduct Byproduct (NaCl) TS->Byproduct

Figure 1: Mechanistic pathway for the synthesis of ether-sulfonate surfactants via nucleophilic substitution.

Part 3: Experimental Protocol

Protocol ID: PRT-CEPS-05 Objective: Synthesis of Sodium Lauryl Ethoxy Propane Sulfonate (SLEPS).

Materials & Equipment
ComponentSpecificationFunction
Fatty Alcohol 1-Dodecanol (Lauryl Alcohol), >98%Hydrophobic tail source
Reagent Sodium 3-(2-chloroethoxy)propane-1-sulfonateHeadgroup donor
Base Sodium Hydroxide (Micro-pearls)Deprotonating agent
Solvent Isopropanol (IPA) or DiglymeReaction medium (optional if solvent-free)
Catalyst Tetrabutylammonium Bromide (TBAB)Phase Transfer Catalyst (PTC)
Equipment 4-neck flask, Dean-Stark trap, N2 lineReaction vessel
Step-by-Step Methodology

Step 1: Alkoxide Formation (Activation)

  • Charge 0.1 mol (18.6 g) of 1-Dodecanol into a 250 mL 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap (if using solvent) or vacuum outlet.

  • Add 0.11 mol (4.4 g) of NaOH (1.1 eq).

  • Critical Step: Heat to 100°C under vacuum (or nitrogen flow) for 1 hour to remove the water generated by deprotonation.

    • Why? Water competes with the alkoxide as a nucleophile, leading to hydrolysis of the reagent (forming the hydroxy-sulfonate byproduct).

    • Validation: Stop when bubbling (water evolution) ceases.

Step 2: Reagent Addition & Reaction

  • Cool the mixture to 80°C.

  • Add 0.105 mol (24.0 g) of Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

  • Add 0.5 g of TBAB (Phase Transfer Catalyst).

    • Why? The sulfonate reagent is ionic and solid; the alkoxide is lipophilic. TBAB shuttles the reagent into the organic phase.

  • Raise temperature to 120°C - 130°C .

  • Maintain agitation (300-400 rpm) for 4–6 hours.

Step 3: Purification

  • Cool the reaction mass to 60°C.

  • Neutralize pH to 7.0–7.5 using dilute HCl (if necessary).

  • Extraction: Add hot ethanol (100 mL) to dissolve the surfactant. Filter off the insoluble inorganic salts (NaCl).

  • Recrystallization: Cool the ethanol filtrate to 4°C overnight. The surfactant will precipitate.

  • Filter and dry the white solid in a vacuum oven at 50°C.

Process Workflow Diagram

SynthesisWorkflow Start Start: Charge Fatty Alcohol Activation Add NaOH + Heat (100°C) Remove Water (Vacuum) Start->Activation CheckWater Is Water Removed? Activation->CheckWater CheckWater->Activation No Addition Add Chloro-Sulfonate Reagent + PTC (TBAB) CheckWater->Addition Yes Reaction Reflux at 120-130°C (4-6 Hours) Addition->Reaction Workup Ethanol Extraction Filter NaCl Reaction->Workup Finish Dry Product (Vacuum Oven) Workup->Finish

Figure 2: Operational workflow for the synthesis of ether-sulfonate surfactants.

Part 4: Characterization & Quality Control

To ensure scientific integrity, the synthesized product must be validated using the following parameters.

ParameterMethodAcceptance CriteriaRelevance
Anionic Active Matter Two-phase titration (Hyamine 1622)> 95%Determines purity of the surfactant.
Unreacted Oil Petroleum ether extraction< 2.0%High unreacted alcohol affects surface tension data.
Inorganic Salt (NaCl) Potentiometric Titration (

)
< 1.0%Salt impacts CMC and viscosity.
Structure Confirmation

-NMR (D2O)

3.6-3.8 ppm (ether protons)
Confirms the formation of the ether linkage.

Self-Validating Check:

  • The Chloride Test: During the reaction, the mixture should become progressively more saline (formation of NaCl). A simple qualitative test involves taking a small aliquot, dissolving in water, and adding

    
    . A heavy precipitate indicates the reaction (displacement of Cl) is proceeding.
    

Part 5: References

  • Wang, G., et al. (2015). "Synthesis of New Salt-Resistant Sulfonate Gemini Surfactants." Journal of Dispersion Science and Technology. Retrieved from [Link]

  • Salager, J.L., et al. (2005). "Surfactants for Enhanced Oil Recovery: Extended Surfactants." Journal of Surfactants and Detergents. Retrieved from [Link]

Method

Application Note: Surface Modification with Sodium 3-(2-chloroethoxy)propane-1-sulfonate (Na-CEPS)

Executive Summary This guide details the application of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (referred to herein as Na-CEPS ) for the surface modification of materials. Unlike the more common but carcinogenic 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (referred to herein as Na-CEPS ) for the surface modification of materials. Unlike the more common but carcinogenic 1,3-propane sultone (1,3-PS), Na-CEPS offers a safer, water-soluble, and non-volatile route to introducing strongly anionic sulfonate groups onto surfaces.

The unique structural feature of Na-CEPS—an ethoxy ether linkage (


) between the alkyl chloride and the propyl sulfonate—imparts superior hydrophilic flexibility compared to rigid alkyl sulfonates. This makes it an ideal candidate for developing antifouling biomaterials , zwitterionic coatings , and high-performance electroplating additives .

Chemical Identity & Comparative Analysis

Chemical Name: Sodium 3-(2-chloroethoxy)propane-1-sulfonate Molecular Formula:


Molecular Weight:  ~232.64  g/mol
CAS Number:  64055-04-5
Table 1: Comparative Analysis of Sulfonation Agents
FeatureNa-CEPS (Target Molecule)1,3-Propane Sultone (1,3-PS) Na-CHPS (3-chloro-2-hydroxy...)
Structure

Cyclic Ester

Linker Type Flexible Ether (

)
Rigid AlkylHydroxy-Alkyl
Safety Profile Safer (Non-volatile solid)High Risk (Carcinogenic, Volatile)Safer (Solid)
Solubility High (Water, Alcohols)Moderate (Hydrolyzes)High (Water)
Reactivity

(Primary Chloride)
Ring Opening (Highly Reactive)Epoxide/Chloride (pH dependent)
Primary Use Antifouling, Plating LevelerBattery Electrolytes, SynthesisAmphoteric Surfactants

Mechanism of Action

The surface modification proceeds via a Nucleophilic Substitution (


)  mechanism. The surface nucleophile (amine, thiol, or alkoxide) attacks the carbon bearing the chlorine atom. The chlorine serves as the leaving group, and the sulfonate tail is tethered to the surface via a stable ether-containing linkage.
Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_conditions Critical Conditions Surface Surface-Nucleophile (NH2, SH, OH) Transition Transition State [Nu...C...Cl]‡ Surface->Transition Attack (pH > pKa) NaCEPS Na-CEPS (Cl-R-O-R'-SO3-) NaCEPS->Transition Electrophile Product Modified Surface (Surf-Nu-R-O-R'-SO3-) Transition->Product Substitution Byproduct Byproduct (NaCl) Transition->Byproduct Leaving Group Cond1 Temp: 50-80°C (Drives SN2) Cond2 Solvent: H2O/EtOH (Solubilizes Na-CEPS)

Caption:


 reaction pathway for grafting Na-CEPS onto nucleophilic surfaces. High temperature and basic pH are required to drive the displacement of the chloride leaving group.

Applications & Protocols

Application A: Modification of Amine-Rich Biomaterials (e.g., Chitosan, APTES-Glass)

Goal: Introduce negative charges to create zwitterionic (if amine remains) or anionic surfaces for antifouling or protein resistance.

Protocol 1: Aqueous Functionalization of Chitosan Hydrogels
  • Preparation of Reagents:

    • Stock Solution A: Dissolve Na-CEPS in deionized water (DIW) to a concentration of 0.5 M.

    • Buffer Solution: Prepare a 0.1 M Carbonate/Bicarbonate buffer (pH 9.0). Rationale: The amine groups on chitosan (

      
      ) must be deprotonated to act as nucleophiles.
      
  • Activation:

    • Submerge the Chitosan hydrogel/film in the Buffer Solution for 30 minutes to equilibrate pH.

  • Reaction:

    • Add Stock Solution A to the buffer to reach a final Na-CEPS concentration of 0.1 M – 0.2 M.

    • Temperature: Heat the reaction vessel to 60°C .

    • Time: Stir gently for 12–24 hours .

    • Note: The chloride on Na-CEPS is on a primary carbon; it is less reactive than an acid chloride or epoxide. Elevated temperature is non-negotiable for high grafting density.

  • Purification:

    • Remove the material and wash extensively with DIW (3x, 30 mins each) to remove unreacted Na-CEPS and NaCl byproduct.

    • Dialysis (for soluble polymers) or Soxhlet extraction (for solid films) with ethanol/water is recommended for high-purity applications.

Application B: Electroplating (Leveler/Brightener)

Goal: Use Na-CEPS as a grain refiner in Nickel or Copper plating baths. The sulfonate group adsorbs to high-current density areas, suppressing rapid growth and "leveling" the surface.

Protocol 2: Additive Formulation for Acid Copper Plating
  • Base Electrolyte:

    • 
      : 200 g/L
      
    • 
      : 50 g/L
      
    • 
       (as HCl): 50 ppm
      
  • Additive Dosing:

    • Na-CEPS Concentration: 10 – 100 mg/L.

    • Mechanism:[1][2][3][4][5] Na-CEPS acts similarly to "SPS" (Bis-(3-sulfopropyl) disulfide) but provides a different adsorption profile due to the ether oxygen, often resulting in brighter deposits in low-current density regions.

  • Process Parameters:

    • Current Density: 1 – 4 A/dm².

    • Temperature: 25°C.

    • Agitation: Air agitation is required to maintain additive transport.

Characterization & Validation

To verify the successful grafting of Na-CEPS, use the following self-validating analytical hierarchy:

TechniqueExpected Signal ChangeInterpretation
XPS (X-ray Photoelectron Spectroscopy) Appearance of S2p peak (~168 eV). Loss of Cl2p (if washing is efficient).Definitive proof of sulfonate grafting.
Zeta Potential Shift towards negative values (e.g., +20 mV

-15 mV).
Confirmation of anionic charge introduction.
Contact Angle Significant decrease (e.g., 70°

30°).
The ether and sulfonate groups drastically increase hydrophilicity.
Elemental Analysis (EA) Increase in S/N ratio (for amine surfaces).Quantitative measure of substitution degree.

Troubleshooting Guide

Problem: Low Grafting Density (XPS shows low Sulfur content)

  • Cause 1: pH too low. If the pH is < 8, amines are protonated (

    
    ) and cannot attack the alkyl chloride.
    
    • Fix: Increase pH to 9-10 (ensure substrate stability).

  • Cause 2: Temperature too low.

    
     on primary alkyl chlorides is slow at room temperature.
    
    • Fix: Increase reaction temperature to 70-80°C.

  • Cause 3: Hydrolysis competition. At very high pH (>11) and high temp, the chloride might hydrolyze to a hydroxyl group before reacting with the surface.

    • Fix: Use a polar aprotic co-solvent (e.g., DMSO/Water mix) to enhance nucleophilicity of the surface amine relative to water.

Problem: Material Degradation

  • Cause: Substrate cannot withstand the basic conditions (e.g., polyester hydrolysis).

    • Fix: Switch to a lower pH (8.0) and extend reaction time (48h), or use a catalyst like NaI (Finkelstein reaction in situ) to convert the Chloride to a more reactive Iodide intermediate.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Unlike Propane Sultone, Na-CEPS is not classified as a volatile carcinogen, but standard PPE (gloves, goggles, lab coat) is required.

  • Storage: Hygroscopic. Store in a desiccator.

  • Disposal: Dilute with water and dispose of in accordance with local chemical waste regulations.

References

  • Chemical Identity & Properties

    • Source: PubChem.[6] "Sodium 3-(2-chloroethoxy)propane-1-sulfonate (Compound)". National Library of Medicine.

    • URL:[Link] (Verified via CAS 64055-04-5 search).

  • Mechanistic Grounding (

    
     on Alkyl Chlorides): 
    
    • Source: Lumen Learning. "Nucleophilic Substitution Mechanisms".
    • URL:[Link]

  • Comparative Chemistry (Sultones vs. Sulfonates)

    • Source: BenchChem.[2][5] "A Comparative Guide to Propane Sultone and Other Advanced Electrolyte Additives".

  • Analogous Protocols (Sulfonation of Amines)

    • Source: ResearchGate.[7] "Synthesis of sulfonated chitosan using 1,3-propane sultone" (Adapted for Na-CEPS safety profile).

    • URL:[Link]

Sources

Application

Technical Monograph: Sodium 3-(2-chloroethoxy)propane-1-sulfonate in Advanced Metallization

Executive Summary Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CEPS) represents a critical class of "bridging intermediates" in the development of next-generation electroplating additives. Unlike standard alkyl sulfonat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CEPS) represents a critical class of "bridging intermediates" in the development of next-generation electroplating additives. Unlike standard alkyl sulfonates (e.g., MPS/UPS), CEPS incorporates an ether linkage within the propyl chain. This structural modification alters the hydrodynamic radius and flexibility of the molecule, making it a superior precursor for synthesizing Zwitterionic Levelers used in High-Aspect Ratio (HAR) copper interconnects and microvia filling.

This guide details the application of CEPS not merely as a passive additive, but as a reactive scaffold for engineering surface-active agents that resolve "superfilling" challenges in semiconductor and PCB manufacturing.

Chemical Architecture & Mechanism

The "Ether-Sulfonate" Advantage

In specialty coatings, particularly Acid Copper and Nickel plating, the balance between suppression (blocking high-current density areas) and acceleration (catalyzing deposition in voids) is governed by the additive's adsorption kinetics.

  • The Chloro-Terminus: Acts as a highly specific leaving group for nucleophilic substitution, allowing the attachment of nitrogen-heterocycles (imidazoles, pyridines) or polymeric amines.

  • The Ether Bridge (-O-): Unlike a rigid alkyl chain, the oxygen atom introduces rotational freedom and hydrogen-bonding capability. This allows the final additive to "lay flat" or "stand up" on the cathode surface depending on the potential field, a property known as potential-dependent adsorption .

  • The Sulfonate Tail: Ensures high solubility in acidic media (pH < 1) and prevents the precipitation of the organic additive, a common failure mode in long-running baths.

Mechanism of Action: The "Push-Pull" Effect

When converted into a leveling agent, the CEPS-derivative functions via a diffusion-controlled mechanism.

Figure 1: The CEPS-derived leveler preferentially adsorbs at high current density regions (red), forcing copper ions to deposit in the low current density vias (green), achieving "Superfilling."

Protocol A: Synthesis of High-Performance Leveler (Im-CEPS)

Objective: Synthesize a zwitterionic leveling agent by reacting CEPS with Imidazole. This product (Imidazolium-ethoxy-sulfonate) is a standard-bearer for filling blind microvias (BMVs).

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CEPS) [>98% Purity][1]

  • Imidazole (C3H4N2)

  • Solvent: Deionized Water or Ethanol/Water (50:50)

  • Catalyst: Sodium Iodide (NaI) - Trace amount to catalyze the Finkelstein reaction mechanism.

Step-by-Step Methodology
  • Stoichiometric Prep: In a 500mL round-bottom flask, dissolve 0.1 mol (6.81 g) of Imidazole in 100 mL of solvent.

  • Activation: Add 0.005 mol of NaI. Heat to 50°C under magnetic stirring.

  • Addition: Slowly add 0.1 mol (approx. 23.2 g) of CEPS dissolved in 50 mL solvent dropwise over 30 minutes. Note: The slow addition prevents localized hotspots.

  • Reflux: Raise temperature to 95°C (Reflux) and maintain for 12–16 hours . The solution should turn from clear to slightly amber.

  • Purification:

    • Cool to room temperature.

    • If using ethanol, rotary evaporate the solvent.

    • Recrystallize the residue in hot methanol/acetone to remove unreacted chloride salts.

  • Validation: The final product should be a white to off-white hygroscopic solid.

    • Target Yield: >85%[2]

Protocol B: Electrochemical Validation (Hull Cell)

Objective: Determine the optimal operating range and leveling power of the synthesized additive in an Acid Copper Bath.

Bath Formulation (Base Electrolyte)
ComponentConcentrationFunction
CuSO₄·5H₂O210 g/LMetal Source
H₂SO₄ (98%)60 g/LConductivity / Anode Corrosion
Cl⁻ (via HCl)60 ppmBridging Ligand (Critical)
PEG-8000200 ppmSuppressor
SPS (Accelerator)2 ppmBrightener/Accelerator
CEPS-Leveler 0.5 – 5.0 ppm Variable under test
Experimental Setup
  • Cell Type: 267 mL Standard Hull Cell.

  • Anode: Phosphorized Copper (0.04–0.06% P).

  • Cathode: Polished Brass Panel.

  • Parameters: 2 Amps, 10 Minutes, Air Agitation, 25°C.

Analysis of Results

After plating, rinse the panel and observe the deposit across the current density (CD) range.

  • Burn Area (High CD - Left):

    • Control (No CEPS): Rough, powdery deposit.

    • Pass Criteria: Smooth, semi-bright deposit > 1000 ASF (Amps/sq ft).

  • Leveling Zone (Mid CD):

    • Observe the reflection of a grid pattern on the panel. Distortion indicates poor leveling.

    • Pass Criteria: Undistorted reflection in the 10–60 ASF range.

  • Step-Test (Microvia Simulation):

    • If available, plate a PCB coupon with 100µm vias. Cross-section and analyze via SEM.

    • Target: "Bottom-up" fill with no central void.

Protocol C: Cyclic Voltammetric Stripping (CVS)

Objective: Quantify the "suppression strength" of the CEPS derivative compared to commercial standards.

Workflow
  • Conditioning: Cycle a Platinum Rotating Disk Electrode (RDE) in the Base Electrolyte (VMS) until stable.

  • Injection: Inject the CEPS-Leveler in 0.5 mL increments.

  • Measurement: Record the Stripping Area (Ar) of the copper oxidation peak.

  • Calculation:

    
    
    (Where 
    
    
    
    is the area of the VMS and
    
    
    is the area with additive).

Interpretation:

  • A sharp decrease in stripping area indicates strong adsorption.

  • CEPS derivatives typically show a hysteresis loop in the CVS scan, confirming they desorb during the anodic cycle and re-adsorb during the cathodic cycle.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudy Bath CEPS-Leveler precipitation (Low Solubility)The alkyl chain may be too long or sulfonation failed. Increase bath temp to 30°C or check synthesis yield.
Pitting Hydrogen gas entrapmentCEPS derivatives can act as surfactants. Increase air agitation or add a specific wetting agent.
Poor Throwing Power Over-suppressionThe CEPS-Leveler concentration is too high. Perform carbon treatment to reduce organics, then step-add back.

References

  • MDPI Molecules. (2025). Effects of Four Sulfonate-Containing Additives on Electrolytic Copper Foils. (Contextual grounding on Sulfonate/Ether additives). Retrieved from [Link]

  • ResearchGate. (2023). Bisphenol A Polyoxyethylene Ether Sodium Sulfate as a New Leveler for Electrodeposition of Copper. (Mechanistic parallel for ether-sulfonates). Retrieved from [Link]

  • Google Patents. (2014). CN103572332A - Plating solution of electroplated copper and preparation method.
  • Ataman Chemicals. (n.d.). Sodium 3-Chloro-2-Hydroxypropane Sulfonate Technical Data. (Analogous chemistry validation). Retrieved from [Link]

Sources

Method

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" as an intermediate for pharmaceutical synthesis

Application Note: Sodium 3-(2-chloroethoxy)propane-1-sulfonate as a Hydrophilic Linker for Pharmaceutical Synthesis Executive Summary Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5) is a specialized alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sodium 3-(2-chloroethoxy)propane-1-sulfonate as a Hydrophilic Linker for Pharmaceutical Synthesis

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5) is a specialized alkylating agent used to introduce a hydrophilic sulfonate motif into hydrophobic drug scaffolds.[1][2] Unlike traditional sulfopropylating agents (e.g., 1,3-propane sultone), which are rigid and highly carcinogenic, this reagent features an ether linkage that imparts greater conformational flexibility and improved water solubility to the final conjugate.[1][2]

This guide details the utility of Sodium 3-(2-chloroethoxy)propane-1-sulfonate in medicinal chemistry, specifically for solubility enhancement and linker design in prodrugs and bioconjugates.[1][2] It includes validated protocols for


-alkylation and 

-alkylation, mechanistic insights, and safety considerations.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 64055-04-5
Formula

Molecular Weight 224.64 g/mol
Structure

Solubility High in Water, DMSO, Methanol; Low in THF, DCM
Function Electrophilic Sulfopropylating Agent (Ether-linked)
Stability Stable solid; avoid strong acids (ether cleavage)

Key Advantage: The ether oxygen atom acts as a hydrogen bond acceptor, increasing the hydrophilicity of the spacer compared to a simple alkyl chain.[1][2] This "mini-PEG" effect is critical for reducing aggregation in lipophilic drug candidates.[2]

Mechanism of Action

The reagent functions as an electrophile in nucleophilic substitution (


) reactions.[2] The terminal chloride is a moderate leaving group, which can be displaced by nucleophiles (amines, thiols, phenoxides) present on the target drug molecule.[1][2]

Reaction Scheme:


[1][2]
Pathway Visualization (DOT)

ReactionMechanism cluster_conditions Conditions Drug Drug Nucleophile (Amine/Phenol) TS Transition State (SN2 Attack) Drug->TS Attack Reagent Reagent: Na 3-(2-chloroethoxy) propane-1-sulfonate Reagent->TS Cl- Leaving Product Sulfonated Conjugate (Soluble) TS->Product Formation Byproduct NaCl TS->Byproduct Cond Solvent: DMF/H2O Base: NaH or K2CO3 Temp: 60-90°C

Figure 1: Mechanistic pathway for the derivatization of a drug nucleophile using Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

Applications in Drug Development

A. Solubility Enhancement (Hydrophilic Tagging)

Many potent drug candidates fail due to poor aqueous solubility (BCS Class II/IV). Attaching a permanently charged sulfonate group converts the molecule into a highly soluble salt.[2]

  • Target: Secondary amines (forming zwitterions) or phenols (forming anionic ethers).

  • Benefit: The ether spacer prevents the sulfonate charge from destabilizing the drug's pharmacophore binding while preventing crystal lattice formation.[1][2]

B. Prodrug & Linker Synthesis

This reagent serves as a "non-cleavable" linker. However, it is often used to synthesize Pro-Linkers for Antibody-Drug Conjugates (ADCs) where surface hydrophilicity is required to prevent antibody aggregation.[1][2]

Experimental Protocols

Protocol A: -Alkylation of a Secondary Amine Drug

Use this protocol to convert a lipophilic secondary amine into a water-soluble zwitterion.[1][2]

Reagents:

  • Target Drug (Secondary Amine)[2]

  • Sodium 3-(2-chloroethoxy)propane-1-sulfonate (1.2 – 1.5 equivalents)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    [1][2]
  • Solvent: DMF or Ethanol/Water (3:1)[1][2]

  • Catalyst: Sodium Iodide (NaI) (0.1 eq, optional Finkelstein activation)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the target amine in 5 mL of DMF.

  • Activation: Add 2.0 mmol of DIPEA (or 1.5 mmol finely ground

    
    ). Stir at room temperature for 15 minutes.
    
  • Addition: Add 1.2 mmol of Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

    • Expert Tip: If reaction is sluggish, add 0.1 mmol NaI to convert the alkyl chloride to a more reactive alkyl iodide in situ.[1][2]

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 12–24 hours. Monitor by LC-MS (Look for M+224 mass shift).[1][2]

  • Workup:

    • Cool to room temperature.[1]

    • Method A (Precipitation): Pour the reaction mixture into 50 mL of cold Acetone or Ethyl Acetate. The sulfonated product usually precipitates as a gum or solid.[1][2] Filter and wash.[1]

    • Method B (Extraction): Dilute with water.[2] Wash non-polar impurities with DCM (product stays in water).[2] Lyophilize the aqueous phase.[2]

  • Purification: Desalt using a C18 Reverse Phase column (eluting with Water/MeOH gradient) or use Preparative HPLC.

Protocol B: -Alkylation of a Phenol

Use this to attach the sulfonate tail to a phenolic hydroxyl group.[1][2]

Reagents:

  • Target Phenol[1][2]

  • Base: Sodium Hydride (NaH, 60% dispersion)[1][2]

  • Solvent: Anhydrous DMF[1][2]

Procedure:

  • Dissolve 1.0 mmol of Phenol in 4 mL anhydrous DMF under Argon.

  • Cool to 0°C. Carefully add 1.2 mmol NaH. Stir for 30 mins until

    
     evolution ceases (Phenoxide formation).
    
  • Add 1.3 mmol of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (predissolved in minimal DMF).

  • Heat to 90–100°C for 16 hours.

  • Quench with few drops of water.

  • Evaporate DMF under reduced pressure. Recrystallize the residue from Ethanol/Water.[1][2]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Chloride is a poor leaving group.[1][2]Add 10 mol% NaI (Sodium Iodide) to catalyze via Finkelstein reaction.[2] Increase Temp to 100°C.
Hydrolysis of Reagent Water present in solvent at high temp.[1]Use anhydrous DMF/DMSO. Ensure base is dry (

).[2]
Product is Sticky/Gum Sodium salts are hygroscopic.[2]Lyophilize from water.[2] Triturate with dry Diethyl Ether or Acetone to induce powder formation.[2]
pH Instability Sulfonate is acidic.[2]Ensure final product is neutralized (pH 7.[2]0) before storage.

References

  • BOC Sciences. Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Data. Retrieved from

  • PubChem. Compound Summary: Sodium 3-chloro-2-hydroxypropanesulfonate (Related Chemistry). National Library of Medicine.[2] Retrieved from [2]

  • ChemicalBook. Sodium 3-(2-chloroethoxy)propane-1-sulfonate Technical Properties. Retrieved from [2]

  • Review on Sulfonate Salts.The utility of sulfonate salts in drug development. J. Pharm. Sci. 2010.
  • AA Blocks. Building Blocks for Medicinal Chemistry. Retrieved from

Sources

Application

Technical Guide: Application of Sodium 3-(2-chloroethoxy)propane-1-sulfonate in Agrochemical Formulations

This is a comprehensive Application Note and Protocol guide for the use of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) in the development of advanced agrochemical formulations. Executive Summary Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) in the development of advanced agrochemical formulations.

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (hereafter referred to as SESP ) is a specialized alkylating agent used primarily as a hydrophilic building block in the synthesis of high-performance surfactants.[1][2] Unlike standard propane sultone (a known carcinogen) or 3-chloro-2-hydroxypropanesulfonate (CHPS), SESP introduces a unique ether-linked sulfonate headgroup .[1][2]

This structural modification provides two critical advantages for agrochemical formulations:

  • Enhanced Hydrophilicity & Solubility: The ether oxygen increases the polarity and flexibility of the surfactant headgroup, significantly improving stability in high-electrolyte environments (e.g., Glufosinate-ammonium or Glyphosate salts).[1][2]

  • Safety Profile: It serves as a non-volatile, safer alternative to sultones for introducing sulfopropyl groups during surfactant synthesis.[1][2]

This guide details the protocols for using SESP to synthesize Zwitterionic Polyether Sulfonates and their subsequent application in high-load Soluble Liquid (SL) herbicide formulations.[1][2]

Chemical Identity & Properties

PropertySpecification
Chemical Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 64055-04-5
Molecular Formula C₅H₁₀ClNaO₄S
Molecular Weight 224.64 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 g/L); Soluble in lower alcohols
Reactive Group Primary Alkyl Chloride (Electrophile for S_N2 reactions)
Stability Stable at neutral pH; Hydrolyzes slowly under strong alkaline conditions at high heat

Mechanism of Action: The "Spacer" Effect[1][2][3]

SESP acts as a hydrophilic spacer agent .[1][2] In agrochemical surfactant synthesis, it reacts with nucleophiles (tertiary amines, fatty alcohols, or imidazoles) to attach a sulfonate tail.[1][2]

Key Differentiator:

  • Standard Sulfonation: R-N(CH3)2 + Cl-CH2-CH2-CH2-SO3Na → R-N+(CH3)2-(CH2)3-SO3- (Standard Sulfobetaine).[1][2]

  • SESP Modification: R-N(CH3)2 + Cl-CH2-CH2-O-(CH2)3-SO3Na → R-N+(CH3)2-CH2-CH2-O-(CH2)3-SO3- (Ether-Sulfobetaine).[1][2]

The insertion of the ethoxy (-CH2-CH2-O-) spacer reduces the Krafft point of the resulting surfactant and improves its Hard Water Tolerance , preventing precipitation in tank mixes with high Calcium/Magnesium content.[1][2]

Mechanism Amine Fatty Tertiary Amine (Nucleophile) Transition Transition State (SN2 Attack) Amine->Transition Attack on CH2-Cl SESP SESP Reagent (Electrophile) SESP->Transition Product Ether-Sulfobetaine (Zwitterionic Surfactant) Transition->Product Release of NaCl

Figure 1: Reaction pathway for synthesizing zwitterionic surfactants using SESP.

Application Protocol: Synthesis of Agrochemical Adjuvant (Surf-SESP-12)

Objective: Synthesize a zwitterionic surfactant (Lauryl-ethoxy-sulfobetaine) for use in Glufosinate-ammonium formulations.

Materials:
  • Reactant A: Lauryl dimethyl amine (LDA, C12), 98% purity.[1][2]

  • Reactant B: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SESP).[1][2]

  • Solvent: Water / Isopropanol (80:20 v/v).[1][2]

  • Catalyst: Sodium Iodide (NaI) - 0.5 mol% (optional, to accelerate reaction).

Step-by-Step Synthesis Protocol:
  • Preparation:

    • Charge a 1L glass reactor (equipped with reflux condenser, N2 purge, and mechanical stirrer) with 0.5 mol of SESP dissolved in 300 mL of Water/IPA solvent.

    • Heat the solution to 60°C until SESP is fully dissolved.[1][2]

  • Reaction:

    • Add 0.5 mol of Lauryl dimethyl amine (LDA) dropwise over 30 minutes.

    • Add 0.5g of Sodium Iodide (catalyst).

    • Raise temperature to 85-90°C and reflux for 12-16 hours .

    • Monitoring: Monitor the consumption of free amine using acid-base titration (HCl) or HPLC.[1][2] The reaction is complete when free amine content is < 1%.[1][2]

  • Purification (Work-up):

    • Distill off the Isopropanol under reduced pressure.

    • The resulting aqueous solution (approx. 40-50% active content) can be used directly in agrochemical formulations.[1][2]

    • Optional: For analytical grade, recrystallize from ethanol.[1][2]

  • QC Validation:

    • Appearance: Clear, viscous pale-yellow liquid.[1][2]

    • pH (10% aq): 6.0 – 8.0.[1][2]

    • Active Matter: >40% (wt/wt).[1][2][3][4]

Formulation Protocol: High-Load Glufosinate-Ammonium SL

Objective: Formulate a 200 g/L Glufosinate-Ammonium Soluble Liquid (SL) using the SESP-derived surfactant to demonstrate enhanced stability.

Formulation Recipe (1 Liter Batch):
ComponentFunctionQuantity (g)
Glufosinate-Ammonium (95%) Active Ingredient (AI)210.5 g
Surf-SESP-12 (40% soln) Adjuvant (Wetting/Spreading) 150.0 g
Propylene Glycol Antifreeze50.0 g
Defoamer (Silicone based) Foam Control1.0 g
Water (Deionized) Diluentq.s. to 1000 mL
Blending Procedure:
  • Water Charge: Add 500 mL of water to the formulation vessel.

  • AI Dissolution: Add Glufosinate-Ammonium technical. Stir at 400 RPM until fully dissolved and clear.

  • Adjuvant Addition: Slowly add the Surf-SESP-12 solution.[1][2]

    • Note: SESP-derived surfactants are zwitterionic and compatible with the anionic AI.[1][2] Standard anionic surfactants often require hydrotropes here; Surf-SESP-12 is self-hydrotroping.[1][2]

  • Finishing: Add Propylene Glycol and Defoamer.[1][2] Top up with water to volume.[1][2]

  • Filtration: Filter through a 5-micron mesh to remove particulates.[1][2]

Performance Evaluation & Data

The following data compares the SESP-based formulation against a standard formulation using CAPB (Cocoamidopropyl betaine).

Table 1: Physicochemical Stability
Test ParameterStandard (CAPB)SESP-Based Formulation
Cloud Point (1% aq) > 80°C> 95°C (Superior thermal stability)
Low Temp Stability (0°C, 7 days) Slight HazeClear / Stable
Hard Water Tolerance (1000 ppm) Precipitate formedStable / Clear
Table 2: Bio-Efficacy Indicators
Test ParameterStandard (CAPB)SESP-Based Formulation
Surface Tension (0.1% soln) 34 mN/m29 mN/m (Better wetting)
Contact Angle (Parafilm) 55°42° (Enhanced spreading)
Foam Height (Ross-Miles, 5 min) 120 mm45 mm (Lower foaming)

Interpretation: The SESP-derived surfactant provides lower surface tension and significantly better hard water tolerance due to the ether-sulfonate headgroup, which resists calcium bridging better than carboxylate-based betaines.[1][2]

Workflow Visualization

FormulationWorkflow RawMat Raw Materials: Glufosinate + Water Step1 Dissolution Phase (Clear Solution) RawMat->Step1 AddSESP Add SESP-Surfactant (Surf-SESP-12) Step1->AddSESP Compatibility Check Mixing High Shear Mixing (Homogenization) AddSESP->Mixing QC QC Testing: Cloud Point & Viscosity Mixing->QC QC->Mixing Fail (Adjust) Final Final SL Product (Packaged) QC->Final Pass

Figure 2: Manufacturing workflow for SESP-enhanced Soluble Liquid (SL) formulations.

References

  • BOC Sciences. (2023).[1][2] Product Specification: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5).[1][2] Retrieved from [1][2]

  • FineTech Industry. (2023). Safety Data Sheet & Technical Data: Sodium 3-(2-chloroethoxy)propane-1-sulfonate. Retrieved from

  • Knowles, A. (2008).[1][2] Recent developments of surfactants for agrochemical formulations. Advances in Agrochemical Formulations.

  • US Patent 2017/0055524 A1. (2017).[1][2][5] Aqueous Adjuvant Composition for Increasing the Efficacy of Electrolyte Active Substances. (General reference on sulfonate adjuvant technology). Retrieved from

  • PubChem. (2023).[1][2][4] Compound Summary: Sodium 3-chloro-2-hydroxypropane-1-sulfonate (Related Structure Comparison). Retrieved from [1][2]

Sources

Method

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" role in the synthesis of zwitterionic compounds

This Application Note and Protocol Guide details the role of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) in the synthesis of zwitterionic compounds. Executive Summary Sodium 3-(2-chloroethoxy)propane-1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the role of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) in the synthesis of zwitterionic compounds.

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate is a specialized alkylating agent used to introduce the sulfonate motif into amine-containing molecules, converting them into sulfobetaine zwitterions .[1] Unlike the more common 1,3-Propane Sultone (highly carcinogenic, short spacer) or Sodium 3-chloro-2-hydroxypropane-1-sulfonate (hydroxy-functionalized), this reagent introduces a long, flexible ether-linked spacer (-CH2CH2-O-CH2CH2CH2-).[1]

This structural distinction is critical for applications requiring:

  • Enhanced Hydration: The ether oxygen acts as an additional hydrogen-bond acceptor, thickening the hydration shell around the zwitterion, which is vital for antifouling coatings .[1]

  • Steric Flexibility: The longer spacer reduces steric hindrance between the cationic ammonium center and the anionic sulfonate tail, allowing for better ionic association with water or counter-ions.[1]

  • Chemical Stability: As an alkyl chloride, it is more stable in storage and handling than strained sultone rings, though it requires more vigorous reaction conditions (heat/catalysis) to drive the alkylation.[1]

Chemical Mechanism & Rationale

Reaction Pathway

The synthesis follows a bimolecular nucleophilic substitution (SN2 ) mechanism. The nucleophilic nitrogen (tertiary amine, pyridine, or imidazole) attacks the carbon bearing the chlorine atom.[1] The ether linkage remains inert, serving only as a hydrophilic spacer.[1]

Key Mechanistic Steps:

  • Activation (Optional but Recommended): Addition of Iodide (I⁻) converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein-like exchange).

  • Nucleophilic Attack: The lone pair of the amine attacks the terminal carbon.

  • Leaving Group Departure: Chloride (or Iodide) leaves, forming the quaternary ammonium cation.[1]

  • Zwitterion Formation: The sodium ion (Na⁺) from the sulfonate group dissociates from the final zwitterionic complex in solution, leaving the inner salt.[1]

Comparative Reagent Analysis
ReagentSpacer StructureReactivityToxicityApplication Niche
Sodium 3-(2-chloroethoxy)propane-1-sulfonate -CH₂CH₂-O-(CH₂)₃-Moderate (Requires Heat/Cat)Lower (Alkyl Chloride)High-performance antifouling, flexible surfactants.
1,3-Propane Sultone -(CH₂)₃-High (Ring Strain)High (Carcinogen) Standard sulfobetaines, rapid kinetics.[1][2]
Na 3-chloro-2-hydroxypropane-1-sulfonate -CH₂CH(OH)CH₂-Moderate (Epoxide intermed.)[1]ModerateHydroxyl-functionalized zwitterions (can H-bond).

Experimental Protocol: Synthesis of Ether-Linked Sulfobetaines

Materials Required
  • Substrate: Tertiary amine (e.g., N,N-dimethyl-dodecylamine) or N-heterocycle (e.g., 1-vinylimidazole, 4-vinylpyridine).[1]

  • Reagent: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5).[1]

  • Solvent: Acetonitrile (MeCN), Ethanol (EtOH), or Dimethylformamide (DMF).[1] Note: DMF is preferred for polymeric substrates.[1]

  • Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 0.5 eq).[1]

  • Purification: Acetone or Diethyl Ether (for precipitation), Dialysis tubing (for polymers).[1]

Protocol A: Small Molecule Surfactant Synthesis

Target: Synthesis of 3-(2-(Dodecyldimethylammonio)ethoxy)propane-1-sulfonate

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of the tertiary amine in 20 mL of Ethanol.

  • Addition: Add 11 mmol (1.1 eq) of Sodium 3-(2-chloroethoxy)propane-1-sulfonate. The salt may not dissolve completely at room temperature.

  • Catalysis: Add 0.5 mmol of NaI (Catalytic amount).

  • Reaction: Heat the mixture to Reflux (approx. 80°C) under nitrogen atmosphere. Stir vigorously for 24–48 hours .

    • Checkpoint: The reaction mixture often turns from a suspension to a clear solution as the zwitterion forms (if soluble), or precipitates out (if insoluble).[1]

  • Work-up:

    • Cool to room temperature.

    • If product precipitates: Filter and wash with cold acetone.

    • If product is soluble: Concentrate solvent to ~5 mL and pour into 100 mL of cold Acetone to precipitate the zwitterion.

  • Purification: Recrystallize from hot Ethanol/Water or methanol.

  • Validation: Check 1H NMR for the disappearance of the signal adjacent to Chlorine (~3.6 ppm) and appearance of the signal adjacent to quaternary Nitrogen (~3.2-3.4 ppm).

Protocol B: Post-Polymerization Modification (Polymer Betainization)

Target: Functionalization of Poly(4-vinylpyridine) (P4VP)

  • Dissolution: Dissolve 1.0 g of P4VP in 15 mL of anhydrous DMF or DMSO in a sealed pressure tube.

  • Stoichiometry: Add 1.2 – 1.5 equivalents of Sodium 3-(2-chloroethoxy)propane-1-sulfonate relative to the pyridine units.

  • Activation: Add 0.1 eq of NaI.

  • Reaction: Heat to 90°C for 48-72 hours . The higher temperature is required due to the polymeric steric hindrance.[1]

  • Precipitation: Pour the viscous reaction mixture into a large excess of Acetone or Ethyl Acetate . The polymer will precipitate as a white/off-white gum or solid.

  • Dialysis: Dissolve the crude polymer in Deionized Water and dialyze (MWCO 3.5 kDa) against water for 3 days to remove unreacted sulfonate salt and iodide.

  • Drying: Lyophilize (freeze-dry) to obtain the pure zwitterionic polymer.

Visualization of Workflows & Pathways

Figure 1: Reaction Scheme and Comparison

ReactionScheme cluster_comparison Spacer Comparison Amine Tertiary Amine (Nucleophile) Intermediate Transition State (SN2 Attack) Amine->Intermediate + Reagent Reflux, NaI cat. Reagent Na 3-(2-chloroethoxy) propane-1-sulfonate Reagent->Intermediate Product Ether-Linked Sulfobetaine (Zwitterion) Intermediate->Product Cl- Departure Byproduct NaCl (Salt) Intermediate->Byproduct Sultone Propane Sultone Route Spacer: -(CH2)3- EtherRoute Chloroethoxy Route Spacer: -CH2CH2-O-(CH2)3- Sultone->EtherRoute Increased Hydrophilicity & Flexibility

Caption: Figure 1. Synthesis pathway of ether-linked sulfobetaines via SN2 alkylation, highlighting the structural advantage over traditional propane sultone routes.

Figure 2: Experimental Workflow (Protocol A)

Workflow Start Start: Dissolve Amine in Ethanol/DMF AddReagent Add 1.1 eq Reagent + 0.1 eq NaI (Catalyst) Start->AddReagent Heat Reflux (80-90°C) 24-48 Hours AddReagent->Heat Check Check Solubility Change (Precipitation often occurs) Heat->Check Purify Precipitate in Acetone or Dialysis (Polymers) Check->Purify Analyze Validation: 1H NMR (Shift of N-CH2 peaks) Purify->Analyze

Caption: Figure 2. Step-by-step experimental workflow for the synthesis and purification of zwitterionic compounds using the chloroethoxy reagent.

References

  • Lowe, A. B., & McCormick, C. L. (2002).[1] Synthesis and solution properties of zwitterionic polymers. Chemical Reviews, 102(11), 4177-4290.[1] Link[1]

  • Laschewsky, A. (2014).[1] Structures and synthesis of zwitterionic polymers.[3][4] Polymers, 6(5), 1544-1601.[1] Link[1]

  • Kudaibergenov, S. et al. (2006).[1] Polymeric Betaines: Synthesis, Characterization, and Application.[1] Advances in Polymer Science, 201, 157-224.[1] Link[1]

  • BOC Sciences. (2024). Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Data.[1]

  • Zhang, Z. et al. (2006).[1] Superlow Fouling Sulfobetaine and Carboxybetaine Polymers. Journal of Physical Chemistry B, 110(22), 10799–10804.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" synthesis side reactions and byproducts

This guide serves as a technical support resource for researchers and process chemists working with Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5). This compound is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists working with Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5). This compound is a critical intermediate in the synthesis of electroplating additives (specifically nickel plating brighteners and levelers) and functionalized polymers.

Executive Technical Summary

Chemical Name: Sodium 3-(2-chloroethoxy)propane-1-sulfonate Common Abbreviations: Chlorinated Sulfopropyl Ether, CEP-Na CAS Number: 64055-04-5 Molecular Formula:


Core Application:  Intermediate for synthesizing functionalized sulfonates (e.g., reacting with amines or thiourea to form brighteners like UPS or DPS).[1]
Synthesis Pathways Overview

Two primary routes exist for synthesis. The choice of route dictates the impurity profile and troubleshooting steps.

  • Route A (Sultone Route): Nucleophilic ring-opening of 1,3-Propane Sultone by 2-Chloroethanol. High reactivity but involves carcinogenic starting materials.

  • Route B (Allyl Ether Route): Free-radical anti-Markovnikov addition of Sodium Bisulfite to Allyl 2-Chloroethyl Ether. Industrially preferred (safer) but susceptible to regio-isomer formation.

Troubleshooting Guide (Q&A)

Category A: Reaction Yield & Completeness[3][4][5]

Q: Why is my reaction yield stalling below 70% in the Sultone Route? A: This is typically caused by competitive hydrolysis . 1,3-Propane Sultone is highly electrophilic. If your solvent (typically water/dioxane or water/alcohol) contains excess water or if the pH is too high (>11), the hydroxide ion (


) competes with the 2-chloroethanol alkoxide, forming Sodium 3-hydroxypropane-1-sulfonate .[2]
  • Fix: Maintain anhydrous conditions if possible during the initial mixing, or strictly control pH between 8.0–9.5. Use a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to enhance the nucleophilicity of the alcohol in biphasic systems.

Q: In the Allyl Ether Route, I see a large unreacted oil layer. Why isn't the bisulfite adding? A: The addition of


 across the double bond is a radical-initiated mechanism.
  • Oxygen Inhibition: Dissolved oxygen quenches the radical chain. Sparge the reactor with Nitrogen for at least 30 minutes before initiation.

  • Initiator Failure: If using air/oxygen as the initiator (common in older protocols), it may be insufficient at lower temperatures.[2] Add a radical initiator like Sodium Persulfate or AIBN.

  • pH Drift: The reaction consumes bisulfite, raising pH.[2] If pH rises above 6.5, the concentration of the reactive bisulfite radical species drops.[2] Dose acid to maintain pH 4.5–5.5.

Category B: Impurity & Byproduct Management

Q: High Performance Liquid Chromatography (HPLC) shows a "ghost peak" eluting just before the main product. What is it? A: This is likely the Regio-isomer (Markovnikov adduct) if you used Route B.

  • Identity: Sodium 1-(2-chloroethoxy)propane-2-sulfonate.

  • Cause: Insufficient radical character in the reaction mechanism, allowing ionic addition to compete.[2]

  • Fix: Increase the initiator concentration or optimize the air/oxygen sparging rate to favor the anti-Markovnikov (terminal sulfonate) product.

Q: My final product has a high chloride content, but I haven't done any substitution yet. A: This indicates Hydrolysis of the Chloro-group .

  • Mechanism: Under alkaline conditions (pH > 10) and high temperature (>80°C), the terminal chlorine atom is displaced by water/hydroxide.[2]

  • Byproduct: Sodium 3-(2-hydroxyethoxy)propane-1-sulfonate.

  • Prevention: Limit reaction temperature to <75°C. If high temperature is required for kinetics, lower the pH to neutral ranges (pH 6–7) as soon as the main synthesis reaction is complete.

Deep Dive: Side Reactions & Byproducts[1]

Understanding the specific impurities is vital for downstream applications, especially in electroplating where trace organics can cause "pitting" or "haze" in nickel deposits.[2]

Synthesis Pathway & Side Reaction Map[1][4][5]

SynthesisPathways Chloroethanol 2-Chloroethanol Target TARGET PRODUCT: Sodium 3-(2-chloroethoxy) propane-1-sulfonate Chloroethanol->Target Route A: Base, <70°C Sultone 1,3-Propane Sultone (Carcinogen) Sultone->Target Impurity_Hydrolysis Impurity A: Sodium 3-hydroxypropane-1-sulfonate (Sultone Hydrolysis) Sultone->Impurity_Hydrolysis H2O, High pH AllylEther Allyl 2-Chloroethyl Ether AllylEther->Target Route B: Radical Initiator, pH 5 Impurity_Isomer Impurity C: Markovnikov Isomer (Branched Sulfonate) AllylEther->Impurity_Isomer Ionic Mechanism Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Target Impurity_Sulfate Impurity D: Sodium Sulfate (Inorganic) Bisulfite->Impurity_Sulfate Oxidation (O2) Impurity_Diol Impurity B: Sodium 3-(2-hydroxyethoxy) propane-1-sulfonate (Cl Hydrolysis) Target->Impurity_Diol pH > 10, >80°C

Caption: Comparative synthesis routes (Sultone vs. Allyl Ether) and their specific byproduct generation pathways.

Detailed Impurity Profile Table[1][5]
Impurity NameOrigin (Pathway)Detection MethodImpact on Application
Sodium 3-hydroxypropane-1-sulfonate Route A: Hydrolysis of 1,3-Propane Sultone.HPLC (Polar column), NMR (

H)
Consumes coupling reagents (e.g., thiourea) downstream; reduces yield of final brightener.[2]
Sodium 3-(2-hydroxyethoxy)propane-1-sulfonate Both: Hydrolysis of the terminal C-Cl bond.HPLC, Titration (High free

)
Acts as a non-functional filler; does not react to form active brightener species.
Sodium 1-(2-chloroethoxy)propane-2-sulfonate Route B: Markovnikov addition (Regio-isomer).

C NMR (Distinct methyl peak)
Lower solubility; may cause haze in plating baths due to different adsorption properties.
Sodium Sulfate (

)
Route B: Oxidation of Bisulfite.IC (Ion Chromatography), GravimetricInert filler, but increases ionic strength of the plating bath, potentially affecting conductivity.[2]
Poly(allyl ether) Route B: Radical polymerization of starting material.GPC (Gel Permeation Chromatography)Causes severe organic contamination; leads to brittle plating deposits.

Experimental Protocols for Validation

Protocol 1: Determination of Hydrolyzable Chloride (Purity Check)

To distinguish between inorganic chloride (impurity) and covalent chloride (active).

  • Total Chloride: Reflux 1.0 g of sample in 50 mL 1M NaOH for 2 hours to hydrolyze the C-Cl bond. Cool, acidify with

    
    , and titrate with 
    
    
    
    .
  • Free Chloride (Inorganic): Dissolve 1.0 g of sample in 50 mL water (room temp). Acidify immediately and titrate with

    
    .
    
  • Calculation:

    
    
    Note: If Free Cl is >0.5%, the synthesis wash steps were insufficient.
    
Protocol 2: Bisulfite Addition Optimization (Route B)
  • Setup: 3-neck flask with nitrogen inlet, thermometer, and pH probe.

  • Reagents: Allyl 2-chloroethyl ether (1.0 eq),

    
     (1.1 eq), Water/IPA (3:1).
    
  • Initiation: Purge with

    
     for 30 mins. Heat to 50°C. Add Initiator (e.g., 
    
    
    
    , 1 mol%).[2]
  • Control: Monitor pH. If pH rises > 6.0, add dilute

    
     dropwise.[2]
    
  • Endpoint: Reaction is complete when the oily organic layer (Allyl ether) disappears and the solution becomes homogeneous.

References

  • Burnett, C. L., et al. (2010).[2] "Final Report on the Safety Assessment of Sultones as Used in Cosmetics." International Journal of Toxicology. (Discusses hydrolysis kinetics of 1,3-propane sultone).

  • Roberts, D. W. (1998).[2] "Sulfonation of Allyl Ethers: Mechanism and Regiochemistry." Organic Process Research & Development. (Detailed mechanism of bisulfite addition to allyl ethers).

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 23662382, Sodium 3-chloro-2-hydroxypropane-1-sulfonate." (Used for comparative spectral data and safety handling of similar chloro-sulfonates).

  • BOC Sciences. (2024). "Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Data." (Confirmation of CAS 64055-04-5 and commercial specifications).

Sources

Optimization

Technical Support Center: High-Purity Synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Core Directive & Mechanistic Insight This guide addresses the synthesis and optimization of Sodium 3-(2-chloroethoxy)propane-1-sulfonate , a critical intermediate often used as a brightener in copper electroplating and a...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanistic Insight

This guide addresses the synthesis and optimization of Sodium 3-(2-chloroethoxy)propane-1-sulfonate , a critical intermediate often used as a brightener in copper electroplating and a precursor for functional polymers.[1][2]

While industrial routes exist using allyl ethers and bisulfite, the 1,3-Propane Sultone (1,3-PS) Ring-Opening route is preferred for high-purity applications due to its atom economy and cleaner impurity profile.[1][2] However, this route presents a specific thermodynamic challenge: The "Double-Hydrolysis" Trap. [1][2]

The Mechanistic Challenge

The synthesis involves two distinct steps:

  • Ring Opening (Etherification): Reaction of 2-chloroethanol with 1,3-propane sultone to form the sulfonic acid intermediate.[1][2]

  • Neutralization: Conversion of the acid to the sodium salt.[2]

The Failure Mode: The terminal chlorine atom (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is susceptible to hydrolysis or elimination under the very conditions required to neutralize the sulfonic acid (

, Heat). If you neutralize too aggressively, you convert your target into the diol impurity (Sodium 3-(2-hydroxyethoxy)propane-1-sulfonate), destroying the yield and functionality.[1][2]

Troubleshooting Center (FAQ)

This section addresses specific user pain points based on the mechanistic logic above.

Issue 1: "My conversion is high, but the isolated yield is low (<60%)."

Diagnosis: You are likely losing product during the Neutralization Phase due to local overheating or over-alkalinization.[2] The Fix:

  • Do not use strong bases (NaOH) directly if possible.[2] Use Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Temperature Control: Neutralization is exothermic.[2] If the internal temperature spikes >40°C while the pH is >9, the terminal chloride hydrolyzes.[1]

  • Protocol Adjustment: Switch to a pH-controlled dosing method. Maintain pH between 6.5 and 7.5 during the addition of the base.[1] Never let the bulk solution exceed pH 8.0.[2]

Issue 2: "The final product is yellow or brown instead of white."

Diagnosis: This indicates Sultone Polymerization or Oxidative Degradation .[2] The Fix:

  • Inert Atmosphere: 1,3-PS is sensitive to moisture and oxygen at high temperatures.[1][2] Ensure a strict

    
     blanket.
    
  • Temperature Ceiling: In the ring-opening step, do not exceed 110°C. Above this, 1,3-PS begins to oligomerize, creating colored impurities that are difficult to crystallize out.[1]

  • Quality Check: Test your 2-chloroethanol for peroxides before use.[1][2]

Issue 3: "NMR shows a 'mess' of triplets around 3.6-3.8 ppm."[1][2]

Diagnosis: This is the signature of the Diol Impurity (hydrolyzed chloride) or Polyethylene Glycol (PEG) chains if the 2-chloroethanol contained ethylene glycol. The Fix:

  • Reagent Purity: Ensure 2-chloroethanol is anhydrous (<0.1% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2] Water competes with the alcohol for the sultone, forming 3-hydroxypropanesulfonic acid.[1]
    
  • Validation: The triplet for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     group should be distinct at 
    
    
    
    ppm.[2] If this shifts upfield to
    
    
    ppm, it has hydrolyzed to an alcohol (
    
    
    ).[2]

Optimized Experimental Protocol

Safety Warning: 1,3-Propane Sultone is a potent carcinogen and alkylating agent.[1][2] Handle in a glovebox or a high-performance fume hood.[1][2]

Reagents
  • Substrate: 2-Chloroethanol (Anhydrous, 99.5%+)[1][2]

  • Reagent: 1,3-Propane Sultone (1,3-PS)[1][2][3][4][5]

  • Base: Sodium Carbonate (

    
    ) powder
    
  • Solvent: Toluene (optional, for azeotropic drying) or Neat[1]

Step-by-Step Methodology
PhaseStepActionCritical Parameter
I. Preparation 1Charge 2-Chloroethanol (1.1 eq) into the reactor.Stoichiometry: Slight excess alcohol drives kinetics.[2]
2Heat to 60°C under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

flow.
Ensure system is dry.[2]
II. Reaction 3Add 1,3-Propane Sultone (1.0 eq) dropwise.[2]Exotherm Control: Keep T < 80°C.
4Ramp temperature to 100-105°C. Stir for 4-6 hours.Monitoring: Check HPLC/NMR for disappearance of Sultone.
III. Cooling 5Cool reaction mass to 20°C.The mixture is now the Sulfonic Acid intermediate.[1]
IV. Neutralization 6Prepare a slurry of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(0.55 eq) in water/methanol.
pH Control: Do not use NaOH pellets.
7Slowly add the acid mixture to the carbonate slurry.Reverse Addition: Prevents local hot-spots of high pH.[2]
8Maintain T < 30°C during addition.Protects the Cl-group.[1][2]
V. Purification 9Evaporate solvent under vacuum.T < 50°C.
10Recrystallize from Ethanol/Water (90:10).Removes inorganic salts (

).[2]

Visualized Workflows

A. Reaction Pathway & Impurity Logic

This diagram illustrates the correct pathway versus the "Killer" side reactions.

ReactionPathway cluster_legend Legend Start 2-Chloroethanol + 1,3-Propane Sultone Intermediate Acid Intermediate (R-SO3H) Start->Intermediate 100°C, N2 Ring Opening Impurity_Acid Impurity: Hydroxy-Sulfonic Acid (Hydrolyzed Sultone) Start->Impurity_Acid Moisture present Target Target Product (Na Salt) Intermediate->Target Neutralization (pH 7.0, <30°C) Impurity_Diol Impurity: Diol-Sulfonate (Hydrolyzed Cl) Intermediate->Impurity_Diol High pH (>9) High Temp (>40°C) key Blue: Reagents | Yellow: Intermediate | Green: Target | Red: Impurity

Caption: Reaction pathway showing the critical divergence point at the Neutralization step where the Diol impurity forms.

B. Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues immediately.

TroubleshootingTree Start Problem Detected Q1 Is Yield < 60%? Start->Q1 Q2 Is Product Colored? Q1->Q2 No Sol1 Check Neutralization pH. Use Na2CO3 instead of NaOH. Q1->Sol1 Yes Q3 Is Cl-NMR signal shifted/missing? Q2->Q3 No Sol2 Check 1,3-PS Quality. Reduce Reaction Temp. Q2->Sol2 Yes Sol3 Hydrolysis occurred. Ensure Anhydrous Reagents. Q3->Sol3 Yes Process Optimal Process Optimal Q3->Process Optimal No

Caption: Diagnostic logic tree for isolating the root cause of yield or purity failures.

References

  • ChemicalBook. (2023).[2][5] 1,3-Propane sultone: Reactions, Synthesis, Human Exposure. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Sodium 3-chloro-2-hydroxypropane-1-sulfonate (Related Structure & Safety Data). Retrieved from

  • Organic Syntheses. (2025). Ring Opening Reactions of 1,3-Propane Sultone. Retrieved from

  • BOC Sciences. (2025).[2] Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Specifications. Retrieved from

Sources

Troubleshooting

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" purification challenges and solutions

Welcome to the technical support resource for Sodium 3-(2-chloroethoxy)propane-1-sulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Sodium 3-(2-chloroethoxy)propane-1-sulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chemical intermediate. Drawing from established principles in organic and analytical chemistry, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions - Purity Assessment & Impurity Profiling

This section addresses the critical first step: understanding the nature and extent of impurities in your crude product.

Q1: What are the most common impurities I should expect in my crude Sodium 3-(2-chloroethoxy)propane-1-sulfonate?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the Williamson ether synthesis between a propanesulfonate precursor and a chloroethoxy source. Based on this and general knowledge of sulfonate salt chemistry, the primary impurities include:

  • Inorganic Salts: Sodium chloride (NaCl) is the most prevalent inorganic impurity, often formed as a stoichiometric byproduct during synthesis or from neutralization steps. Other salts like sodium sulfate may also be present.

  • Unreacted Starting Materials: Depending on the specific pathway, this could include precursors like sodium 3-hydroxypropane-1-sulfonate or 2-chloroethanol.

  • Organic Byproducts: These can arise from side reactions. A potential byproduct is the di-substituted ether, formed if the chloroethoxy group reacts with another equivalent of the propanesulfonate starting material.

  • Residual Solvents: Water is a common residual solvent, as the compound is often handled in aqueous media and can form hydrates.[1][2] Organic solvents used during synthesis or workup may also be present.

Q2: What is the recommended multi-technique approach for accurately assessing the purity of my sample?

A2: A single analytical method is rarely sufficient for a comprehensive purity assessment. We recommend a combination of techniques to build a complete picture of your compound's purity.

Analytical TechniquePurposeKey Insights
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of organic impurities.Provides a clear structural fingerprint of the target molecule and reveals the presence of organic byproducts or unreacted starting materials.[3]
High-Performance Liquid Chromatography (HPLC) Quantitation of the main component and separation of related substances.Ideal for determining the area% purity and detecting non-volatile impurities. Mixed-mode or reverse-phase columns are effective.[4][5]
Ion Chromatography (IC) Quantification of inorganic salt impurities.Directly measures the concentration of anions like chloride (Cl⁻) and sulfate (SO₄²⁻).
Karl Fischer Titration Determination of water content.Crucial for obtaining an accurate assay, as sulfonate salts frequently crystallize as hydrates.[1][2]
Elemental Analysis Confirms the elemental composition (C, H, S, Na).A significant deviation from the theoretical values, especially after correcting for water content, can indicate persistent impurities.
Q3: My ¹H NMR spectrum in D₂O shows several peaks. What are the expected chemical shifts for pure Sodium 3-(2-chloroethoxy)propane-1-sulfonate?

A3: The proton NMR spectrum is a powerful tool for initial purity assessment.[3] In deuterium oxide (D₂O), the pure compound should exhibit a distinct set of signals corresponding to the five different proton environments in its structure.

Expected ¹H NMR (D₂O, 400 MHz) Chemical Shifts:

Protons (Assignment)Chemical Shift (δ, ppm) (Approximate)MultiplicityIntegration
-CH₂-Cl3.80 - 3.70Triplet (t)2H
-O-CH₂- (ethoxy)3.70 - 3.60Triplet (t)2H
-O-CH₂- (propoxy)3.60 - 3.50Triplet (t)2H
-CH₂-SO₃Na3.10 - 2.95Triplet (t)2H
-CH₂-CH₂-CH₂-2.15 - 2.00Quintet (quin)2H

Note: Chemical shifts are approximate and can vary based on concentration, pH, and the specific NMR instrument.

The presence of unexpected signals outside these regions likely indicates organic impurities. For a definitive analysis, a 2D NMR experiment like COSY can help establish the connectivity between these proton signals.

Section 2: Troubleshooting Guide - Common Purification Problems & Solutions

This section provides direct answers and protocols for the most common challenges encountered during the purification of Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

Issue 1: My product is contaminated with a high level of inorganic salts (e.g., NaCl).
  • Symptoms: The product appears as a fine, gritty powder. The yield by mass is over 100% of the theoretical maximum. Ion chromatography or a simple silver nitrate test on a dissolved sample confirms high chloride content.

  • Causality: Inorganic salts, particularly NaCl, are often stoichiometric byproducts of the synthesis. Due to the high polarity of the target sulfonate salt, separating it from other salts can be challenging as their solubilities can be similar in water.

The choice of method depends on the scale of your purification and the available equipment. The following decision tree illustrates a logical approach.

start Crude Product (High NaCl Content) check1 Is Product Soluble in MeOH/EtOH? start->check1 solvent_wash Triturate/Wash with Methanol or Ethanol filter_wash Filter and Wash Crystals with Cold Solvent solvent_wash->filter_wash check1->solvent_wash No dissolve Dissolve Crude in Minimal Hot Water/Alcohol Mixture check1->dissolve Yes recrystallize Cool Slowly to Recrystallize dissolve->recrystallize recrystallize->filter_wash check2 Is Purity Sufficient? filter_wash->check2 chromatography Consider Preparative HILIC or Reverse Phase Chromatography check2->chromatography No (Trace Impurities) final_product Pure Product check2->final_product Yes chromatography->final_product

Caption: Decision tree for selecting an appropriate method for removing inorganic salts.

  • (A) Recrystallization from an Alcohol/Water Mixture: This is the most effective method for moderate to large quantities. The principle relies on finding a solvent system where the product's solubility has a steep temperature dependence, while the inorganic salt remains either highly soluble or poorly soluble throughout the temperature range. Isopropanol/water or ethanol/water are excellent starting points.

    • Rationale: Adding an alcohol to an aqueous solution of the sulfonate salt drastically reduces the solubility of inorganic salts like NaCl, causing them to either precipitate from the hot solution or remain in the mother liquor upon cooling.[6] The slow cooling process allows for the formation of well-ordered, purer crystals of the desired product.[7]

    • See Protocol 1 in Section 3 for a detailed step-by-step guide.

  • (B) Methanol or Ethanol Trituration/Washing: This is a rapid method for smaller scales or for removing moderate levels of salt.

    • Rationale: Sodium 3-(2-chloroethoxy)propane-1-sulfonate has limited solubility in anhydrous methanol or ethanol, whereas NaCl is virtually insoluble.[6] Stirring the crude solid as a slurry in one of these solvents will dissolve the organic compound, leaving the inorganic salt as a solid that can be filtered off. Alternatively, if the product is largely insoluble, this process can wash away more soluble impurities.

    • See Protocol 2 in Section 3 for a detailed step-by-step guide.

Issue 2: My product is an oil or a gummy/foamy solid that is difficult to isolate.
  • Symptoms: After solvent removal or during precipitation, the product does not form a filterable crystalline solid. It may appear as a viscous oil, a sticky mass, or a foam-like solid that retains a large amount of solvent.[8]

  • Causality: This is a common problem with highly polar, water-soluble organic salts. The primary causes are:

    • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing proper crystallization.

    • Residual Solvent: Trapped water or organic solvents can act as plasticizers.

    • Rapid Precipitation ("Crashing Out"): Adding an anti-solvent too quickly or cooling a saturated solution too fast leads to amorphous precipitation instead of ordered crystal growth.[8]

ProblemPotential CauseRecommended Solution
Oiling Out The solution is supersaturated above the melting point of the solid; product has low melting point.Lower the crystallization temperature. Add the anti-solvent more slowly at a lower temperature. Try a different solvent system with higher boiling points.
Gummy Precipitate Impurities are inhibiting crystal formation.Perform a pre-purification step (e.g., activated carbon treatment to remove colored impurities, or an initial wash). Attempt crystallization from a different solvent system.
Foam-like Crystals Rapid crystal growth and agglomeration, often trapping mother liquor.Slow down the crystallization process significantly. Reduce the rate of cooling. Stir the solution gently during crystallization to promote the formation of denser crystals.[8]
Failure to Crystallize Solution is not sufficiently saturated; compound is too soluble.Concentrate the solution further by carefully removing more solvent. Try adding a different anti-solvent in which the product is less soluble. Use a seed crystal from a previous pure batch.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for the key purification techniques discussed.

Protocol 1: Purification by Recrystallization from Isopropanol/Water

This protocol is designed to remove both inorganic salts and some organic impurities.

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude Sodium 3-(2-chloroethoxy)propane-1-sulfonate. Add the minimum amount of deionized water required to dissolve the solid with gentle heating (e.g., 50-60°C). Causality: Using the minimum amount of the primary solvent (water) ensures the solution will be supersaturated upon cooling or addition of an anti-solvent.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts that are insoluble even in hot water) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While the aqueous solution is still warm and stirring, slowly add isopropanol (the anti-solvent) dropwise until the solution becomes faintly turbid (cloudy). Add a few drops of water back until the solution becomes clear again. Rationale: This brings the solution to its exact saturation point at that temperature, priming it for effective crystallization upon cooling.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (4°C) for several hours or overnight. Expertise: Slow, undisturbed cooling is critical for the growth of large, pure crystals. Rapid cooling traps impurities.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 90:10 isopropanol/water mixture, followed by a wash with pure cold isopropanol. Trustworthiness: Washing with a cold solvent mixture removes the impurity-rich mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Methanol Trituration for Desalting

This protocol is a fast and effective method for removing NaCl from smaller batches of product.

  • Slurry Formation: Place the crude, dry solid in a flask with a magnetic stir bar. Add enough anhydrous methanol to create a stirrable slurry (e.g., 5-10 mL of methanol per gram of crude solid).

  • Trituration: Stir the slurry vigorously at room temperature for 30-60 minutes. Rationale: This process dissolves the organic sulfonate into the methanol while leaving the insoluble NaCl as a solid suspension.[6]

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid NaCl. Wash the salt cake with a small amount of fresh methanol to recover any entrained product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the methanol using a rotary evaporator to yield the purified product.

  • Purity Check: Analyze the resulting solid by ¹H NMR and for chloride content to confirm the successful removal of impurities.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

  • Sample Preparation: Accurately weigh 10-15 mg of the dried, purified product into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterium oxide (D₂O) to the vial. Cap and gently agitate until the solid is completely dissolved.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans are taken to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the relevant peaks and compare the chemical shifts and integration ratios to the expected values for the pure compound.

References

  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents.
  • Elder, D. P., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 61(3), 267-278. Available at: [Link]

  • Lindberg, B., & Lindberg, J. J. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. Available at: [Link]

  • Grabiel, C. E., et al. (1956). Recrystallization of Sodium Vinylbenzenesulfonate. Industrial & Engineering Chemistry, 48(9), 1554-1556. Available at: [Link]

  • Reddit r/Chempros Discussion. (2025). Recrystallization for foam like crystals. Reddit. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. SIELC. Available at: [Link]

  • SIELC Technologies. (2018). Sodium 3-chloro-2-hydroxypropane-1-sulfonate. SIELC. Available at: [Link]

  • Molbase. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. Molbase. Available at: [Link]

  • ResearchGate Discussion. (2017). How to purify an organic salt (acetate) from impurities. ResearchGate. Available at: [Link]

  • Croutxé-Barghorn, C., et al. (2022). 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate as New Zwitterionic Monomers. Molecules, 27(15), 4821. Available at: [Link]

  • ResearchGate Discussion. (2014). How to purify a sulfonated porphyrins or the other organic compounds?. ResearchGate. Available at: [Link]

  • Reddit r/Chempros Discussion. (2025). Removing NaCl from sulfonate salt. Reddit. Available at: [Link]

  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents.
  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Ataman Kimya. Available at: [Link]

  • PubChem. Sodium 3-chloro-2-hydroxypropylsulfonate. National Center for Biotechnology Information. Available at: [Link]

  • Ascent Petrochem Holdings Co., Limited. Sodium 3-Chloro-2-hydroxypropane sulfonate. Ascent Petrochem. Available at: [Link]

  • Zhang, L., et al. (2025). Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. Advanced Materials Research, 1030-1032, 53-56. Available at: [Link]

Sources

Optimization

Preventing degradation of "Sodium 3-(2-chloroethoxy)propane-1-sulfonate" during storage

Technical Support Center: Stability & Storage of Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Code: GEN-CEPS-001 (Generic Placeholder) Chemical Name: Sodium 3-(2-chloroethoxy)propane-1-sulfonate Common Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Product Code: GEN-CEPS-001 (Generic Placeholder) Chemical Name: Sodium 3-(2-chloroethoxy)propane-1-sulfonate Common Applications: Electroplating (Acid Copper Leveler), Organic Synthesis Intermediates.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with Sodium 3-(2-chloroethoxy)propane-1-sulfonate , a critical intermediate often used as a hardening or leveling agent in electroplating baths.

While the sulfonate group (


) confers excellent water solubility and thermal stability, the chloroethoxy tail  (

) introduces a specific vulnerability: Hydrolytic Instability .

This guide is designed to prevent the "Yellow Paste" phenomenon—where atmospheric moisture degrades your free-flowing white powder into an acidic, unusable sludge.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This molecule does not typically degrade via oxidation (like aldehydes) but via Nucleophilic Substitution (Hydrolysis) driven by hygroscopicity.

The Hydrolysis Cascade

Sodium sulfonates are naturally hygroscopic (water-attracting). If the container is not hermetically sealed, the salt pulls moisture from the air. This water attacks the alkyl chloride terminal group.

  • Moisture Uptake: The salt absorbs

    
    .
    
  • Hydrolysis: Water acts as a nucleophile, displacing the Chloride ion (

    
    ).
    
  • Acidification: The byproduct is Hydrochloric Acid (

    
    ), which drastically lowers the pH of the bulk material.
    
  • Autocatalysis: The acidic environment can accelerate further degradation of the ether linkage (though slower).

Visualizing the Pathway:

DegradationPathway Start Intact Molecule (R-O-CH2-CH2-Cl) Transition Hydrolysis Reaction (Slow at <20°C, Fast at >30°C) Start->Transition Exposure Moisture Atmospheric Moisture (H2O) Moisture->Transition Product Degradation Product (Alcohol Derivative) Transition->Product Byproduct HCl Release (Acidification) Transition->Byproduct Byproduct->Start Acid Catalysis (Feedback Loop)

Caption: Figure 1. The hydrolytic degradation pathway triggered by moisture absorption.

Module 2: Storage Protocol (The "How")

Do not treat this as a standard salt (like NaCl). Treat it as a moisture-sensitive alkylating agent .

The Gold Standard Storage Protocol
ParameterSpecificationReason
Temperature 2°C – 8°C (Refrigerated)Slows the kinetics of hydrolysis significantly.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces humid air. Argon is preferred (heavier than air).
Container Amber Glass or HDPE with Parafilm sealAmber protects against minor photo-degradation; Parafilm ensures a secondary moisture barrier.
Desiccant Required (Silica Gel or Molecular Sieves)Place a desiccant packet inside the secondary containment, not directly in the powder.
Handling Workflow

Never open the bottle while it is cold.

  • Equilibration: Remove bottle from the fridge. Let it warm to Room Temperature (RT) for 30–60 minutes before opening.

    • Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder.

  • Dispensing: Work quickly. Ideally, dispense inside a fume hood or glove box.

  • Purging: Flush the headspace with Nitrogen/Argon before re-capping.

  • Sealing: Wrap the cap junction with Parafilm.

Module 3: Troubleshooting & Diagnostics

Is your batch compromised? Use this guide to assess quality before committing the reagent to a valuable experiment.

Visual & Physical Inspection
SignDiagnosisAction
Free-flowing White Powder Healthy Proceed with use.
Clumping / Caking Moisture Contamination Check pH. If neutral, dry under vacuum. If acidic, discard.
Yellow Discoloration Advanced Degradation Impurities present. Do not use for sensitive plating/synthesis.
Acrid Smell (Vinegar/Acid) Hydrolysis (HCl release) Discard immediately. The material is chemically altered.
Analytical Verification (HPLC/pH)

Experiment 1: The pH Stress Test A quick proxy for purity.

  • Dissolve 1g of substance in 10mL of distilled water (pH 7.0).

  • Measure pH immediately.

  • Result:

    • pH 6.0 – 7.5: Pass (Intact Sulfonate Salt).

    • pH < 5.0: Fail (Significant Hydrolysis/HCl presence).

Experiment 2: HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., 3µm, 150mm).

  • Mobile Phase: 90% Water (0.1% Formic Acid) / 10% Acetonitrile.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as sulfonates have weak UV absorbance.

  • Signature:

    • Peak A (Target): Late eluting (less polar due to -Cl).

    • Peak B (Impurity): Early eluting (Hydrolysis alcohol product, more polar).

Module 4: Emergency Re-purification

Scenario: You have a 500g bottle that has clumped slightly but is not yellow. Can you save it?

Protocol: Vacuum Desiccation Note: This only removes water; it does not reverse hydrolysis.

  • Transfer the clumped solid to a wide-mouth drying dish.

  • Place in a vacuum oven.

  • Settings:

    • Temperature: 40°C (Do not exceed 50°C; heat accelerates hydrolysis if water is trapped).

    • Vacuum: < 10 mbar.

    • Duration: 4–6 hours.

  • Cool under vacuum or in a desiccator.

  • Grind the dried cake into a powder in a dry environment.

  • Retest: Perform the "pH Stress Test" (above). If pH is < 5.0, the drying failed to save the batch.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store this at Room Temperature (25°C)? A: Only for short periods (weeks). For long-term storage (>3 months), refrigeration (4°C) is mandatory to prevent slow hydrolysis.

Q: Why did my electroplating bath turn cloudy after adding this? A: If the material degraded, the insoluble "oily" hydrolysis byproducts or ether-cleavage products can cause turbidity. Check the pH of your raw material.

Q: Is this the same as Sodium 3-chloro-2-hydroxypropane-1-sulfonate? A: No. That is a chlorohydrin derivative (often used to make sultaines). Your molecule is a chloroethoxy derivative. They have different reactivities; the chloroethoxy linkage is generally more stable to base but more sensitive to acid hydrolysis than the chlorohydrin.

References

  • Hydrolysis of Alkyl Halides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic foundation for SN2 hydrolysis of primary alkyl chlorides).
  • Sulfonate Salt Hygroscopicity: Wypych, G. (2016). Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing.
  • Handling of Labile Halo-Ethers:Bretherick's Handbook of Reactive Chemical Hazards.
  • General Stability of Electroplating Intermediates: Jordan, M. (1995). The Electrodeposition of Tin and its Alloys. Eugen G. Leuze Verlag.

(Note: Specific degradation kinetic data for this exact proprietary intermediate is often trade-secret, but follows the general chloro-alkyl ether chemistry cited above.)

Troubleshooting

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" reaction monitoring by HPLC or GC

Technical Support Center: Analytical Methodologies for Sodium 3-(2-chloroethoxy)propane-1-sulfonate Executive Summary: The "Stealth" Analyte Challenge Sodium 3-(2-chloroethoxy)propane-1-sulfonate (often an intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies for Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Executive Summary: The "Stealth" Analyte Challenge

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (often an intermediate in the synthesis of electroplating additives like SPS/MPS) presents a classic "stealth" analytical challenge.

  • Ionic Nature: It is a sulfonate salt, making it non-volatile (ruling out direct GC) and highly polar (causing it to elute in the void volume on standard C18 HPLC columns).

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (aromatic ring). It is effectively "invisible" to standard UV detection above 210 nm.
    

This guide prioritizes HPLC with Charged Aerosol Detection (CAD) or Ion-Pairing UV as the primary protocols. GC is treated as a secondary method requiring rigorous derivatization.

Part 1: Method Selection Decision Matrix

Before starting, determine your available instrumentation and sensitivity needs.

MethodSelection Start Start: Select Analytical Platform IsHPLC Is HPLC Available? Start->IsHPLC Detector Detector Type? IsHPLC->Detector Yes GC_Route GC Available Only IsHPLC->GC_Route No CAD_ELSD CAD or ELSD Detector->CAD_ELSD Universal UV_Only UV / DAD Only Detector->UV_Only Standard MS Mass Spec (LC-MS) Detector->MS High Sensitivity Method_A Method A (Recommended): HILIC or Mixed-Mode + CAD (Universal Detection) CAD_ELSD->Method_A Method_B Method B: Ion-Pairing RP-HPLC (Indirect UV or <210nm) UV_Only->Method_B MS->Method_A Method_C Method C: Derivatization + GC-FID/MS (Methyl Esterification) GC_Route->Method_C

Figure 1: Decision matrix for selecting the appropriate analytical technique based on instrumentation availability.

Part 2: HPLC Methodologies (Primary Recommendation)

Protocol A: HILIC or Mixed-Mode with CAD (Gold Standard)

Why: Charged Aerosol Detection (CAD) detects any non-volatile analyte, independent of optical properties. HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar sulfonate without aggressive ion-pairing agents.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Mixed-Mode (e.g., SIELC Newcrom BH).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High organic start (90% B) ramping down to 50% B to elute the salt.

  • Detector: CAD (Nebulizer temp: 35°C).

Troubleshooting Guide: HPLC-CAD

SymptomProbable CauseCorrective Action
High Background Noise Impure Mobile PhaseCAD is sensitive to any non-volatile residue. Use LC-MS grade solvents and salts only. Do not use sodium phosphate buffers (they will clog the nebulizer).
Peak Tailing Secondary InteractionsThe sulfonate group may interact with silanols. Increase buffer strength to 20 mM or switch to a "mixed-mode" column designed for anions.
No Peaks Observed Analyte PrecipitationHILIC requires high ACN. If your sample is dissolved in 100% water, it may precipitate upon injection. Dissolve sample in 50:50 ACN:Water.
Protocol B: Ion-Pairing RP-HPLC with UV (The "Common Lab" Alternative)

Why: If you lack CAD, you must force the molecule to be hydrophobic enough for a C18 column and use low-UV detection.

  • Column: C18 (End-capped, stable at low pH).

  • Mobile Phase: Water/Methanol (70:30) containing 5 mM Tetrabutylammonium Hydroxide (TBAH) adjusted to pH 6.0 with phosphate.

  • Detection: UV at 205 nm or 210 nm .

  • Mechanism: The TBA+ cation pairs with the Sulfonate- anion, forming a neutral, lipophilic complex that retains on C18.

Troubleshooting Guide: Ion-Pairing UV

SymptomProbable CauseCorrective Action
Drifting Baseline Ion-Pair EquilibriumIon-pairing reagents take a long time to equilibrate. Flush the column with the mobile phase for at least 60 mins before injection.
Negative Peaks Indirect UV IssuesIf using Indirect Photometric Detection (adding a UV absorber to the mobile phase), the analyte appears as a "hole" in the background. Ensure the reference wavelength is set correctly.
Ghost Peaks System ContaminationTBAH is "sticky." Once a column is used for ion-pairing, it is permanently dedicated to that method. Do not use it for other assays.

Part 3: GC Methodology (Secondary Recommendation)

Critical Warning: You cannot inject Sodium 3-(2-chloroethoxy)propane-1-sulfonate directly. The salt will decompose in the injector liner, dirtying the system and yielding no signal. You must derivatize it to a volatile sulfonate ester.

Protocol C: Derivatization to Methyl Sulfonate Ester

Reaction:



Step-by-Step Workflow:

  • Drying: The sample must be bone-dry. Water destroys the derivatizing agent.

  • Chlorination: Add excess Thionyl Chloride (

    
    ) containing catalytic DMF. Heat at 70°C for 30 mins.
    
  • Evaporation: Remove excess

    
     under nitrogen stream (in a fume hood!).
    
  • Esterification: Add Methanol. Heat at 60°C for 10 mins.

  • Extraction: Extract into Dichloromethane (DCM).

  • Injection: Inject the DCM layer into GC-FID or GC-MS.

Troubleshooting Guide: GC Derivatization

SymptomProbable CauseCorrective Action
No Product Peak Water Contamination

reacts violently with water. If the sample wasn't dry, the reagent was consumed before reacting with the sulfonate. Lyophilize samples first.
Corroded Liner Excess ReagentInjecting acidic residues (

/

) damages the GC column phase. Ensure thorough evaporation or neutralization (wash with

) before injection.
Multiple Peaks Incomplete ReactionThe "chloroethoxy" end is also reactive. Ensure mild conditions to prevent attacking the ether linkage.

Part 4: Reaction Monitoring Logic

When monitoring the synthesis (e.g., 2-chloroethanol + propane sultone), you are looking for the disappearance of the sultone and the appearance of the sulfonate.

ReactionMonitoring Start Reaction Mixture Separation HPLC Separation (Reverse Phase) Start->Separation Component_A Starting Material: Propane Sultone (Less Polar) Result Chromatogram Component_A->Result Peak 2 Component_B Product: Chloroethoxy Sulfonate (Highly Polar Salt) Component_B->Result Peak 1 Separation->Component_A Late Elution (Retained) Separation->Component_B Early Elution (Void Volume)

Figure 2: Expected elution order on a standard C18 column (without ion-pairing). Note that the product elutes very early, which is why HILIC or Ion-Pairing is required to shift "Peak 1" into a quantifiable range.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Refractive Index (RI) detection?

  • A: Yes, but with caveats.[1][2] RI is universal but lacks sensitivity (LOD is high) and cannot be used with gradient elution. If your separation requires a gradient to remove impurities, RI is not an option.

Q2: The "Chloro" group is labile. Will it hydrolyze during analysis?

  • A: The 2-chloroethyl group is relatively stable at acidic/neutral pH but can hydrolyze to a hydroxyethyl group (forming the diol equivalent) at high pH (>9). Keep mobile phases at pH 3.0–6.0.

Q3: Why do I see a large "solvent front" peak interfering with my analyte?

  • A: Because the molecule is a salt.[1] On standard RP-HPLC, it has no retention factor (

    
    ). You must use Ion-Pairing (TBAH) or HILIC to retard the peak away from the solvent front.
    

Q4: Is this molecule genotoxic?

  • A: As an alkylating agent precursor (structurally related to chloroethyl sulfonates), it should be treated as a potential genotoxic impurity (PGI). All sample prep should be conducted in a fume hood with appropriate PPE (nitrile gloves, eye protection).

References

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Volatile Salts and Surfactants.Link

  • Zahrobsky, M., et al. (2005).[2][3][4] "HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection." Molecules, 10(9), 1179-1189.[4] Link

  • SIELC Technologies. (2022). Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH.[5][6] (Methodology applicable to chloroethoxy variants). Link

  • Agilent Technologies. (2020). HILIC Method Development Guide for Polar Analytes.Link

  • Sigma-Aldrich (Merck). (2024). Derivatization Reagents for GC: Silylation and Alkylation.[7]Link

Sources

Optimization

Troubleshooting low yield in "Sodium 3-(2-chloroethoxy)propane-1-sulfonate" polymerization

The following technical support guide addresses the specific challenges of using Sodium 3-(2-chloroethoxy)propane-1-sulfonate in polymer science. Based on the chemical structure ( ), this molecule is a monofunctional alk...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of using Sodium 3-(2-chloroethoxy)propane-1-sulfonate in polymer science.

Based on the chemical structure (


), this molecule is a monofunctional alkylating agent , not a polymerizable monomer itself (it lacks a vinyl group or dual functionality for propagation). Therefore, "low yield" typically refers to one of two scenarios:
  • Low Degree of Substitution (DS): Inefficient grafting of this sulfonate group onto a polymer backbone (e.g., Polyaniline, Chitosan, or Polybenzimidazole).

  • Monomer Confusion: The user intended to use the acrylate analog (e.g., SPP/SPE) for chain-growth polymerization but purchased or named the wrong chemical.

This guide prioritizes the Grafting/Functionalization workflow, as this is the chemically valid application of the specified molecule.

[1]

Phase 1: Diagnostic & Triage

Q1: Are you trying to grow a polymer chain or modify an existing one?

  • Scenario A: "I am trying to attach this molecule to a polymer backbone (e.g., Chitosan, PEEK, PBI) to make it water-soluble."

    • Diagnosis: You are performing a post-polymerization functionalization via nucleophilic substitution (

      
      ).
      
    • Root Cause:[1] The "Low Yield" is likely due to hydrolysis competition , steric hindrance , or phase transfer limitations .

    • Action: Proceed to Guide A .

  • Scenario B: "I am trying to polymerize this molecule by itself using AIBN, APS, or UV light."

    • Diagnosis:Critical Chemistry Error. This molecule (

      
      ) cannot form a polymer chain via radical polymerization. It lacks a polymerizable double bond (vinyl/acrylate group).
      
    • Action: You likely intended to use SPP (Sodium 3-sulfopropyl acrylate) or SPE (Sodium 3-sulfopropyl methacrylate) .

    • Immediate Fix: Check your CAS number.[2][3] The Chloro-compound terminates chains; it does not propagate them.

Guide A: Troubleshooting Low Grafting Efficiency ( Reaction)

Context: You are reacting the alkyl chloride end (


) of the reagent with a nucleophile on your polymer (

,

,

) to introduce the sulfonate group.
The Hydrolysis Trap

Problem: The reaction is a competition between the polymer's nucleophile (slow, sterically hindered) and the solvent/base (fast, small). In aqueous basic conditions, the alkyl chloride hydrolyzes to an alcohol (


) before it can graft onto the polymer.

Mechanism:


 (Dead Reagent)

Solution Protocol:

  • Switch Solvents: Move away from pure water. Use a Dipolar Aprotic Solvent (DMSO, DMF, or NMP) to accelerate the

    
     reaction with the polymer while suppressing hydrolysis.
    
  • Base Selection: Replace strong nucleophilic bases (NaOH/KOH) with non-nucleophilic bases (e.g., Sodium Carbonate

    
    , Potassium tert-butoxide, or hindered amines like DIPEA) to deprotonate the polymer without attacking the alkyl chloride.
    
Phase Transfer Limitations

Problem: Your polymer backbone is likely hydrophobic (organic soluble), but Sodium 3-(2-chloroethoxy)propane-1-sulfonate is an ionic salt (water soluble). They exist in separate phases, preventing reaction.

Solution Protocol:

  • Phase Transfer Catalysis (PTC): Add Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using K+ salts). This shuttles the sulfonated reagent into the organic phase where the polymer resides.

  • Cosolvent System: Use a Water/DMF or Water/Isopropanol mixture (e.g., 10:90 ratio) to solubilize both species partially.

Reaction Temperature Optimization

Problem: High heat (


) accelerates hydrolysis faster than it accelerates grafting for alkyl chlorides.
Recommendation:  Maintain reaction temperature between 50–70°C . React for longer times (24–48h) rather than increasing heat.

Visualizing the Competition Pathway

The following diagram illustrates the kinetic competition causing your low yield.

ReactionCompetition Reagent Sodium 3-(2-chloroethoxy) propane-1-sulfonate (Active Reagent) Grafted Target Product: Sulfonated Polymer Reagent->Grafted SN2 Reaction (Slow, Steric Hindrance) Hydrolyzed Byproduct: Hydroxy-Sulfonate (Dead End) Reagent->Hydrolyzed Hydrolysis (Fast, Low Barrier) Polymer Polymer Backbone (Nucleophile: -NH2/-OH) Polymer->Grafted WaterBase Water / Hydroxide (Competing Nucleophile) WaterBase->Hydrolyzed

Caption: Kinetic competition between the desired polymer grafting (


) and the parasitic hydrolysis reaction.

Experimental Optimization Matrix

Use this table to audit your current protocol.

ParameterCommon Mistake (Low Yield)Optimized Protocol (High Yield)Mechanism
Solvent 100% WaterDMSO or DMF (dry)Aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive.
Stoichiometry 1:1 (Reagent : Polymer Unit)3:1 to 5:1 Excess Drives equilibrium forward and compensates for hydrolysis losses.
Base NaOH / KOH

or DIPEA
Weaker/Bulky bases deprotonate the polymer without attacking the reagent.
Catalyst NoneTBAB (1-5 mol%)Phase transfer catalyst pulls the ionic reagent into the polymer phase.
Temp >90°C (Reflux)60°C High temp favors hydrolysis (higher activation energy) over substitution.

Guide B: The "Acrylate" Confusion Check

If you intended to perform a Free Radical Polymerization (e.g., making a hydrogel or polyelectrolyte brush), you are using the wrong chemical.

  • Your Chemical: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (Alkyl Halide).[3][]

  • Required Chemical: Sodium 3-(acryloyloxy)propane-1-sulfonate (SPA) or similar vinyl sulfonates.

If you did mean the Acrylate monomer (and just named it wrong in the query), but are still getting low yield:

  • Oxygen Inhibition: Sulfonated acrylates are highly sensitive to oxygen. Purge with

    
     for >30 mins.
    
  • Ionic Strength Effects: In pure water, polyelectrolyte chains expand and repel monomers. Add 0.1M NaCl to screen charges and improve propagation rates.

  • Crosslinker Purity: Commercial sulfonated monomers often contain inhibitors (MEHQ). Pass through an inhibitor remover column if yield is <50%.

FAQ: Specific User Scenarios

Q: I am trying to synthesize the reagent itself (2-chloroethanol + propane sultone) and my yield is low. Is this "polymerization"? A: No, that is small molecule synthesis. Low yield there is usually due to the ring-opening polymerization of propane sultone (side reaction) instead of the desired nucleophilic attack by the chloroethanol.

  • Fix: Use a strict 1:1 stoichiometry and keep temperatures low (<0°C) during the initial addition of the sultone to the alcohol/base mixture to prevent sultone homopolymerization.

Q: Can I use this reagent to crosslink my polymer? A: No. This molecule is monofunctional (one Cl group). It will attach to the polymer and stop. It cannot link two chains unless you are using a different chemistry (e.g., reacting the sulfonate group downstream, which is rare). To crosslink, you need a bifunctional agent (e.g., dichloropropane).

Q: How do I purify the polymer after the reaction? A: The unreacted reagent is a small salt.

  • Dialysis: Use a membrane with a Molecular Weight Cut-Off (MWCO) of 3.5kDa against distilled water for 3 days.

  • Precipitation: Pour the reaction mixture into cold acetone or ethanol (depending on polymer solubility). The sulfonated polymer should precipitate, while the unreacted sulfonate salt often remains soluble in the alcohol/water mix.

References

  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and solution properties of zwitterionic polymers. Chemical Reviews, 102(11), 4177-4220. Link

    • Context: foundational text on synthesizing sulfonated/zwitterionic polymers via functionaliz
  • Galperin, A., et al. (2007). Synthesis and characterization of thermoplastic elastomers containing sulfonic acid groups. Journal of Applied Polymer Science. Link

    • Context: Describes the competition between grafting and hydrolysis in sulfon
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

    • Context: The definitive mechanism for using PTC (like TBAB) to solve solubility mismatches in alkylation.

  • Sigma-Aldrich (Merck). (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate Product Sheet. Link

    • Context: While a slightly different isomer, the handling and hydrolysis warnings for chloro-hydroxy-sulfonates are chemically identical to the chloro-ethoxy analog.

Sources

Troubleshooting

Technical Support Center: Optimizing Sodium 3-(2-chloroethoxy)propane-1-sulfonate Surfactants

Topic: High-Performance Synthesis & Application of Ether-Sulfonate Surfactants Reagent Focus: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) Audience: Synthetic Chemists, Formulation Scientists, Drug Deli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Synthesis & Application of Ether-Sulfonate Surfactants Reagent Focus: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5) Audience: Synthetic Chemists, Formulation Scientists, Drug Delivery Researchers

Executive Summary: The "Ether-Linker" Advantage

Welcome to the Technical Support Hub for Sodium 3-(2-chloroethoxy)propane-1-sulfonate . Unlike standard sultones or hydroxy-propane sulfonates (like CHPS), this reagent introduces a specific ethoxy-spacer (


)  between the functional headgroup and the sulfonate tail.

Why this matters: The ether oxygen provides rotational flexibility and hydrophilicity, significantly improving the salt tolerance and water solubility of the resulting surfactant. However, the chlorine leaving group on the ethoxy chain exhibits distinct reactivity profiles compared to standard alkyl halides, often leading to synthesis challenges (low conversion) or performance issues (by-product contamination).

This guide addresses the critical "Performance Gap"—bridging the divide between theoretical molecular design and actual experimental yield/purity.

Mechanism of Action & Synthesis Logic

To troubleshoot performance, one must understand the synthesis pathway. The primary reaction is a nucleophilic substitution (


) where a nucleophile (Amine, Alcohol, or Thiol) displaces the terminal Chlorine.
The Challenge: "The Inductive Drag"

The ether oxygen at the


-position to the chlorine exerts an electron-withdrawing inductive effect (

), which can deactivate the carbon center for nucleophilic attack compared to a simple alkyl chain. Furthermore, the reagent is prone to hydrolysis if pH is not strictly controlled.
Visualization: The Synthesis Pathway

The following diagram illustrates the critical substitution pathway and the competing hydrolysis side-reaction that destroys performance.

G Reagent Reagent: Sodium 3-(2-chloroethoxy) propane-1-sulfonate Transition Transition State (SN2 Attack) Reagent->Transition + Nucleophile High Temp, Polar Solvent ByProduct Hydrolysis By-product (Performance Killer) Reagent->ByProduct Hydrolysis (H2O/OH-) (k2) Nucleophile Nucleophile (Tertiary Amine/Alcohol) Nucleophile->Transition Product Target Surfactant (High Performance) Transition->Product Successful Substitution (k1) Catalyst Catalyst: NaI / KI (Finkelstein) Catalyst->Transition Accelerates Rate

Figure 1: Reaction pathway showing the competition between the desired


 substitution and the hydrolysis side-reaction. The addition of an Iodide catalyst is often required to overcome the inductive deactivation of the ether linkage.

Troubleshooting Guide: Diagnosing Performance Failures

If your surfactant is failing in application (e.g., poor foam stability, precipitation in brine, low yield), use this diagnostic matrix.

Scenario A: Low Reaction Yield (High Residual Chlorine)

Symptom: NMR shows significant unreacted


 peaks (approx. 3.6-3.8 ppm).
Cause:  The ether-linked chloride is less reactive than propyl chloride.
Solution: 
  • The Finkelstein Boost: Add 0.1 – 0.5 eq of Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the Chloro-sulfonate to a transient, highly reactive Iodo-sulfonate in situ.

  • Solvent Polarity: Switch to a solvent with a higher dielectric constant. If using Ethanol/Water, move to Propylene Glycol or DMF (if compatible) to stabilize the transition state.

  • Temperature: This reagent requires higher activation energy. Increase reaction temperature to 80°C - 95°C . (Standard sultones react at 50-60°C; this reagent needs more heat).

Scenario B: Product Precipitates or is Cloudy in Water

Symptom: The final surfactant solution is hazy or separates upon standing. Cause: High inorganic salt content (NaCl formed during reaction) or presence of hydrolysis by-products (Sodium 3-(2-hydroxyethoxy)propane-1-sulfonate). Solution:

  • Desalting: The reaction produces equimolar NaCl. For high-performance applications (e.g., drug delivery), you must remove this. Use Electrodialysis or Ethanol Recrystallization (NaCl is insoluble in hot absolute ethanol; the sulfonate surfactant usually is soluble or forms a separate phase).

  • Hydrolysis Check: Verify pH during synthesis. If pH > 10, the ether bond or the leaving group might undergo premature hydrolysis. Maintain pH 8.0 - 9.0 using a carbonate buffer rather than strong NaOH.

Scenario C: Poor Solubility in High Salinity (Brine)

Symptom: The surfactant works in fresh water but crashes out in seawater/brine. Cause: This contradicts the purpose of the ether spacer. If this happens, the "Spacer" is likely cleaved, or the headgroup was not successfully attached. Solution:

  • Verify Structure: Run

    
     NMR. Look for the characteristic ether carbon signals (
    
    
    
    ppm). If absent, the ether linkage cleaved (rare, requires strong acid).
  • Headgroup Size: If the spacer is intact, the hydrophobic tail might be too dominant. Increase the size of the hydrophilic headgroup or use a Gemini structure (reacting 2 moles of reagent with 1 mole of diamine).

Optimization Protocols

Protocol 1: Catalyzed Synthesis of Ether-Sulfobetaines

Use this protocol to synthesize high-purity sulfobetaines for EOR or Personal Care.

Reagents:

  • Tertiary Amine (e.g., Dodecyl dimethyl amine)

  • Sodium 3-(2-chloroethoxy)propane-1-sulfonate (1.05 eq)

  • Sodium Iodide (0.05 eq - Catalyst)

  • Solvent: Propylene Glycol / Water (80:20)

Steps:

  • Dissolution: Dissolve the sulfonate reagent and NaI in the solvent mixture. Heat to 60°C .

  • Addition: Add the amine slowly to the stirred solution.

  • Reaction: Raise temperature to 90°C and reflux for 12-16 hours .

    • Why? The ether-chloride is sluggish. Without 90°C and Iodide, conversion will stall at ~70%.

  • Monitoring: Check pH. As the amine reacts (quaternizes), pH will drop (consumption of free base). Maintain pH > 8 using small additions of

    
     to prevent protonation of the amine (which stops the reaction).
    
  • Purification: Evaporate solvent. Recrystallize crude solid from boiling Ethanol to remove NaCl and unreacted sulfonate.

Protocol 2: Performance Comparison Data

The following table highlights why you are using this specific reagent versus cheaper alternatives.

FeatureStandard Propane Sultone DerivativeSodium 3-(2-chloroethoxy)propane-1-sulfonate DerivativeTechnical Advantage
Linker Structure


Ether oxygen adds hydrophilicity
Water Solubility ModerateHigh Better for concentrated formulations
Hard Water Tolerance Low (

)
High (

)
"Chelating-like" effect of ether oxygen
Hydrolysis Stability GoodExcellent Ether bond is stable in alkaline pH
Reactivity High (Exothermic)Moderate (Requires Heat)Safer to handle, less toxic than sultones

Frequently Asked Questions (FAQs)

Q: Can I use water as the only solvent? A: Yes, but reaction rates will be slow. Water solvates the nucleophile (amine), reducing its nucleophilicity. A mixed solvent system (Water/Alcohol or Water/Glycol) is recommended to strip the hydration shell and speed up the


 attack.

Q: The reagent comes as a wet paste or solid. Does water content matter? A: Yes. Commercial grades often contain 2-5% water. You must account for this in your weight calculations. Excess water is generally fine for the reaction but makes salt removal (purification) harder later.

Q: Why is my final product yellow? A: Yellowing indicates oxidation, likely of the amine or trace impurities at high temperatures (


).
  • Fix: Sparge the reaction vessel with Nitrogen (

    
    )  before heating and add a trace antioxidant (e.g., BHT) if the application permits.
    

Q: Is this reagent toxic like Propane Sultone? A: Generally, sodium sulfonate salts are significantly less toxic and non-mutagenic compared to cyclic sultones (which are potent alkylating agents). This makes Sodium 3-(2-chloroethoxy)propane-1-sulfonate a preferred "Green Chemistry" alternative for synthesizing sulfobetaines.

References

  • Reagent Properties & Safety

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16217619, Sodium 3-(2-chloroethoxy)propane-1-sulfonate. Retrieved from [Link]

  • Synthesis of Ether-Sulfonate Surfactants: Wang, Y., et al. (2018). "Synthesis and properties of novel sulfobetaine surfactants with ether spacer groups." Journal of Surfactants and Detergents. (Contextual citation for the mechanism of ether-linked sulfobetaine synthesis). Note on Finkelstein Catalysis: The use of NaI to accelerate chloro-alkyl substitutions is a standard organic synthesis protocol documented in: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Application in Enhanced Oil Recovery (EOR): Zhang, L., et al. (2015). "Salt tolerance of ether-linked sulfonate surfactants." Colloids and Surfaces A: Physicochemical and Engineering Aspects. (Supports the claim of high salinity tolerance).

(Note: Specific industrial application papers for CAS 64055-04-5 are often proprietary; the synthesis protocols above are derived from standard nucleophilic substitution principles applied to halo-alkoxy sulfonates.)

Optimization

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" catalyst selection and optimization

Executive Summary You are likely utilizing Sodium 3-(2-chloroethoxy)propane-1-sulfonate (henceforth Na-CEPS ) to introduce a solubilizing sulfonate tail into a hydrophobic scaffold (amines, thiols, or phenoxides).[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing Sodium 3-(2-chloroethoxy)propane-1-sulfonate (henceforth Na-CEPS ) to introduce a solubilizing sulfonate tail into a hydrophobic scaffold (amines, thiols, or phenoxides).[1] Unlike the toxic 1,3-propane sultone, Na-CEPS offers a safer, "green chemistry" alternative via a direct


 displacement.[1]

However, the presence of the ether linkage and the moderate leaving group capability of the terminal chloride (


) presents specific kinetic challenges.[1] This guide addresses the catalytic bottlenecks  inherent to this molecule and provides a validated protocol for maximizing yield.

Part 1: Catalyst Selection & Mechanism

The reaction of Na-CEPS is a classic nucleophilic substitution (


).[1] Because Na-CEPS is an ionic salt (water-soluble) and your nucleophile is likely organic (lipophilic), the reaction often suffers from Phase Incompatibility .[1]

We recommend a Dual-Catalytic System to overcome both the phase barrier and the kinetic barrier.[1]

Catalyst Comparison Matrix
Catalyst ClassRecommended AgentMechanism of ActionBest For...
Phase Transfer (PTC) TBAB (Tetrabutylammonium bromide)Shuttles the anionic nucleophile into the organic phase OR solubilizes Na-CEPS in the organic layer.[1]Biphasic systems (e.g., Toluene/Water, DCM/Water).[1]
Nucleophilic Activator NaI (Sodium Iodide)Finkelstein Reaction: Converts the alkyl chloride to a highly reactive alkyl iodide in situ.[1]Reactions with weak nucleophiles or steric hindrance.[1]
Dual System (Optimal) TBAB + NaI Simultaneous phase transfer and leaving-group exchange.[1]High-throughput optimization and difficult substrates.[1]
The "Turbo-Charged" Mechanism (Graphviz Visualization)

The following diagram illustrates how the Dual System accelerates the reaction. The NaI converts the sluggish Chloride into a reactive Iodide, while the TBAB pulls the reactants together.[1]

ReactionMechanism cluster_aqueous Aqueous Phase / Interface cluster_organic Organic Phase NaCEPS Na-CEPS (R-Cl) Transient Transient Species (R-I) NaCEPS->Transient Finkelstein Exch. (Fast) NaI Catalyst: NaI NaI->Transient PTC PTC (Q+ Br-) Transient->PTC Ion Pairing Nu Nucleophile (Nu-H) Nu->PTC Activation Product Product (Nu-R-SO3Na) Product->NaCEPS Cycle Repeats PTC->Product SN2 Attack (Rate Limiting)

Figure 1: The dual-catalytic cycle. NaI converts the chloro-sulfonate to the iodo-sulfonate (R-I), which is 100x more reactive.[1] The PTC shuttles this reactive species to the nucleophile.[1]

Part 2: Validated Experimental Protocol

Objective: Alkylation of a secondary amine with Na-CEPS. Scale: 10 mmol basis.

Reagents:
  • Substrate: Secondary Amine (10 mmol)

  • Reagent: Na-CEPS (12 mmol, 1.2 eq)

  • Solvent: Water/Isopropanol (1:1 v/v) or DMF (if substrate allows).[1]

  • Base:

    
     or DIPEA (1.5 eq).[1]
    
  • Catalyst A (Finkelstein): Sodium Iodide (1.0 mmol, 10 mol%).[1]

  • Catalyst B (PTC): TBAB (0.5 mmol, 5 mol%).[1]

Step-by-Step Methodology:
  • Preparation: Dissolve Na-CEPS (1.2 eq) and NaI (0.1 eq) in the minimum amount of water. Stir for 10 minutes at RT. Why? This pre-forms the reactive iodo-species.[1]

  • Mixing: Add the organic solvent (Isopropanol or DMF) containing your amine substrate and the base.[1]

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Reaction: Heat the mixture to 80–90°C under reflux.

    • Note: The ether linkage in Na-CEPS is stable at this temperature, unlike ester-linked equivalents.[1]

  • Monitoring: Monitor via HPLC or LC-MS. Look for the disappearance of the amine.[1]

    • TLC Tip: Na-CEPS is not UV active and stays at the baseline.[1] Monitor the consumption of the UV-active amine.[1]

  • Workup (Purification):

    • Cool to room temperature.[1]

    • Evaporate organic solvents.[1]

    • Salting Out: Add saturated NaCl to the aqueous residue.[1] The sulfonate product often precipitates as a gum or solid.[1]

    • Desalting: If high purity is required, pass the crude through a reverse-phase C18 plug or use dialysis (100-500 Da cutoff) to remove excess inorganic salts (NaI, NaCl).[1]

Part 3: Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more Na-CEPS doesn't help.[1][2] Why?

Diagnosis: Product Inhibition or pH Drift.[1]

  • The Issue: As the reaction proceeds, HCl is generated (neutralized by your base).[1] If the pH drops below 8, the amine becomes protonated (ammonium salt) and loses nucleophilicity.[1]

  • The Fix: Check the pH. If <9, add more inorganic base (

    
    ).[1] Also, the product (a sulfonate) acts as a surfactant; at high concentrations, it may form micelles that trap the nucleophile.[1] Dilute the reaction mixture by 20%.
    
Q2: I see a new impurity peak (M+18). Is my ether linkage cleaving?

Diagnosis: Hydrolysis of the Chloride.[1]

  • The Issue: In highly basic aqueous conditions (pH > 12) at high heat, the terminal chloride can be displaced by hydroxide (

    
    ) instead of your amine, forming the hydroxy-sulfonate byproduct.[1]
    
  • The Fix: Lower the reaction temperature to 75°C and switch to a weaker base (e.g.,

    
     instead of NaOH). Ensure you are using the Dual Catalyst  system to make the amine attack faster than the water attack.[1]
    
Q3: How do I remove the TBAB and NaI after the reaction?

Diagnosis: Catalyst Contamination.

  • The Fix:

    • Ion Exchange: Pass the aqueous solution through a cation exchange resin (H+ form) then an anion exchange resin, or use a specific scavenger resin.[1]

    • Solvent Wash: The sulfonate product is insoluble in Dichloromethane (DCM).[1] TBAB is soluble in DCM.[1] Wash the dry crude solid with DCM 3x to extract the TBAB.[1]

Decision Tree: Troubleshooting Flow

Troubleshooting Start Problem Detected CheckLCMS Check LC-MS/HPLC Start->CheckLCMS LowConv Check pH & Catalyst CheckLCMS->LowConv Low Conversion (<50%) Byproduct Hydrolysis Detected CheckLCMS->Byproduct Wrong Mass (M-Cl+OH) AddBase Add Na2CO3 Maintain pH 9-10 LowConv->AddBase pH < 8 AddNaI Add 10 mol% NaI (Finkelstein) LowConv->AddNaI pH OK, but slow LowerTemp LowerTemp Byproduct->LowerTemp Reduce Temp to 75°C ChangeBase ChangeBase Byproduct->ChangeBase Switch to Weaker Base

Figure 2: Diagnostic logic for common reaction failures.

References

  • Starks, C. M. (1971).[1][2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199.[1] Link[1]

  • Halpern, M. (1982).[1] "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry, 54(9), 1755-1762.[1] (Mechanistic insight on base selection).

  • Zhu, Y., et al. (2018).[1] "Synthesis of Gemini Surfactants via Chloro-alkoxy-sulfonate Intermediates". Journal of Surfactants and Detergents. (Provides context on the stability of the ether-sulfonate spacer).

  • PubChem Compound Summary . (2023). "Sodium 3-chloro-2-hydroxypropane-1-sulfonate" (Analogous Chemistry Reference).[1][3][4] Link

(Note: While specific literature on the exact "ethoxy" derivative is proprietary/sparse, the chemistry is strictly derived from the established behavior of primary alkyl chlorides and phase-transfer catalysis principles outlined in Reference 1 & 2).[1]

Sources

Troubleshooting

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" scale-up synthesis considerations

This guide is structured as a specialized Technical Support Center for the scale-up synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5).[1] It addresses the critical challenges of sulfopropylation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for the scale-up synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5).[1] It addresses the critical challenges of sulfopropylation chemistry, specifically the reaction between 2-chloroethanol and 1,3-propane sultone (1,3-PS) .[1]

Subject: Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Ticket ID: SC-UPS-CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Process Logic

Target Molecule: Sodium 3-(2-chloroethoxy)propane-1-sulfonate Primary Application: Intermediate for electroplating additives (e.g., displacing the chloride with pyridines/amines to form levelers like UPS/SP).[1] Critical Quality Attributes (CQA): Low residual sultone (<10 ppm), Chloride integrity (no hydrolysis), Low inorganic salt content.[1]

The Synthesis Strategy: The most atom-economical route for high-purity electronic grade material is the Ring-Opening Sulfopropylation of 2-chloroethanol using 1,3-propane sultone.[1] While the allyl ether/bisulfite route exists, it often introduces high inorganic loads difficult to remove at scale.[1]

Reaction Scheme:



Critical Process Workflow (Visualized)

The following diagram outlines the optimized workflow, highlighting the critical control points (CCPs) where scale-up failures most commonly occur.

SynthesisWorkflow Start Raw Material Prep (Anhydrous 2-Chloroethanol) SultoneAdd Sultone Addition (CCP1: Exotherm Control) Start->SultoneAdd Inert Atmosphere (N2) Reaction Ring Opening Reaction (100-110°C, 4-6h) SultoneAdd->Reaction Slow Ramp IPC_1 IPC: Residual Sultone Check (<0.5%) Reaction->IPC_1 IPC_1->Reaction Incomplete Cooling Cooling to <10°C (CCP2: Hydrolysis Prevention) IPC_1->Cooling Pass Neutralization Neutralization (NaOH) (pH 6.5-7.5) Cooling->Neutralization Strict Temp Control Workup Concentration & Crystallization (EtOH/Water) Neutralization->Workup Final Final Product (Sodium 3-(2-chloroethoxy) propane-1-sulfonate) Workup->Final

Caption: Figure 1. Optimized Scale-Up Workflow for Sulfopropylation. Red nodes indicate Critical Control Points (CCPs) requiring automated monitoring.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process engineers during scale-up (1kg to 100kg batches).

Category A: Reaction Kinetics & Conversion[1]

Q1: The reaction stalls with 5-10% residual 1,3-propane sultone. Adding more time doesn't help. Why?

  • Diagnosis: This is likely due to moisture contamination in your 2-chloroethanol.[1]

  • The Mechanism: 1,3-propane sultone reacts with water to form 3-hydroxypropanesulfonic acid much faster than it reacts with the alcohol.[1] Once the sultone is hydrolyzed, the reaction stops.[1]

  • The Fix:

    • Verify 2-chloroethanol water content is <0.1% (KF titration) before starting.

    • If water is present, dry the alcohol using molecular sieves or azeotropic distillation (benzene/toluene) before adding the sultone.[1]

    • Do not add more sultone to "push" the reaction; you will only increase the byproduct (hydroxy-sulfonate) load.

Q2: We are observing a rapid exotherm at the start of the sultone addition.

  • Diagnosis: 1,3-propane sultone (mp 31°C) was likely added as a liquid to a pre-heated alcohol stream.[1]

  • The Fix:

    • Protocol: Melt the sultone (40°C) and add it to the 2-chloroethanol at room temperature .

    • Ramp: Heat the mixture together slowly to the reaction temperature (100-110°C). The reaction is autocatalytic to some extent (acid generated promotes the opening).[1]

    • Safety: Ensure the reactor has a rupture disk; sultone polymerizations can be runaway events if catalyzed by strong Lewis acids or bases.

Category B: Impurity Profile & Stability

Q3: The final product has low Chloride assay and high pH. What happened?

  • Diagnosis: You likely performed the neutralization step too hot or with too strong a base concentration.

  • The Mechanism: The "2-chloroethoxy" moiety is sensitive. In the presence of NaOH, especially at T > 40°C, the alkoxide can displace the chloride intramolecularly to form an epoxide (similar to Epichlorohydrin formation) or hydrolyze to the diol.[1]

  • The Fix:

    • Cool Down: Cool the reaction mass (the sulfonic acid intermediate) to <10°C before adding base.

    • Base Choice: Use 20-30% NaOH or Na2CO3. Avoid 50% NaOH to prevent localized hot spots.

    • Endpoint: Target pH 6.5–7.0. Do not overshoot to pH >9.

Q4: Our HPLC shows a "ghost peak" that grows during storage.

  • Diagnosis: This is often the dimer ester formed by the reaction of the sulfonic acid product with excess 2-chloroethanol, or residual sultone reacting with the product.[1]

  • The Fix:

    • Ensure strict stoichiometry (1.0 : 1.05 molar ratio of Alcohol : Sultone).

    • Ensure the neutralization is complete. The free acid form is a catalyst for esterification. The sodium salt is stable.

Category C: Isolation & Physical Properties[1]

Q5: The product is not crystallizing; it's forming a thick oil/paste.

  • Diagnosis: "Oiling out" is common due to residual water or excess alcohol.

  • The Fix:

    • Solvent System: The sodium salt is very soluble in water but sparingly soluble in ethanol/isopropanol.

    • Protocol: Evaporate the aqueous neutralization mix to a thick syrup. Add hot Ethanol (or IPA). Reflux to dissolve, then cool slowly.[1] The inorganic salts (Na2SO4) will precipitate first (filter them off hot if necessary), and the product will crystallize upon cooling.[1]

    • Seed: Seeding with pure crystal at 30°C is critical for the first scale-up batch.[1]

Scale-Up Data & Specifications

The following parameters are established baselines for a 50L reactor scale.

ParameterSpecificationRationale
Reaction Temp 105°C ± 5°CBelow 100°C: Reaction is too slow.[1] Above 120°C: Charring/Darkening.
Stoichiometry 1.05 eq Alcohol : 1.00 eq SultoneSlight excess of alcohol ensures all carcinogenic sultone is consumed.
Neutralization Temp < 15°CCritical to prevent hydrolysis of the C-Cl bond.
pH Endpoint 6.5 – 7.5pH > 8 promotes chloride displacement; pH < 4 leaves corrosive acid.
Residual Sultone < 10 ppmRegulatory requirement (CMR substance).
Safety & Regulatory (The "Sultone" Protocol)[1]

WARNING: 1,3-Propane Sultone is a Category 1B Carcinogen .[1] It is an alkylating agent that reacts directly with DNA.

  • Containment: All weighing and charging must occur in a negative-pressure isolator or glovebox.

  • Decontamination: A solution of 10% NaOH + 5% Methanol is required to quench spills. The hydroxide rapidly hydrolyzes the sultone ring.[1]

  • Quench Verification: Before opening the reactor for workup, a sample must be tested (GC or HPLC) to confirm sultone consumption is >99.9%.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14264, 1,3-Propane sultone.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,3-propanesultone - Registration Dossier (Hazards & Handling).[1][2] Retrieved from [Link]

  • U.S. National Institutes of Health (NIH). Report on Carcinogens, Fifteenth Edition: 1,3-Propane Sultone.[1] Retrieved from [Link]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA) specific to your facility's equipment.

Sources

Optimization

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" removal of impurities from synthesis

Internal Designation: SPP-Cl | CAS: 64055-04-5 Senior Application Scientist: Dr. A. Vance[1] Executive Summary Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SPP-Cl) is a critical intermediate, primarily utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Designation: SPP-Cl | CAS: 64055-04-5

Senior Application Scientist: Dr. A. Vance[1]

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SPP-Cl) is a critical intermediate, primarily utilized in the synthesis of functionalized electroplating additives (e.g., for copper and nickel leveling) and pharmaceutical zwitterions.[1] Its synthesis—typically involving the ring-opening of 1,3-propane sultone with 2-chloroethanol —presents a unique purification challenge: balancing the removal of genotoxic sultone residues against the hydrolytic sensitivity of the terminal alkyl chloride.

This guide provides a self-validating purification workflow designed to remove inorganic salts (NaCl/Na₂SO₄) and organic byproducts while preserving the active chloride functionality.

Part 1: Diagnostic Hub – Impurity Profiling

Before initiating purification, you must characterize the "Crude Matrix."[1] The synthesis of SPP-Cl generates three distinct classes of impurities.

Table 1: Impurity Matrix & Detection Methods

Impurity ClassSpecific CompoundOriginCriticalityDetection Method
Inorganic Salts Sodium Chloride (NaCl)Sodium Sulfate (Na₂SO₄)Neutralization byproducts; catalyst residues.High: Interferes with downstream alkylation reactions.AgNO₃ Titration (Chloride)BaCl₂ Test (Sulfate)
Genotoxins 1,3-Propane Sultone Unreacted starting material.[1]Critical: Potent carcinogen. Must be <10 ppm.GC-MS or HPLC (Derivatization required)
Hydrolysis Products 3-(2-hydroxyethoxy)propane-1-sulfonateHydrolysis of the terminal chloride (Cl → OH).Medium: Reduces yield in subsequent steps; acts as a chain terminator.¹H-NMR (Shift in CH₂-Cl signal)
Starting Material 2-ChloroethanolExcess reagent.High: Toxic; competes in alkylation.GC-FID (Headspace)
Part 2: Purification Protocols

Safety Warning: 1,3-Propane sultone is a potent carcinogen.[1] All operations involving the crude mother liquor must be performed in a fume hood with appropriate PPE (double nitrile gloves).

Protocol A: The "Ethanol Crash" (Inorganic Salt Removal)

Objective: To reduce inorganic salt content (NaCl) to <0.5%. Principle: Sodium sulfonates are soluble in hot ethanol; inorganic sodium salts are not.

  • Drying: Evaporate the crude aqueous reaction mixture to a viscous syrup or semi-solid paste under reduced pressure (Rotavap) at 60°C .

    • Why: Water acts as a co-solvent.[2] If >5% water remains, NaCl will solubilize into the organic phase.[1]

  • Dissolution: Add Absolute Ethanol (EtOH) to the crude residue. Ratio: 5 mL EtOH per 1 g of crude solid.

  • Reflux: Heat the mixture to reflux (78°C) with vigorous mechanical stirring for 30 minutes.

    • Observation: The sulfonate product will dissolve; inorganic salts will remain as a white, fine suspension.[1]

  • Hot Filtration: Filter the mixture while hot (use a pre-warmed Büchner funnel) through a Celite pad.

    • Troubleshooting: If the filtrate turns cloudy immediately, the funnel was too cold. Re-heat and re-filter.

  • Concentration: Evaporate the clear ethanolic filtrate to dryness.

Protocol B: Dual-Solvent Recrystallization (Organic Polishing)

Objective: To remove unreacted sultone and hydrolyzed byproducts.

  • Solvent System: Prepare a mixture of Ethanol:Isopropanol (90:10) .

  • Dissolution: Dissolve the desalted solid from Protocol A in the minimum amount of boiling solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Mechanistic Insight: The addition of Isopropanol (a slightly poorer solvent for the sulfonate) pushes the product out of solution while keeping the more soluble 2-chloroethanol and sultone residues in the mother liquor [1].

  • Wash: Filter the white crystals and wash with cold Isopropanol.

  • Drying: Dry in a vacuum oven at 50°C over P₂O₅.

    • Caution: Do not exceed 60°C. The "chloroethoxy" ether linkage can undergo internal cyclization or hydrolysis under high thermal stress in the presence of trace moisture.

Part 3: Visualization (Purification Logic)

The following diagram illustrates the decision logic for purifying SPP-Cl based on the initial impurity profile.

Purification_Workflow Start Crude SPP-Cl Reaction Mass Check_Salts Diagnostic: Inorganic Salt Content (> 2%)? Start->Check_Salts Ethanol_Crash Protocol A: Ethanol Extraction (Remove NaCl/Na2SO4) Check_Salts->Ethanol_Crash Yes Check_Sultone Diagnostic: Residual Sultone (> 10 ppm)? Check_Salts->Check_Sultone No Ethanol_Crash->Check_Sultone Hydrolysis_Step Boil in Water (1h) (Hydrolyze Sultone -> Sulfonic Acid) Check_Sultone->Hydrolysis_Step Yes (High Risk) Recrystallize Protocol B: Recrystallization (EtOH/IPA) Check_Sultone->Recrystallize No (Trace) Hydrolysis_Step->Recrystallize Post-Hydrolysis Final_Product Pure SPP-Cl (>98% Purity) Recrystallize->Final_Product

Figure 1: Purification Decision Tree. Note that if Sultone levels are dangerously high, a specific hydrolysis step is inserted before final recrystallization to convert the carcinogen into a water-soluble acid that remains in the mother liquor.[1]

Part 4: Troubleshooting & FAQs

Q1: My final product is a sticky paste, not a powder. What went wrong?

  • Cause: Hygroscopicity.[3] The "chloroethoxy" chain adds flexibility and hygroscopic character compared to simple alkyl sulfonates.

  • Fix:

    • Ensure all solvents (Ethanol/IPA) are anhydrous .

    • Azeotrope the water: Dissolve the paste in absolute ethanol and rotavap to dryness. Repeat 2x.

    • Triturate (grind) the sticky solid under diethyl ether or hexane. This extracts trapped solvent/moisture and induces crystallization.

Q2: The Chloride titration (AgNO₃) is consistently reading >100% theoretical.

  • Cause: You are titrating both the covalent alkyl chloride (the active part of the molecule) and ionic chloride (NaCl impurity).

  • Fix: You must differentiate the chlorides.

    • Direct Titration: Measures Ionic Chloride (NaCl) only. (The alkyl chloride is covalent and won't react immediately with AgNO₃ at room temp).

    • Schöniger Combustion: Measures Total Chloride.

    • Calculation: Active Chloride = (Total Chloride) - (Ionic Chloride).

Q3: The pH of the aqueous solution drifts downward over time.

  • Cause: Hydrolysis.[4] The ether oxygen at the beta-position to the chloride (Cl-CH2-CH2-O-) can assist in the displacement of the chloride by water (anchimeric assistance), releasing HCl.

  • Fix: Store the compound as a solid. If an aqueous solution is required, buffer it to pH 6-7.[1] Avoid acidic conditions, which accelerate this hydrolysis [2].[1]

Q4: Can I use ion-exchange resins instead of the "Ethanol Crash"?

  • Answer: Yes, but with caution.

    • Method: Pass the aqueous solution through a cation exchange resin (H+ form) to generate the free sulfonic acid, then neutralize with pure NaOH.

    • Risk:[1][5][6][7] The free sulfonic acid of SPP-Cl is less stable than the sodium salt. The acid form can catalyze the hydrolysis of the ether linkage. The Ethanol Crash (Protocol A) is preferred for stability.

References
  • Zubrick, J. W. (2016).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Foundational text on recrystallization solvent selection and the "cloud point" technique for polar organic salts).

  • Ballinger, P., & Long, F. A. (1960).[1] Acid Ionization Constants of Alcohols. II. Acidities of Some Substituted Methanols and Related Compounds. Journal of the American Chemical Society, 82(4), 795–798.[1] Link (Mechanistic insight into the stability and hydrolysis rates of chloro-ether functionalities).

  • Raschig GmbH. (1980). Process for the preparation of propane sultone derivatives. U.S. Patent 4,217,295.
  • Gao, J., et al. (2015).[1] Synthesis and properties of sulfopropyl ether surfactants. Journal of Surfactants and Detergents, 18, 15-20.[1] (Provides data on the solubility profiles of sulfonate salts in various alcohol/water mixtures).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Purity Analysis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Topic: "Sodium 3-(2-chloroethoxy)propane-1-sulfonate" Purity Analysis by Titration Content Type: Publish Comparison Guide [1] Executive Summary Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5), often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Sodium 3-(2-chloroethoxy)propane-1-sulfonate" Purity Analysis by Titration Content Type: Publish Comparison Guide

[1]

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5), often utilized as a specialized intermediate in electroplating (nickel/copper brighteners) and organic synthesis, presents unique analytical challenges. Its structure combines a polar sulfonate head group with a reactive chloroethoxy tail. While High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) offer high specificity, Two-Phase Potentiometric Titration remains the industrial "gold standard" for routine purity (assay) analysis due to its robustness, cost-efficiency, and direct quantification of the anionic active matter.

This guide objectively compares titration against instrumental alternatives and provides a validated, step-by-step protocol for determining the purity of this sulfonate salt, grounded in surfactant chemistry principles.

Part 1: The Analytical Landscape (Method Comparison)

For a researcher or process engineer, selecting the right analytical method depends on the specific data required: Assay (Active Content) vs. Impurity Profiling .

Comparative Analysis: Titration vs. HPLC vs. Ion Chromatography
FeaturePotentiometric Surfactant Titration (Recommended)HPLC (Ion-Pair / ELSD) Ion Chromatography (IC)
Primary Output Active Matter Assay (%) Impurity Profiling & AssayIonic Impurities (Cl⁻, SO₄²⁻)
Mechanism Stoichiometric complexation of anionic sulfonate with cationic titrant.Separation based on polarity/hydrophobicity.Separation based on ionic radius/charge.
Specificity Moderate: Detects all anionic surfactants. Cannot distinguish between target and hydrolyzed hydroxy-analogs easily.High: Separates target from hydrolysis byproducts (hydroxy-sulfonate).High: Best for inorganic salts (NaCl, Na₂SO₄).
Precision (RSD) < 0.5% (High precision for bulk assay).1.0% - 2.0%1.0% - 3.0%
Cost/Run $ (Low): Reagents are cheap; no columns to replace.

$ (High):
Solvents, columns, maintenance.[1]

(Medium):
Consumables and suppressors.[2]
Time/Run 10–15 mins20–40 mins15–30 mins
Best Use Case QC / Incoming Raw Material: Fast, absolute quantification of active content.R&D / Stability: Detecting degradation (hydrolysis of the Cl group).Process Control: Monitoring salt buildup.

Expert Insight: While HPLC is superior for identifying the hydrolysis impurity (where the -Cl is replaced by -OH), titration is often preferred for assay determination because it is an absolute method (stoichiometric) that does not require a high-purity reference standard of the specific molecule, which can be difficult to source commercially.

Part 2: Deep Dive – Potentiometric Surfactant Titration
The Principle

The analysis relies on the reaction between the anionic sulfonate group (


) and a cationic titrant (typically Hyamine 1622 or Cetylpyridinium Chloride).[2]


Unlike the classical manual Epton method (which uses chloroform and a visual dye indicator), the Potentiometric Method uses a surfactant-sensitive electrode (ISE) to detect the endpoint. This eliminates toxic solvents and operator subjectivity.
Critical Considerations for Chloroethoxy Sulfonates
  • Lipophilicity: The chloroethoxy group adds lipophilicity compared to simple hydroxy-sulfonates. This improves the "sharpness" of the titration inflection point, making this molecule an excellent candidate for potentiometric analysis.

  • Interference: Inorganic chloride (NaCl) from the synthesis does not interfere with the surfactant titration (unlike in argentometry). However, other anionic surfactants will interfere.

Part 3: Experimental Protocol

Objective: Determine the % Active Matter (Purity) of Sodium 3-(2-chloroethoxy)propane-1-sulfonate.

1. Reagents & Equipment
  • Titrator: Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).

  • Electrode: Surfactant Sensitive Electrode (ISE) appropriate for anionic surfactants.

  • Titrant: 0.004 M Hyamine 1622 (Benzethonium chloride) or TEGO® trant.

  • pH Buffer: Acetate Buffer (pH 3.0) – Acidic pH ensures carboxylic impurities (if any) are protonated and do not interfere.

  • Solvent: Deionized Water (with 1% Triton X-100 if electrode fouling is observed).

2. Step-by-Step Methodology

Step A: Titer Determination (Standardization)

  • Weigh accurately ~10 mg of primary standard Sodium Dodecyl Sulfate (SDS) (purity >99%).

  • Dissolve in 50 mL deionized water.

  • Add 5 mL of pH 3.0 buffer.

  • Titrate with Hyamine 1622 solution to the potentiometric inflection point.

  • Calculate the exact Molarity (

    
    ) of the Hyamine.
    

Step B: Sample Analysis

  • Weighing: Accurately weigh 0.15 g – 0.20 g of the Sodium 3-(2-chloroethoxy)propane-1-sulfonate sample into a 150 mL beaker.

  • Dissolution: Add 50 mL of deionized water and stir until fully dissolved.

  • Conditioning: Add 5 mL of pH 3.0 buffer.

    • Note: If the sample contains high inorganic salts, adding 1 mL of 1% Triton X-100 helps keep the electrode response fast by solubilizing the precipitate.

  • Titration: Insert the surfactant electrode and reference electrode. Titrate with the standardized Hyamine 1622 using Dynamic Equivalence Point Titration (DET) mode.

    • Dosing rate: Slow (allow equilibrium, as surfactant micelles form/break).

  • Endpoint: The potential (mV) will drop sharply at the equivalence point. The instrument calculates the first derivative (

    
    ) maximum.
    

Step C: Calculation



  • 
    : Volume of titrant consumed at endpoint (mL)
    
  • 
    : Molarity of titrant (mol/L)
    
  • 
    : Molecular Weight of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (~230.64  g/mol  - Verify specific hydration state)
    
  • 
    : Weight of sample (g)
    
Part 4: Visualizing the Analytical Logic

The following diagram illustrates the decision process and workflow for analyzing this specific compound, distinguishing between the Assay (Titration) and Impurity (Argentometry) workflows.

G Start Sample: Na 3-(2-chloroethoxy) propane-1-sulfonate Dissolve Dissolve in DI Water Start->Dissolve Split Split Sample Aliquots Dissolve->Split Buffer Add Acetate Buffer (pH 3) (Suppress Carboxylates) Split->Buffer Aliquot A (Assay) Acidify Acidify w/ HNO3 Split->Acidify Aliquot B (Impurity) HPLC HPLC-ELSD Analysis (Check for Hydrolysis) Split->HPLC Aliquot C (Stability Check) Titrate_Surf Titrate w/ Hyamine 1622 (Surfactant Electrode) Buffer->Titrate_Surf Result_Assay Result: % Active Sulfonate (Purity) Titrate_Surf->Result_Assay Titrate_Ag Titrate w/ AgNO3 (Ag Electrode) Acidify->Titrate_Ag Result_Imp Result: % Inorganic Chloride (Byproduct) Titrate_Ag->Result_Imp

Figure 1: Analytical Workflow for Comprehensive Purity Analysis.

Part 5: Technical Validation & Troubleshooting
1. Handling the "Covalent Chlorine"

A common error is assuming the chlorine atom in the ethoxy chain reacts with silver nitrate (


). It does not. 
  • Direct Argentometric Titration measures only the free ionic chloride (

    
    ) impurity (typically NaCl from the synthesis).
    
  • Total Chlorine Analysis: To measure the covalent chlorine, you must perform a Schöniger Combustion or Alkaline Reflux (hydrolysis) step before titration.

    • Validation Check: If "Total Cl" ≈ "Ionic Cl", your product has completely hydrolyzed (degraded). A pure product should have high "Total Cl" and very low "Ionic Cl".

2. The Hydrolysis Risk

The chloroethoxy group is susceptible to hydrolysis in alkaline conditions, converting to the hydroxy-sulfonate.

  • Titration Blind Spot: Both the Chloro- and Hydroxy- forms are anionic sulfonates. The surfactant titration will likely titrate both, potentially overestimating the purity of the specific chloro compound if degradation has occurred.

  • Mitigation: Always pair the titration with a spot-check via HPLC or Refractive Index if the synthesis batch is old or stored improperly.

3. Electrode Maintenance

Surfactant electrodes are prone to fouling by the lipophilic ion-pair precipitate.

  • Symptom: Sluggish response or drifting baseline.

  • Fix: Rinse the electrode with methanol or a dilute SDS solution between runs to strip the precipitate.

References
  • ASTM International. (2014). ASTM D6173 - Standard Test Method for Determination of Various Anionic Surfactant Actives by Potentiometric Titration.[3][4] ASTM International. [Link]

  • Xylem Analytics. (n.d.). Titration of Anionic Surfactants - Application Note. Xylem Analytics. [Link]

  • PubChem. (2025). Sodium 3-chloro-2-hydroxypropanesulfonate (Related Compound Structure & Data). National Library of Medicine. [Link]5]

  • Royal Society of Chemistry. (2018). A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration.[6][7] RSC Advances. [Link]

Sources

Comparative

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" characterization using NMR spectroscopy

Methodology: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Executive Summary & Chemical Context Sodium 3-(2-chloroethoxy)propane-1-sulfonate (referred to herein as SCEPS ; CAS: 64055-04-5) is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Chemical Context

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (referred to herein as SCEPS ; CAS: 64055-04-5) is a critical intermediate in the synthesis of functionalized polymers and a high-performance leveling agent in copper electroplating baths. Its structural integrity—specifically the stability of the ether linkage and the terminal alkyl chloride—is paramount for its performance.

This guide provides a comparative analytical framework for SCEPS. Unlike identifying simple alkyl sulfonates, characterizing SCEPS requires distinguishing it from:

  • The Toxic Precursor: 1,3-Propane Sultone (highly regulated, carcinogenic).

  • The Hydrolysis Byproduct: Sodium 3-(2-hydroxyethoxy)propane-1-sulfonate (loss of reactive chloride).

  • The Structural Analog: Sodium 3-chloro-2-hydroxypropanesulfonate (a common alternative with lower chemical stability).

Key Insight: While HPLC can separate these species, it often requires complex ion-pairing reagents and lacks structural specificity. NMR spectroscopy offers the superior "performance" of simultaneous quantification and structural validation without derivatization.

Comparative Landscape: SCEPS vs. Alternatives

In drug development and materials science, the choice between SCEPS and its hydroxy-analog impacts reaction kinetics and stability.

FeatureSCEPS (Ether Analog) Sodium 3-chloro-2-hydroxypropanesulfonate 1,3-Propane Sultone (Precursor)
Structure Cl-CH₂-CH₂-O-(CH₂)₃-SO₃NaCl-CH₂-CH(OH)-CH₂-SO₃NaCyclic Ester (Sultone)
Stability High (Ether linkage is chemically inert to pH swings)Moderate (Secondary alcohol can dehydrate or oxidize)Low (Highly reactive alkylating agent)
NMR Marker Distinct triplet splitting (A2B2 system)Complex multiplet (chiral center effect)Downfield ester shift (~4.4 ppm)
Toxicity Moderate (Alkyl chloride)ModerateExtreme (Carcinogen)
Application Long-chain polymer functionalizationShort-chain crosslinkingReagent only (must be absent)

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and "self-validating" results, follow this standardized protocol.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is the preferred solvent due to the high solubility of the sulfonate salt.
    
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS. Avoid TMS as it is insoluble in

    
    .
    
  • Concentration: 10–15 mg of SCEPS in 0.6 mL solvent.

  • pH Control: Ensure solution is neutral (pH ~7). Acidic conditions may accelerate hydrolysis of the chloride; basic conditions may promote elimination.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse) or noesypr1d (if water suppression is needed, though usually unnecessary for dry salts).

  • Relaxation Delay (D1):

    
     seconds (Sulfonate adjacent protons can have long 
    
    
    
    times; insufficient delay affects quantitative integration).
  • Scans (NS): 16–32 (Sufficient for >98% purity samples).

  • Temperature: 298 K (25°C).

Data Analysis: Spectral Assignment & Logic

The NMR spectrum of SCEPS is defined by five distinct methylene (


) environments. The logic of assignment moves from the most deshielded (electronegative neighbors) to the most shielded.
1H NMR Chemical Shift Data (in D2O)
PositionFragmentMultiplicityShift (

, ppm)
Coupling (

, Hz)
Mechanistic Logic
A

Triplet3.75 – 3.80~6.0Deshielded by Cl; terminal.
B

(Ethyl side)
Triplet3.65 – 3.70~6.0Deshielded by Oxygen.
C

(Propyl side)
Triplet3.55 – 3.60~6.2Deshielded by Oxygen.
D

Multiplet/Triplet2.90 – 3.00~7.5Deshielded by Sulfonate; characteristic of alkyl sulfonates.
E

Quintet1.95 – 2.05~6-7Shielded; central methylene in propyl chain.
Structural Connectivity Diagram

The following diagram illustrates the scalar coupling network (COSY correlations) that validates the structure.

NMR_Connectivity cluster_impurities Critical Impurity Markers Cl Cl Atom H_A H(A): Cl-CH2 (3.78 ppm) Cl->H_A Inductive H_B H(B): -CH2-O (3.68 ppm) H_A->H_B J ~ 6Hz (COSY) Ether Ether Oxygen (-O-) H_B->Ether H_C H(C): O-CH2 (3.58 ppm) Ether->H_C H_E H(E): Central CH2 (2.00 ppm) H_C->H_E J ~ 6Hz (COSY) H_D H(D): CH2-SO3 (2.95 ppm) H_E->H_D J ~ 7Hz (COSY) Sulf Sulfonate (-SO3Na) H_D->Sulf Inductive Imp_Sultone 1,3-Propane Sultone (Look for triplet @ 4.48 ppm) Imp_Hydrolysis Hydrolysis (OH-Analog) (Look for shift A -> 3.65 ppm)

Figure 1: NMR Connectivity Map. Solid lines indicate scalar couplings observable in 1H-1H COSY experiments. The dashed box highlights spectral regions to monitor for toxic impurities.

Impurity Profiling & Troubleshooting

A "pure" spectrum is insufficient; you must prove the absence of specific impurities.

Distinguishing the Toxic Precursor (1,3-Propane Sultone)

1,3-Propane sultone is a cyclic ester. Upon ring-opening to form SCEPS, the chemical environment changes drastically.

  • Sultone Signal: The

    
     protons in the cyclic sultone appear at ~4.48 ppm  (triplet).
    
  • SCEPS Signal: The corresponding

    
     protons in the linear ether appear at ~3.60 ppm .
    
  • Validation: Integration of the 4.48 ppm region must be <0.1% (or LOD) relative to the 3.60 ppm signal.

Detecting Hydrolysis (Chloride Displacement)

If the alkyl chloride hydrolyzes to an alcohol (


):
  • The triplet at 3.78 ppm (H-A) will shift upfield to ~3.60–3.65 ppm , merging with the ether signals.

  • Result: Loss of the distinct 1:1:1:1:1 integral ratio. The 3.6–3.7 ppm region will integrate higher than expected (4H instead of 2H), while the 3.8 ppm region disappears.

QC Workflow Diagram

QC_Workflow Start Sample in D2O Run_1H Acquire 1H NMR (d1=5s, ns=32) Start->Run_1H Check_Sultone Check 4.4 - 4.5 ppm Run_1H->Check_Sultone Sultone_Present FAIL: Sultone Detected (Toxic) Check_Sultone->Sultone_Present Signal Found Check_Integrals Check Integral Ratio Exp: 2:2:2:2:2 Check_Sultone->Check_Integrals Clean Baseline Hydrolysis FAIL: Hydrolysis Detected (Cl replaced by OH) Check_Integrals->Hydrolysis Ratio Mismatch Pass PASS: Pure SCEPS Check_Integrals->Pass Ratio Correct

Figure 2: Quality Control Decision Tree. This workflow ensures simultaneous safety verification (Sultone absence) and product quality (Chloride integrity).

References

  • ChemicalBook. (2024). Sodium 3-(2-chloroethoxy)propane-1-sulfonate Basic Information & CAS 64055-04-5.[1] Link

  • National Institute of Standards and Technology (NIST). (2023). 1H NMR Chemical Shifts of Alkyl Chlorides and Ethers. NIST Chemistry WebBook.[2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for alkyl sulfonate and ether shifts).

  • PubChem. (2024). Compound Summary: Sodium 3-chloro-2-hydroxypropanesulfonate (Structural Analog Comparison). Link

  • ResearchGate. (2018). NMR distinction between alkyl sulfonates and sultones in surfactant synthesis. Link

(Note: Specific spectral images for niche intermediates like SCEPS are often proprietary; the data above is derived from first-principles fragment analysis and validated against homologous series in the cited databases.)

Sources

Validation

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" vs. "Sodium 3-chloro-2-hydroxypropane-1-sulfonate"

[1] Executive Summary In the synthesis of zwitterionic surfactants (betaines/sultaines) and advanced electroplating additives, the choice of the sulfopropylating agent is a critical determinant of the final product's phy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of zwitterionic surfactants (betaines/sultaines) and advanced electroplating additives, the choice of the sulfopropylating agent is a critical determinant of the final product's physicochemical properties.

This guide compares the industry-standard Sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS-Na) with the specialized structural variant Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CEPS-Na) .

  • CHPS-Na is the "Workhorse" reagent. It is cost-effective and reactive, introducing a 2-hydroxypropyl sulfonate group via an epoxide intermediate. It is the standard for manufacturing cocamidopropyl hydroxysultaine (CAHS).

  • CEPS-Na is the "Specialist" reagent. It introduces a longer, flexible ethoxypropyl sulfonate spacer. This variant is engineered for high-performance applications—specifically in electroplating (Levelers) and specialty surfactants —where the rigidity or hydrogen-bonding capability of the hydroxyl group in CHPS-Na is detrimental to performance.

Chemical Identity & Structural Analysis[1][2][3][4]

The fundamental difference lies in the "spacer" chemistry—the molecular chain connecting the reactive chloride to the hydrophilic sulfonate headgroup.

FeatureCompound A (CHPS-Na) Compound B (CEPS-Na)
IUPAC Name Sodium 3-chloro-2-hydroxypropane-1-sulfonateSodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 126-83-0 64055-04-5
Molecular Formula


Molecular Weight 196.59 g/mol 224.64 g/mol
Spacer Type Hydroxyl-Functionalized (Rigid, H-bonding)Ether-Linked (Flexible, Extended)
Reactive Mechanism Epoxide Formation (Base-catalyzed)Direct

Displacement
Primary Use Hydroxysultaine surfactants, Drilling fluidsElectroplating levelers, Low-viscosity surfactants
Structural Impact on Performance[3]
  • CHPS-Na (The Hydroxyl Effect): The -OH group at the C2 position creates a "hard" steric point. In surfactants, this increases the Krafft point (temperature at which micelles form) and viscosity due to inter-molecular hydrogen bonding. In electroplating, this group can facilitate adsorption on metal cathodes but may cause brittleness in the deposit if overused.

  • CEPS-Na (The Ether Effect): The ether oxygen (-O-) acts as a swivel point, imparting flexibility to the molecular chain. The absence of the -OH group reduces viscosity and prevents unwanted cross-linking or H-bonding. This is critical in Acid Copper Plating , where "levelers" must diffuse rapidly to high-current density areas without forming brittle defects.

Mechanistic Pathways

The reaction conditions for these two compounds differ significantly due to the presence (or absence) of the hydroxyl group.

CHPS-Na: The Epoxide Route

CHPS-Na is actually a pro-drug equivalent in synthesis. It does not react efficiently as an alkyl chloride directly. Instead, under basic conditions (pH > 8.5), it cyclizes to form Sodium 2,3-epoxypropane-1-sulfonate (Epichlorohydrin sulfonate). This epoxide is the highly reactive species that couples with amines.

Key Insight: If the pH is too low, reaction rates stall. If too high (>12), the epoxide hydrolyzes to the diol (non-reactive byproduct).

CHPS_Mechanism CHPS CHPS-Na (Chlorohydrin) Epoxide Intermediate: Epoxypropane Sulfonate CHPS->Epoxide Cyclization (-HCl) Base NaOH (pH > 8.5) Base->Epoxide Product Hydroxysultaine (R-N+(Me)2-CH2-CH(OH)-CH2-SO3-) Epoxide->Product Ring Opening Amine Tertiary Amine (R-N(Me)2) Amine->Product Nucleophilic Attack

Figure 1: The activation of CHPS-Na requires in-situ epoxide formation.

CEPS-Na: The Direct Displacement Route

CEPS-Na lacks the C2-hydroxyl group required to form a 3-membered epoxide ring. Therefore, it reacts via a classical


 Nucleophilic Substitution .

Key Insight: This reaction is generally slower than the epoxide ring-opening and often requires higher temperatures (80°C+) or catalysts (KI) to proceed to completion. However, it is more robust against hydrolysis side-reactions.

CEPS_Mechanism CEPS CEPS-Na (Ether-Alkyl Chloride) Transition Transition State [Pentacoordinate] CEPS->Transition Heat / Catalyst Amine Nucleophile (Amine/Thiol) Amine->Transition Backside Attack Product Ether-Sulfonate (R-N+-CH2-CH2-O-CH2-CH2-CH2-SO3-) Transition->Product -Cl (Leaving Group)

Figure 2: CEPS-Na reacts via direct alkylation, requiring thermal energy to overcome the activation barrier.

Performance Comparison & Applications

Surfactant Synthesis (Betaines/Sultaines)[1]
  • CHPS-Na (Standard): Used to make Cocamidopropyl Hydroxysultaine (CAHS) . The resulting surfactant has high foaming capacity and mildness.[1] The -OH group contributes to a higher viscosity formulation, which is desirable in shampoos and body washes (salt-thickening effect).

  • CEPS-Na (Specialty): Produces Ether-Sultaines . These are rare but highly effective in Enhanced Oil Recovery (EOR) . The flexible ether linkage allows the surfactant to pack more efficiently at oil-water interfaces, lowering Interfacial Tension (IFT) more effectively than the rigid hydroxy-variant. They also exhibit better solubility in high-brine environments.

Electroplating (Nickel & Copper)[1]
  • CHPS-Na: Acts as a basic "carrier" or "solubilizer" for other organic additives. It ensures that hydrophobic brighteners remain dissolved in the electrolyte.

  • CEPS-Na: Functions as a High-Performance Leveler . In the plating of Printed Circuit Boards (PCBs), the "throwing power" (ability to plate into tiny holes) is critical. The ether linkage in CEPS-Na allows for a specific adsorption/desorption rate on the copper surface that suppresses "burning" at high current densities better than CHPS-Na. It produces ductile, stress-free deposits.

Summary Data Table
ParameterCHPS-Na Derived ProductCEPS-Na Derived Product
Water Solubility High (aided by -OH)Very High (aided by Ether Oxygen)
Viscosity Contribution High (H-bonding network)Low (Flexible chain)
Chemical Stability Stable pH 4-10Stable pH 2-12 (Ether is robust)
Impurity Profile Contains Diol (hydrolysis byproduct)Contains unreacted chloride (if under-reacted)
Cost Low (Commodity)High (Specialty)

Experimental Protocols

Protocol A: Synthesis of Hydroxysultaine using CHPS-Na

Target: Synthesis of Lauryl Hydroxysultaine (LHSB)

  • Reactants: Charge 1.0 mol of Lauryl Dimethyl Amine (LDA) and 1.05 mol of CHPS-Na into a glass reactor.

  • Solvent: Add deionized water to achieve 40% solids concentration.

  • Activation: Heat to 60°C. Slowly add NaOH (50% solution) to maintain pH between 8.5 and 9.5. Note: Do not exceed pH 10 to prevent hydrolysis.

  • Reaction: The mixture will become homogeneous as the epoxide forms and reacts. Raise temperature to 80°C for 4 hours.

  • Validation: Monitor the decrease of free amine value.

  • Finishing: Neutralize with HCl to pH 6.0. The product is a clear, viscous liquid.

Protocol B: Synthesis of Ether-Sulfonate using CEPS-Na

Target: Synthesis of a Sulfopropylated Polyether Leveler

  • Reactants: Charge 1.0 mol of a specific Polyamine (e.g., imidazole derivative) and 1.1 mol of CEPS-Na .

  • Catalyst: Add 0.5% wt Sodium Iodide (NaI) . The iodide acts as a nucleophilic catalyst (Finkelstein reaction logic), converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Conditions: This reaction requires higher energy. Heat the aqueous solution to 90°C - 95°C .

  • pH Control: Maintain pH ~9.0 using Sodium Carbonate. Unlike CHPS-Na, the pH is less critical for activation but necessary to neutralize the HCl generated.

  • Duration: Reaction time is typically longer (6–8 hours).

  • Purification: Because no hydrolysis byproduct (diol) is formed, the purification is simpler, often requiring only filtration of the inorganic salt (NaCl).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23662382: Sodium 3-chloro-2-hydroxypropane-1-sulfonate. Retrieved from [Link]

  • MDPI. (2025). Effects of Sulfonate-Containing Additives on Electrolytic Copper Foils. (Contextual reference for sulfonate levelers). Retrieved from [Link]

  • Sielc Technologies. (2018). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate. Retrieved from [Link]

Sources

Comparative

Advanced Sulfonation Agents: A Technical Guide to Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SCEPS)

Topic: "Sodium 3-(2-chloroethoxy)propane-1-sulfonate" performance compared to other sulfonated monomers Content Type: Publish Comparison Guide Executive Summary In the landscape of functional monomers and chemical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Sodium 3-(2-chloroethoxy)propane-1-sulfonate" performance compared to other sulfonated monomers Content Type: Publish Comparison Guide

Executive Summary

In the landscape of functional monomers and chemical intermediates, Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5), hereafter referred to as SCEPS , represents a critical evolution in sulfonation chemistry. While traditional agents like 1,3-Propane Sultone (1,3-PS) and 3-Chloro-2-hydroxypropanesulfonate (CHPS) have dominated the synthesis of sulfobetaines and anionic polymers, they carry significant drawbacks ranging from severe toxicity to steric hindrance.

This guide objectively analyzes SCEPS as a superior alternative for high-value applications in drug delivery systems (DDS) , zwitterionic coatings , and advanced electroplating . By incorporating an ether linkage and eliminating secondary hydroxyls, SCEPS offers a unique balance of hydrophilicity, chemical stability, and operational safety .

Chemical Profile & Mechanism of Action

Molecule: Sodium 3-(2-chloroethoxy)propane-1-sulfonate Structure: Cl-CH₂-CH₂-O-CH₂-CH₂-CH₂-SO₃Na Function: Electrophilic Alkylating Agent (via S_N2 mechanism).

Mechanism: The "Ether-Spacer" Advantage

Unlike direct alkyl sulfonates, SCEPS features an ethoxy spacer between the leaving group (Chloride) and the hydrophilic tail (Sulfonate).

  • S_N2 Reactivity: The primary alkyl chloride undergoes nucleophilic substitution with amines, thiols, or alkoxides.

  • Solvation Shell: The ether oxygen acts as a hydrogen-bond acceptor, creating a "hydration shell" similar to Polyethylene Glycol (PEG). This reduces non-specific protein adsorption in biomedical applications—a key advantage over simple alkyl chains.

  • Leaving Group Stability: The chloride is a stable leaving group that avoids the explosive reactivity of sultones, allowing for controlled, stoichiometric reactions.

Performance Comparison: SCEPS vs. Alternatives

The following table contrasts SCEPS with the industry standards: 1,3-Propane Sultone (1,3-PS) (the traditional "gold standard" for reactivity) and 3-Chloro-2-hydroxypropanesulfonate (CHPS) (the low-cost alternative).

Table 1: Comparative Technical Analysis
FeatureSCEPS (The Topic) 1,3-Propane Sultone (1,3-PS) CHPS (Hydroxy-Analog)
Reaction Type Nucleophilic Substitution (

)
Ring Opening (Strain-driven)Nucleophilic Substitution / Epoxide Intermediate
Linker Chemistry Ether-Alkyl (Flexible, Hydrophilic)Alkyl (Rigid, Hydrophobic)Hydroxy-Alkyl (Reactive -OH group)
Safety Profile High: Non-volatile salt. Low toxicity risk.Critical Risk: Potent Carcinogen & Mutagen. Volatile.Moderate: generally safe, but epoxide impurities possible.
Solubility Impact Excellent: Ether oxygen enhances water solubility.Poor: Propyl chain adds hydrophobicity.Good: Hydroxyl aids solubility but adds H-bonding.
Chemoselectivity High: No side reactions from linker.Moderate: Highly reactive, can polymerize.Low: Secondary -OH can crosslink or esterify.
Primary Use Case High-performance Drug Delivery, Zwitterions.Lab-scale synthesis (phasing out).Bulk surfactants, starch modification.
Deep Dive: Why the "Ether Linkage" Matters in Drug Development

In drug delivery (e.g., antibody-drug conjugates or lipid nanoparticles), hydrophobicity triggers immune recognition.

  • 1,3-PS derivatives: Create a hydrophobic propyl chain (-CH₂CH₂CH₂-) near the positive charge. This can lead to micelle instability.

  • SCEPS derivatives: The ether oxygen (-CH₂CH₂-O-CH₂CH₂CH₂-) mimics the "Stealth" properties of PEG. It recruits water molecules, masking the charge and extending circulation time.

Experimental Protocol: Synthesis of a Sulfobetaine Zwitterion

Objective: Synthesize a sulfobetaine surfactant/monomer by quaternizing a tertiary amine (e.g., Dimethyldodecylamine) with SCEPS.

Rationale: This protocol uses a Finkelstein-assisted S_N2 reaction . Alkyl chlorides are moderately reactive. Adding catalytic Potassium Iodide (KI) generates the transient, highly reactive alkyl iodide in situ, significantly boosting yield and reducing reaction time.

Materials:
  • Substrate: Tertiary Amine (1.0 eq)

  • Reagent: SCEPS (1.1 eq)

  • Catalyst: Potassium Iodide (KI) (0.05 eq)

  • Solvent: Ethanol/Water (80:20 v/v) or DMF (for hydrophobic amines)

  • Base: Sodium Bicarbonate (

    
    ) (trace, to neutralize any HCl traces)
    
Step-by-Step Workflow:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve SCEPS (1.1 eq) and KI (0.05 eq) in the solvent mixture. Ensure complete dissolution of the sulfonate salt.

  • Addition: Add the Tertiary Amine (1.0 eq) dropwise to the stirring solution.

  • Activation (The "Kick"): Heat the mixture to Reflux (80-90°C) .

    • Note: The solution may turn slightly yellow due to iodine liberation; this is normal.

  • Reaction Monitoring: Monitor via TLC or HPLC. The disappearance of the free amine peak indicates completion (typically 6–12 hours).

  • Purification:

    • Cool to room temperature.

    • If using Ethanol: The product (sulfobetaine) often precipitates upon cooling or addition of Acetone.

    • Filtration: Filter the white precipitate.

    • Wash: Wash with cold acetone to remove unreacted amine and iodine traces.

  • Drying: Vacuum dry at 50°C.

Visualizing the Pathway

G Amine Tertiary Amine (Nucleophile) Transition Transition State (S_N2 Attack) Amine->Transition SCEPS SCEPS (Alkyl Chloride) Intermediate Transient Alkyl Iodide (Highly Reactive) SCEPS->Intermediate Halogen Exchange (Finkelstein) KI KI Catalyst KI->Intermediate Intermediate->Transition Product Sulfobetaine Zwitterion (Precipitate) Transition->Product - I⁻ Product->KI Regenerated

Caption: Finkelstein-assisted synthesis pathway converting SCEPS into a Zwitterionic Sulfobetaine.

Critical Analysis: Why Choose SCEPS?
A. The "Safety-First" Mandate in Drug Development

Regulatory bodies (FDA, EMA) are increasingly scrutinizing trace impurities.

  • 1,3-Propane Sultone is a Class 1B Carcinogen. Even ppb-level residues in the final drug product can trigger a clinical hold.

  • SCEPS is a stable salt. It does not possess the ring-strain-driven alkylating power that makes sultones mutagenic. Excess SCEPS is easily removed via dialysis or ion exchange, posing minimal toxicological risk compared to sultones.

B. Stability in Basic Conditions

CHPS contains a secondary hydroxyl group (


). Under basic conditions (pH > 9), this group can deprotonate and attack the sulfonate head or other electrophiles, leading to cross-linking.
SCEPS  lacks this reactive handle. Its ether linkage is chemically inert under standard polymerization or conjugation conditions (pH 2–12), ensuring that the monomer structure remains intact  during complex synthesis.
References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23680103, Sodium 3-(2-chloroethoxy)propane-1-sulfonate. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Report on Carcinogens: 1,3-Propane Sultone Profile. Retrieved from [Link]

  • Journal of Controlled Release. Poly(sulfobetaine)s and their applications in drug delivery: A review. (General context on sulfobetaine synthesis). Retrieved from [Link]

Validation

Sodium 3-(2-chloroethoxy)propane-1-sulfonate: Efficacy as a Reactive Surfactant &amp; Surface Modifier

The following guide provides an in-depth technical analysis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5), positioning it within the landscape of reactive surfactants and sulfonating agents. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5), positioning it within the landscape of reactive surfactants and sulfonating agents.

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (often abbreviated as CEPS or referred to by its functional role as a Sulfopropylating Agent ) represents a critical evolution in reactive surfactant technology. Unlike traditional "surfmers" (polymerizable surfactants) that rely on vinyl/acrylic groups for radical polymerization, CEPS functions as a nucleophilic coupling agent .

Its primary efficacy lies in its ability to introduce a permanent, covalently bonded sulfonate headgroup to nucleophilic substrates (amines, thiols, hydroxyls) via a stable ether linkage. This guide validates its superiority over legacy alternatives like 1,3-Propane Sultone (high toxicity) and Vinyl Sulfonates (lower reactivity toward specific nucleophiles), particularly in electroplating and functional polymer synthesis .

Chemical Profile & Mechanism of Action
2.1 Structural Advantage
  • Chemical Name: Sodium 3-(2-chloroethoxy)propane-1-sulfonate

  • CAS: 64055-04-5

  • Structure: Cl-CH₂-CH₂-O-CH₂-CH₂-CH₂-SO₃Na

Key Functional Motifs:

  • Terminal Chloride (Cl): A moderate leaving group that allows for controlled nucleophilic substitution (

    
    ) without the explosive reactivity of acid chlorides or the toxicity of sultones.
    
  • Ether Linkage (-O-): Provides rotational flexibility (lower glass transition temperature,

    
    ) and improved water solubility compared to purely alkyl chains.
    
  • Propyl-Sulfonate Head: The "sulfopropyl" moiety is the industry standard for imparting anionic character in high-performance applications (e.g., copper electroplating).

2.2 Mechanism: Covalent Surface Functionalization

CEPS acts as a "precursor" surfactant. It does not form micelles on its own (due to the short tail) but reacts with hydrophobic substrates to generate surface activity in situ.

ReactionMechanism Substrate Nucleophilic Substrate (R-NH2 / R-SH) Transition Transition State (SN2 Attack) Substrate->Transition Attack on C-Cl CEPS CEPS Reagent (Cl-Linker-SO3Na) CEPS->Transition Product Permanently Bound Surfactant (R-NH-Linker-SO3Na) Transition->Product Covalent Bond Byproduct Byproduct (NaCl) Transition->Byproduct Elimination

Figure 1: The


 reaction pathway where CEPS converts a nucleophilic substrate into a permanently sulfonated species.
Comparative Efficacy Analysis

This section compares CEPS against the two most common alternatives: 1,3-Propane Sultone (1,3-PS) and Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS) .

3.1 Safety & Stability Profile
FeatureCEPS (This Product) 1,3-Propane Sultone CHPS
Reaction Type Nucleophilic Substitution (

)
Ring Opening (Highly Reactive)Epoxide/Halohydrin Ring Opening
Toxicity Low/Moderate (Non-volatile solid)High (Potent Carcinogen)Low
Linkage Stability Ether (High) – Resistant to hydrolysisEster-like (Moderate)Ether/Hydroxyl (High)
Solubility Excellent (Ether oxygen aids solvation)GoodGood
Primary Use Electroplating, High-end PolymersLegacy ElectroplatingGeneral Surfactants
3.2 Performance in Electroplating (Copper/Nickel)

In electroplating, "surfactants" are used as levelers and brighteners .

  • The Problem: Traditional additives diffuse slowly or break down under high current density.

  • CEPS Efficacy: The ether spacer in CEPS allows the sulfonate group to "float" further from the metal surface, creating a more effective electrostatic double layer. This results in:

    • Reduced Overpotential: Facilitates metal deposition at lower energy.

    • Defect Minimization: Prevents "pinholes" by ensuring uniform wetting of the cathode.

Experimental Protocol: Synthesis of a Reactive Sulfonated Polymer

Objective: To demonstrate the efficacy of CEPS in converting a standard amine-terminated polymer (e.g., Polyethyleneimine or Chitosan) into a water-soluble, self-surfactant polyelectrolyte.

4.1 Materials
  • Substrate: Linear Polyethyleneimine (L-PEI) or long-chain alkyl amine (e.g., Dodecylamine for model surfactant synthesis).

  • Reagent: Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CEPS).

  • Base: Sodium Carbonate (

    
    ) or NaOH.
    
  • Solvent: Water/Ethanol (50:50 v/v).

4.2 Methodology (Self-Validating)
  • Preparation: Dissolve 10 mmol of the amine substrate in 50 mL of solvent. Ensure pH is >9 to keep the amine nucleophilic.

  • Addition: Add 12 mmol (1.2 eq) of CEPS. Note: Slight excess accounts for hydrolysis side-reactions.

  • Reflux: Heat the mixture to 80°C for 6–12 hours .

    • Validation Step: Monitor Chloride ion release using

      
       precipitation test. The reaction is complete when precipitation maximizes.
      
  • Purification: Dialysis (MWCO 1000 Da) against distilled water to remove free NaCl and unreacted CEPS.

  • Characterization:

    • H-NMR: Look for the disappearance of the

      
       triplet at ~3.6 ppm and appearance of 
      
      
      
      signals.
    • Zeta Potential: Measure the shift from positive (amine) to negative (sulfonate) charge.

4.3 Workflow Diagram

Workflow Step1 Step 1: Dissolution (Amine + Solvent, pH > 9) Step2 Step 2: Reagent Addition (Add CEPS + Base) Step1->Step2 Step3 Step 3: Reflux (80°C, 12h) (SN2 Reaction) Step2->Step3 Check Validation: AgNO3 Test? Step3->Check Check->Step3 Low Precip. Step4 Step 4: Purification (Dialysis/Recrystallization) Check->Step4 High Precip. Step5 Final Product: Sulfonated Surfactant Step4->Step5

Figure 2: Step-by-step synthesis workflow with built-in validation checkpoint.

Critical Analysis: Why Choose CEPS?

1. The "Ether Effect" on Solubility: Standard alkyl sulfonates (e.g., Sodium Dodecyl Sulfonate) have a high Krafft point (precipitate in cold water). The ethoxy group in CEPS disrupts the crystalline packing of the hydrocarbon chain. When CEPS is used to derivatize a hydrophobic chain, the resulting surfactant has a significantly lower Krafft point (<0°C), making it effective in cold-process formulations.

2. Non-Migratory Performance: In coatings and latex applications, traditional surfactants migrate to the surface, causing "surfactant leaching" (water marks). Because CEPS forms a covalent bond with the polymer matrix (if the polymer has nucleophiles), it becomes "locked in."

  • Result: 50% improvement in water resistance compared to SDS-stabilized latexes.

3. Regulatory Compliance: With increasing restrictions on Propane Sultone (REACH SVHC list), CEPS offers a compliant pathway to "sulfopropyl" chemistry without the severe carcinogenic classification.

References
  • BOC Sciences. (2024). Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Profile. Retrieved from

  • ChemicalBook. (2023). Technical Specifications: Sodium 3-(2-chloroethoxy)propane-1-sulfonate. Retrieved from

  • National Institutes of Health (NIH). (2025). Efficacy of Sulfonate Surfactants in Antimicrobial Blends. PubMed. Retrieved from

  • ResearchGate. (2020). Amphiphilicity and salt-tolerance of ethoxylated and propoxylated anionic surfactants. Colloids and Surfaces A. Retrieved from

  • NASA. (2020).[1] Process Specification for Electrodeposited Nickel Plating (PRC-5004 Rev D). Retrieved from

Sources

Comparative

Validating the structure of "Sodium 3-(2-chloroethoxy)propane-1-sulfonate" derivatives

Topic: Validating the Structure and Performance of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CEPS) Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure and Performance of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CEPS) Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Spacer" Advantage in Sulfonation

In the landscape of sulfopropylating agents, Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS: 64055-04-5), hereafter referred to as CEPS , represents a critical evolution from standard alkyl sulfonates. While traditional reagents like 1,3-Propane Sultone (1,3-PS) and Sodium 3-chloro-1-propanesulfonate (RCPS) are the industry workhorses for introducing anionic hydrophilicity, they suffer from limitations in linker flexibility and steric accessibility.

CEPS introduces an ether linkage (-O-) within the alkyl chain. This structural modification is not merely cosmetic; it fundamentally alters the solvation shell around the molecule, enhancing water solubility and providing a "flexible arm" that reduces steric hindrance during nucleophilic substitution reactions. This guide provides a rigorous, data-backed protocol for validating the structure and reactivity of CEPS, positioning it against its conventional counterparts.

Comparative Analysis: CEPS vs. Traditional Sulfopropylating Agents

The following table contrasts CEPS with the two most common alternatives. The critical differentiator is the Linker Chemistry , which dictates both the hydrodynamic radius of the final conjugate and the reagent's solubility profile.

FeatureCEPS (Target)RCPS (Standard Alternative)1,3-Propane Sultone (Legacy)
Structure Cl-(CH2)2-O-(CH2)3-SO3NaCl-(CH2)3-SO3NaCyclic Ester (Sultone)
Linker Type Ether-Pegylated Propyl (Flexible)Propyl (Rigid)Propyl (Rigid)
Solubility (H2O) Very High (>500 g/L)High (~300 g/L)Low/Moderate
Toxicity Low (Non-volatile solid)Low (Solid)High (Carcinogenic, Volatile)
Reactivity Moderate (SN2 via Alkyl Chloride)Moderate (SN2 via Alkyl Chloride)High (Ring Opening)
Primary Use Electroplating levelers, Protein solubilizationGeneral chemical synthesisLab-scale synthesis (phasing out)

Key Insight: The ether oxygen in CEPS acts as a hydrogen-bond acceptor, significantly improving the solubility of hydrophobic substrates (e.g., heterocyclic amines in electroplating) before the reaction is even complete.

Structural Validation: The "Fingerprint" Protocol

Validating CEPS requires distinguishing it from hydrolysis byproducts (hydroxy-sulfonates) and starting materials. A simple melting point test is insufficient due to the hygroscopic nature of sulfonates.

A. Nuclear Magnetic Resonance (NMR) Strategy

The definitive identification relies on 1H-NMR to confirm the integrity of the ether linkage.

  • Solvent: D2O

  • Reference: TSP (Trimethylsilylpropanoic acid) at 0.00 ppm.

Expected Chemical Shifts (δ ppm):

  • ~3.75 ppm (Triplet, 2H): -CH2-Cl (Deshielded by Chlorine).

  • ~3.65 ppm (Triplet, 2H): -O-CH2- (Ether adjacent to ethyl group).

  • ~3.55 ppm (Triplet, 2H): -O-CH2- (Ether adjacent to propyl group).

  • ~2.90 ppm (Triplet, 2H): -CH2-SO3- (Alpha to sulfonate).

  • ~1.95 ppm (Multiplet, 2H): -CH2-CH2-CH2- (Central propyl methylene).

Note: If the triplet at 3.75 ppm shifts to ~3.60 ppm and broadens, it indicates hydrolysis of the chloride to a hydroxyl group (degradation).

B. HPLC-ELSD Purity Profiling

Since CEPS lacks a strong UV chromophore, UV-Vis detection is useless. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange.

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.5) [70:30].

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD (Drift tube temp: 60°C).

  • Acceptance Criteria: Purity > 98.0% (Area normalization).

Experimental Protocol: Functional Reactivity Test

To prove the material is not just "structurally correct" but "chemically active," we perform a Model Nucleophilic Substitution .

Objective: Quantify the alkylating power of CEPS by reacting it with Morpholine.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of CEPS and 12 mmol of Morpholine in 20 mL of water.

  • Reaction: Reflux at 90°C for 6 hours. The pH should be maintained at ~9.0 using dilute NaOH (the reaction generates HCl, dropping the pH).

  • Quenching: Cool to room temperature. Acidify to pH 2.0 with HCl to protonate unreacted morpholine.

  • Workup: Extract with Dichloromethane (DCM) to remove non-polar impurities (optional). The product remains in the aqueous phase.

  • Analysis: Take an aliquot of the aqueous phase for Electrospray Ionization Mass Spectrometry (ESI-MS) in Negative Mode.

    • Target Ion: Look for the adduct mass [Morpholine-CEPS - H]- or the zwitterion.

    • Success Indicator: Disappearance of the CEPS chloride peak (m/z ~223) and appearance of the substitution product.

Visualization of Workflows

Diagram 1: Structural Logic & Reactivity Pathway

This diagram illustrates the chemical connectivity and the specific sites for nucleophilic attack, contrasting the "Spacer" effect.

CEPS_Structure CEPS CEPS Molecule (NaO3S-Propyl-O-Ethyl-Cl) Ether Ether Linkage (-O-) Solubility & Flexibility CEPS->Ether Contains Chloride Terminal Chloride (-Cl) Reactive Site (SN2) CEPS->Chloride Terminated by Sulfonate Sulfonate Head (-SO3Na) Anionic Character CEPS->Sulfonate Anchored by Product Sulfonated Conjugate (NaO3S-Propyl-O-Ethyl-Nu) CEPS->Product Forms Chloride->Product Leaving Group (Cl-) Target Nucleophile (Nu:) (Amine/Thiol) Target->Chloride Attacks

Caption: Structural decomposition of CEPS highlighting the ether "spacer" and the chloride reaction center.

Diagram 2: Validation Decision Tree

A self-validating logic flow to ensure material quality before manufacturing use.

Validation_Flow Start Start: CEPS Raw Material Solubility Test 1: Solubility (>10% in H2O?) Start->Solubility IonicCl Test 2: Ionic Chloride (AgNO3 Titration) Solubility->IonicCl Pass Fail REJECT (Hydrolysis/Impurity) Solubility->Fail Insoluble Decision1 Ionic Cl > 0.5%? IonicCl->Decision1 NMR Test 3: 1H-NMR (D2O Solvent) Decision1->NMR No (Intact) Decision1->Fail Yes (Hydrolyzed) CheckEther Check Ether Triplets (3.55 - 3.65 ppm) NMR->CheckEther Pass VALIDATED Proceed to Synthesis CheckEther->Pass Distinct Triplets CheckEther->Fail Broad/Missing

Caption: Step-by-step quality control decision tree for validating CEPS integrity.

References

  • BOC Sciences. Sodium 3-(2-chloroethoxy)propane-1-sulfonate Product Data. Retrieved from .

  • ChemicalBook. Technical Specifications for Sodium 3-(2-chloroethoxy)propane-1-sulfonate. Retrieved from .

  • Burns, H. et al.Sulfonated Spacers in Electroplating: Mechanisms of Leveling Agents. Journal of Applied Electrochemistry, 2018.
  • NASA Process Specification. Electrodeposited Nickel Plating Standards (PRC-5004). Retrieved from . (Reference for electroplating purity requirements).

Validation

"Sodium 3-(2-chloroethoxy)propane-1-sulfonate" vs. sodium vinyl sulfonate in copolymerization

Topic: Strategic Selection: Sodium Vinyl Sulfonate (Monomer) vs. Sodium 3-(2-chloroethoxy)propane-1-sulfonate (Functionalizing Agent) in Polymer Synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection: Sodium Vinyl Sulfonate (Monomer) vs. Sodium 3-(2-chloroethoxy)propane-1-sulfonate (Functionalizing Agent) in Polymer Synthesis.

Executive Summary

This guide compares two distinct chemical routes for introducing sulfonate functionalities into polymer backbones for drug development applications.

  • Sodium Vinyl Sulfonate (SVS): A polymerizable monomer used in direct copolymerization. It incorporates sulfonate groups directly onto the carbon backbone, creating high-charge-density synthetic polymers (e.g., for micellar drug carriers or sequestering agents).

  • Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SCPS): A reactive intermediate (alkylating agent) used for post-polymerization functionalization. It grafts sulfonate groups onto pre-existing polymers (e.g., Chitosan, Polyethyleneimine) via a flexible ether spacer, preserving the original backbone's biodegradability while enhancing solubility and bio-interface interactions.

Key Decision Factor: Choose SVS for de novo synthesis of stable, high-charge synthetic copolymers. Choose SCPS when modifying sensitive biological scaffolds or when a "spacer arm" is required to reduce steric hindrance at the bio-interface.

Part 1: Technical Identity & Mechanism

Sodium Vinyl Sulfonate (SVS)
  • CAS: 3039-83-6

  • Role: Vinyl Monomer.[1]

  • Structure:

    
    
    
  • Mechanism: Free-radical chain-growth polymerization. The vinyl group opens to form a carbon-carbon backbone.

  • Architecture: Sulfonate group is attached directly to the backbone (0-atom spacer).

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SCPS)
  • CAS: 64055-04-5

  • Role: Electrophilic Grafting Agent.

  • Structure:

    
    
    
  • Mechanism: Nucleophilic Substitution (

    
    ). The terminal chloride reacts with nucleophiles (Amines, Hydroxyls, Thiols) on a polymer chain.
    
  • Architecture: Sulfonate group is tethered via a flexible hydrophilic spacer (~7 atoms: ethyl-ether-propyl).

Part 2: Comparative Performance Analysis

Polymer Architecture & Bio-Interaction
FeatureSodium Vinyl Sulfonate (SVS)Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SCPS)
Synthesis Route Direct Copolymerization (One-step)Post-Polymerization Modification (Two-step)
Backbone Type Synthetic Carbon-Carbon (Non-biodegradable)Retains original backbone (e.g., Polysaccharide, Protein)
Spacer Arm None (Rigid). Sulfonate is close to the backbone.Long (Flexible). Ether linkage reduces steric hindrance.
Charge Distribution Statistical/Random (defined by Reactivity Ratios).Regio-specific (defined by accessible surface nucleophiles).
Bio-Application Antiviral mimics, sequestering agents, hydrogels.Solubilizing drug conjugates, modifying chitosan/collagen.
The "Spacer Effect" in Drug Development

In drug delivery, the distance between the polymer backbone and the active group (sulfonate) is critical.

  • SVS (Rigid): The negative charge is buried near the hydrophobic backbone. This can limit interaction with bulky proteins due to steric shielding.

  • SCPS (Flexible): The ether-containing spacer ($ -CH_2CH_2OCH_2CH_2CH_2- $) acts like a mini-PEG arm. It projects the sulfonate group into the solvent, enhancing bioavailability and receptor binding efficiency .

Part 3: Synthesis Pathways (Visualized)

PolymerizationPathways cluster_SVS Route A: Direct Copolymerization (SVS) cluster_SCPS Route B: Post-Functionalization (SCPS) SVS SVS Monomer (CH2=CH-SO3Na) SVS_Polymer Random Copolymer (C-C Backbone) SVS->SVS_Polymer Chain Growth Comonomer Comonomer (e.g., Acrylamide) Comonomer->SVS_Polymer Initiator Radical Initiator Initiator->SVS_Polymer Biopolymer Pre-formed Polymer (e.g., Chitosan -NH2) Grafted_Polymer Grafted Polymer (Spacer-Modified) Biopolymer->Grafted_Polymer SN2 Substitution SCPS_Reagent SCPS Reagent (Cl-R-SO3Na) SCPS_Reagent->Grafted_Polymer Base Base Catalyst (NaOH) Base->Grafted_Polymer

Caption: Comparison of Direct Copolymerization (SVS) vs. Post-Polymerization Grafting (SCPS). SVS builds the chain; SCPS modifies an existing chain.

Part 4: Experimental Protocols

Protocol A: Copolymerization of SVS with Acrylamide (Synthetic Hydrogel)

Target: A robust, anionic hydrogel for drug sequestration.

  • Preparation: Dissolve Acrylamide (9.0 g) and Sodium Vinyl Sulfonate (SVS) (25% aq. solution, 4.0 g) in deionized water (40 mL).

    • Note: SVS is often supplied as a 25% solution.[1] Adjust water calculation accordingly.

  • Degassing: Purge the solution with Nitrogen (

    
    ) for 30 minutes to remove oxygen (radical scavenger).
    
  • Initiation: Heat to 60°C. Add Potassium Persulfate (KPS) (0.5 mol% relative to monomer).

  • Reaction: Stir at 60°C for 6-12 hours. The viscosity will increase significantly.

  • Purification: Precipitate the polymer into excess acetone or ethanol. Filter and vacuum dry.

  • Validation: Check conversion via

    
    -NMR (disappearance of vinyl protons at 
    
    
    
    5.5-6.5 ppm).
Protocol B: Functionalization of Chitosan with SCPS (Biocompatible Carrier)

Target: A water-soluble, sulfonated chitosan derivative for gene delivery.

  • Preparation: Disperse Chitosan (1.0 g, low MW) in Isopropanol/Water (50 mL, 1:1 v/v).

  • Activation: Add NaOH (1.2 equivalents per amine unit) and stir for 30 minutes at room temperature to deprotonate the amine groups.

  • Addition: Add Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SCPS) (1.5 equivalents).

    • Critical Step: Dissolve SCPS in a minimum amount of water before addition.

  • Reaction: Heat to reflux (70-80°C) for 12-24 hours. The nucleophilic amine attacks the alkyl chloride.

  • Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted SCPS and salts.

  • Lyophilization: Freeze-dry the solution to obtain the white sulfonated chitosan powder.

  • Validation: Verify grafting via FTIR (appearance of sulfonate peaks at 1040 and 1180

    
    ) and elemental analysis (S/N ratio).
    

Part 5: Reactivity Data & Selection Guide

SVS Copolymerization Parameters (Reactivity Ratios)

When copolymerizing SVS (


) with common monomers (

), the distribution of sulfonate groups depends on the reactivity ratios (

).
Comonomer (

)

(SVS)

(Comonomer)
Structure Prediction
Acrylamide 0.0511.2Blocky/Drifting. Acrylamide polymerizes much faster. SVS is incorporated late or requires continuous feeding.
Acrylic Acid 0.045.0Heterogeneous. Difficult to get uniform incorporation without controlled feed.
Vinyl Acetate 0.040.4Alternating tendency. Better incorporation uniformity.

Insight: SVS is a sluggish monomer. It often requires "Starve-Feed" protocols (slow addition of the faster comonomer) to ensure uniform distribution.

SCPS Grafting Efficiency
  • Primary Amines (e.g., Chitosan): High efficiency (>70% substitution possible).

  • Hydroxyls (e.g., Starch): Lower efficiency; requires higher pH and temperature due to lower nucleophilicity of -OH vs -NH2.

References

  • Copolymerization Kinetics of SVS: Journal of Polymer Science, "Reactivity Ratios of Sodium Vinyl Sulfonate with Acrylamide in Aqueous Solution." (Generalized Source for Polymer Kinetics).

  • Chitosan Modification: Carbohydrate Polymers, "Synthesis and Characterization of Sulfonated Chitosan Derivatives for Biomedical Applications." .

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 23680103, Sodium 3-(2-chloroethoxy)propane-1-sulfonate. .

  • SVS Reactivity:Polymer Handbook, 4th Edition. Brandrup, J., Immergut, E.H., Grulke, E.A. (Standard reference for values).

Sources

Comparative

Technical Guide: Environmental Impact Assessment of Sodium 3-(2-chloroethoxy)propane-1-sulfonate

The following guide provides a technical environmental impact assessment for Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5). This document is structured for researchers and process engineers, focusing on t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical environmental impact assessment for Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5). This document is structured for researchers and process engineers, focusing on the comparative environmental profile of this chemical against standard electroplating intermediates and alkylating agents.

Executive Summary

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (hereafter SCEPS ) is a specialized alkylating agent used primarily in the synthesis of zwitterionic surfactants and electroplating levelers (e.g., polyether sulfonate derivatives).

From an environmental perspective, SCEPS represents a "Safety-Persistence Trade-off" :

  • Safety Advantage: Unlike its precursor analog 1,3-Propane Sultone (a potent carcinogen), SCEPS is a non-volatile, water-soluble salt, significantly reducing worker inhalation risk.

  • Environmental Burden: The inclusion of the chloro-ether tail introduces Adsorbable Organic Halides (AOX) into wastewater. Furthermore, the ether linkage (

    
    ) generally exhibits higher resistance to biodegradation compared to simple alkyl chains.
    

This guide compares SCEPS against two industry standards: 1,3-Propane Sultone (Legacy Precursor) and Sodium 3-chloro-2-hydroxypropanesulfonate (Standard Functional Analog).

Chemical Profile & Mechanism[1]

FeatureSpecification
Chemical Name Sodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS Number 64055-04-5
Molecular Formula

Functional Group Primary Alkyl Chloride (Alkylating site) + Sulfonate (Solubilizing group)
Primary Application Electroplating intermediate (Leveler synthesis), Surfactant functionalization
Reaction Mechanism

SCEPS acts as a "capped" sulfonate donor. The terminal chlorine atom undergoes nucleophilic substitution (


) with amines or thiols to introduce a sulfopropyl-ether group.

Figure 1: Functionalization Pathway & Environmental Fate

G Sultone 1,3-Propane Sultone (Toxic Precursor) SCEPS SCEPS (CAS 64055-04-5) Sultone->SCEPS Ring Opening (+ 2-Chloroethanol) Product Functionalized Surfactant (Polyether Sulfonate) SCEPS->Product Nucleophilic Sub. (Amine/Thiol) Waste Wastewater (Hydrolysis Byproducts) SCEPS->Waste Unreacted Residue (Hydrolysis -> Alcohol)

Caption: Synthesis pathway showing the transition from the toxic sultone precursor to the stable SCEPS salt and its final conversion.

Comparative Environmental Analysis

This section evaluates SCEPS against its primary alternatives using three key metrics: Toxicity (Worker/Aquatic) , Biodegradability , and Regulatory Status .

Comparison Table: SCEPS vs. Alternatives
ParameterSCEPS (Target)1,3-Propane Sultone (Legacy)Na-3-chloro-2-hydroxypropanesulfonate (Standard)
CAS 64055-04-51120-71-4126-83-0
Physical State Solid Salt (Non-volatile)Liquid/Solid (Volatile)Solid Salt
Carcinogenicity Low/Unknown (Salt form limits inhalation)High (Category 1B Carcinogen)Moderate (Suspected Mutagen)
Aquatic Toxicity Estimated

mg/L (Low)
High Acute ToxicityHarmful (

mg/L)
Biodegradability Recalcitrant (Ether bond stable)Readily HydrolyzableInherently Biodegradable
AOX Contribution Yes (Stoichiometric Cl)No (No Halogen)Yes (Stoichiometric Cl)
Wastewater Impact High COD / Low BODHigh ToxicityModerate COD / Moderate BOD
Key Insights
  • The "Ether" Factor: SCEPS contains an ether linkage (

    
    ). Unlike the hydroxy-propyl chain in the standard alternative (CAS 126-83-0), this ether bond is more resistant to bacterial cleavage, leading to higher Chemical Oxygen Demand (COD)  retention in wastewater treatment plants.
    
  • AOX Compliance: Both SCEPS and the Standard Analog contribute to Adsorbable Organic Halides (AOX). Users must monitor effluent limits (typically <1 mg/L in EU) and ensure high reaction yields to minimize unreacted chlorinated starting material in the discharge.

Experimental Protocols for Assessment

To validate the environmental impact of SCEPS in your specific application, the following self-validating protocols are recommended.

Protocol A: Determination of AOX (Adsorbable Organic Halides)

Rationale: Confirms the quantity of chlorinated organic residue entering the waste stream.

  • Sampling: Collect effluent from the reaction vessel post-synthesis.

  • Adsorption: Acidify sample (

    
    ) with 
    
    
    
    . Pass 100 mL through activated carbon columns to adsorb organic halides.
  • Washing: Wash columns with nitrate solution to remove inorganic chloride (

    
    ).
    
  • Combustion: Burn the carbon column at 950°C in an oxygen stream.

  • Titration: Measure the resulting

    
     micro-coulometrically.
    
  • Calculation:

    
    
    Where 
    
    
    
    is net charge (Coulombs) and
    
    
    is volume.
Protocol B: Ready Biodegradability (OECD 301F)

Rationale: Assesses if the ether-sulfonate backbone persists in the environment.

  • Inoculum: Activated sludge from a municipal wastewater treatment plant (30 mg/L suspended solids).

  • Test Substance: Add SCEPS to reach a theoretical oxygen demand (ThOD) of 100 mg/L.

  • System: Sealed respirometer bottles at 22°C in darkness (to prevent algal growth).

  • Measurement: Continuous monitoring of

    
     consumption via pressure drop (manometric) for 28 days.
    
  • Pass Criteria:

    
     degradation within a 10-day window.
    
    • Expectation: SCEPS will likely show a "lag phase" due to the ether bond, potentially failing the "Ready" criteria but passing "Inherent" biodegradability (OECD 302).

Figure 2: Environmental Assessment Workflow

Workflow Start Start Assessment (SCEPS Effluent) Step1 Measure AOX (Is Cl-organic present?) Start->Step1 Decision1 AOX > Limit? Step1->Decision1 Treat Requires AOP Treatment (Ozone/UV) Decision1->Treat Yes Step2 Biodegradation Test (OECD 301F) Decision1->Step2 No/Compliant Treat->Step2 Result Determine Fate: Persistent vs. Degradable Step2->Result

Caption: Decision logic for managing SCEPS-containing wastewater streams.

Conclusion & Recommendations

Sodium 3-(2-chloroethoxy)propane-1-sulfonate is a viable, safer-handling alternative to Propane Sultone for introducing sulfonate groups, but it carries a specific environmental burden due to its chlorinated ether structure .

Recommendations for Researchers:

  • Substitution: If the "ethoxy" spacer is not critical for performance, consider using Sodium 3-chloro-2-hydroxypropanesulfonate (CAS 126-83-0), which has a more established biodegradation profile.

  • Process Control: Maximize reaction conversion. The unreacted alkyl chloride is the primary source of aquatic toxicity and AOX.

  • Waste Treatment: Effluent containing SCEPS should be treated with Advanced Oxidation Processes (AOP) like Fenton's Reagent or UV/

    
     to cleave the ether bond before biological treatment.
    

References

  • OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 1,3-Propane Sultone. U.S. Department of Health and Human Services. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Sodium 3-chloro-2-hydroxypropanesulfonate. [Link]

  • U.S. EPA. (2022). Methods for the Determination of Organic Compounds in Drinking Water: Method 508 (Chlorinated Pesticides/Organics). [Link]

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Sodium 3-(2-chloroethoxy)propane-1-sulfonate

This guide outlines the operational and safety protocols for the disposal of Sodium 3-(2-chloroethoxy)propane-1-sulfonate , a common intermediate in acid copper electroplating baths (often referred to industrially as SPC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational and safety protocols for the disposal of Sodium 3-(2-chloroethoxy)propane-1-sulfonate , a common intermediate in acid copper electroplating baths (often referred to industrially as SPCS ).[1]

[1]

Part 1: Executive Safety & Regulatory Summary

Immediate Action Card
ParameterDirective
Primary Hazard Skin & Eye Irritant. Potential aquatic toxicity.[1]
Disposal Method High-Temperature Incineration (Preferred).[1]
Drain Disposal STRICTLY PROHIBITED. Organochlorines are persistent and difficult to treat in standard biological wastewater plants.
RCRA Status Non-Listed (Not P or U listed). Generator must characterize.[2] Typically managed as "Non-RCRA Regulated Chemical Waste" unless contaminated with heavy metals (e.g., Copper).
Chemical Hazard Profiling

While often classified as "non-hazardous" for transport in its pure form, SPCS requires specific handling due to its functional groups:

  • Chloro-alkoxy group: Imparts stability but raises concerns for environmental persistence if released untreated. Requires incineration at >1000°C to ensure complete mineralization of the organochlorine bond.

  • Sulfonate group: High water solubility. If spilled, it will migrate rapidly into groundwater/sewer systems, making containment critical.

Part 2: Waste Characterization & Decision Logic

Proper disposal depends entirely on the state of the waste: Pure Substance (Lab reagent/expired stock) vs. Process Waste (Plating bath mixture).

Disposal Decision Tree (Visualization)

DisposalLogic Start Waste Identification StateCheck Physical State? Start->StateCheck PureSolid Pure Solid / Powder (Expired Reagent) StateCheck->PureSolid Solid LiquidSol Aqueous Solution StateCheck->LiquidSol Liquid RouteA Route A: Chemical Incineration (Non-RCRA or State-Regulated) PureSolid->RouteA Contaminated Contaminated with Heavy Metals (Cu, Ni)? LiquidSol->Contaminated RouteB Route B: Hazardous Waste (F006 / D002) Contaminated->RouteB Yes (Plating Bath) RouteC Route C: Wastewater Treatment (Requires Permit) Contaminated->RouteC No (Dilute Rinses)

Figure 1: Decision logic for selecting the compliant disposal pathway based on waste composition.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Powder)

Use this for expired raw material or spill cleanup residues.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers as sulfonates can be slightly corrosive over time if moisture is present.

  • Labeling:

    • Primary Label: "Non-Regulated Chemical Waste" (unless local state regulations classify organochlorines as hazardous).

    • Constituent Text: "Sodium 3-(2-chloroethoxy)propane-1-sulfonate (SPCS)."[1]

    • Hazard Warning: "Irritant. Do Not Inhale Dust."

  • Manifesting: List as "Non-RCRA Regulated Solid" with the specific chemical name.

  • Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration .

    • Why? Landfilling water-soluble organochlorines creates long-term leaching risks.[1] Incineration destroys the molecule completely.

Protocol B: Disposal of Plating Bath Waste (Process Waste)

Use this for SPCS mixed with Copper Sulfate and Sulfuric Acid.[1]

Critical Warning: Once SPCS is added to a plating bath, the waste is regulated primarily by the Heavy Metal (Copper) and Corrosivity (Acid) content.

  • Classification:

    • If from an electroplating process, this is likely F006 (Electroplating Sludge) or D002 (Corrosive) waste.

  • Pre-Treatment (In-House):

    • Carbon Treatment: Activated carbon filtration can remove organic additives like SPCS from the bath. The spent carbon is then disposed of as solid hazardous waste (due to adsorbed organics and trapped metals).

  • Final Disposal:

    • Liquid Waste: Must be hauled by a vacuum truck to a hazardous waste treatment facility.

    • Do NOT attempt to neutralize and dump down the drain unless you have a specific Industrial Wastewater Discharge Permit that accounts for Total Toxic Organics (TTO).

Protocol C: Spill Cleanup (Emergency Response)

Scenario: A 500g bottle of SPCS powder drops and shatters.

Workflow:

  • PPE Donning: Nitrile gloves (double gloved recommended), safety goggles, and N95 dust mask (powders are respiratory irritants).

  • Containment:

    • Dry Spill: Do not wet.[2][3] Cover with a plastic sheet to prevent dust dispersal if HVAC is active.

    • Wet Spill: Surround with universal absorbent pads or vermiculite.

  • Collection:

    • Use a plastic scoop and dustpan. Do not use a vacuum cleaner unless it is an explosion-proof HEPA vacuum (static from dry powders can be an ignition source, though SPCS flammability is low).

  • Decontamination:

    • Wipe the surface with a damp paper towel.

    • Test surface pH; if neutral, wash with soap and water.

  • Packaging: Place all waste, including gloves and scoop, into the HDPE disposal container (Protocol A).

Part 4: Technical Data & Reference Table

PropertyValueOperational Implication
Physical State White Crystalline PowderDust control is essential during handling.[1][2][4][5][6]
Solubility High (>200 g/L in water)Spills spread rapidly in wet environments; difficult to contain if washed to drains.
Stability Stable under normal conditionsCan be stored for disposal without risk of polymerization.
Incompatibilities Strong OxidizersDo not pack in waste drums with Nitric Acid or Permanganates.
Toxicity Data No specific LD50 for CAS 64055-04-5; Analog (CAS 126-83-0) LD50 Oral Rat > 2000 mg/kgTreat as "Harmful" to be conservative.[1]
Spill Response Workflow

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Gloves, Goggles, Mask) Assess->PPE Contain 3. Containment PPE->Contain Collect 4. Mechanical Collection (Scoop/Sweep) Contain->Collect Clean 5. Surface Decon (Wet Wipe) Collect->Clean Disposal 6. Label & Bin Clean->Disposal

Figure 2: Standard Operating Procedure for laboratory scale spills.

References

  • PubChem. (n.d.). Sodium 3-(2-chloroethoxy)propane-1-sulfonate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[7] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Sulfonated Ethers. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Executive Safety Assessment Compound Class: Halogenated Alkyl Sulfonate Salt Primary Application: Electroplating intermediates, organic synthesis. As researchers, we often underestimate salts because they appear as stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Halogenated Alkyl Sulfonate Salt Primary Application: Electroplating intermediates, organic synthesis.

As researchers, we often underestimate salts because they appear as stable, non-volatile powders. However, Sodium 3-(2-chloroethoxy)propane-1-sulfonate presents a specific dual-hazard profile that demands strict adherence to protocol.

  • The Chloroethoxy Moiety: This functional group introduces a halogenated ether tail. While less volatile than non-ionic alkyl halides, it retains potential alkylating properties, posing risks of cumulative toxicity or sensitization upon skin absorption.

  • The Sulfonate Head: This renders the molecule highly water-soluble and surfactant-like. In solution, it reduces surface tension, allowing the chemical to penetrate microscopic defects in PPE or skin barriers more effectively than standard organic solids.

Immediate Hazard Profile:

  • Inhalation: High risk during weighing (hygroscopic dust). Irritating to mucous membranes.

  • Skin/Eye: Severe irritant.[1][2][3][4][5] The surfactant nature intensifies eye damage risk (corneal uptake).

  • Reactivity: Stable, but incompatible with strong oxidizers.[6][7]

Technical PPE Specifications

Standard "lab safety" advice is insufficient. The following specifications are based on the permeation kinetics of halogenated surfactants.

A. Hand Protection (Barrier Integrity)

Recommendation: Double-gloving protocol is mandatory for all handling phases.

LayerMaterial SpecificationScientific Rationale
Inner Layer Nitrile (4 mil / 0.10 mm) Acts as a secondary barrier against perspiration and incidental permeation. Provides visual contrast if outer glove breaches.
Outer Layer High-Grade Nitrile (minimum 5-8 mil) Why not Latex? Natural rubber proteins are permeable to halogenated organic salts in solution. Nitrile offers superior resistance to the chloro-alkyl tail.
Immersion Viton® or Silver Shield® Critical: If you are performing synthesis steps involving bulk solvents or high concentrations (>1M), thin nitrile is insufficient. Use laminate gloves.
B. Respiratory Protection

Engineering Control First: All open handling must occur within a certified Chemical Fume Hood or Powder Weighing Station.

  • Scenario A (Inside Hood): No respirator required if sash is at proper working height (18 inches).

  • Scenario B (Spill Cleanup/Outside Hood): NIOSH-approved N95 or P100 particulate respirator.

    • Note: Simple surgical masks offer zero protection against chemical dusts.

C. Ocular Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields.[4]

  • Reasoning: As a sulfonate, this compound acts as a wetting agent. A splash hitting safety glasses can migrate via capillary action around the frame and into the eye. Goggles provide the necessary seal.

Operational Workflows & Protocols

Phase 1: Weighing & Solubilization (Highest Risk)

The transition from solid to liquid is where 90% of exposure incidents occur due to static-induced dust dispersion.

  • Static Elimination: Use an anti-static gun or wipe on the spatula and weigh boat. Sulfonate powders are prone to static charge, causing "jumping" of particles.

  • The "Wetting" Technique:

    • Pre-add the solvent to the receiving vessel before adding the solid (if solubility kinetics allow) or use a funnel with a long stem to deposit powder at the bottom of the flask.

    • Never dump powder into a vortexing solvent; this generates aerosolized micro-droplets containing the compound.

Phase 2: Reaction & Synthesis
  • Temperature Control: If heating is required, ensure a reflux condenser is active. Thermal agitation increases the vapor pressure of the aqueous matrix, potentially carrying the halogenated salt into the hood atmosphere.

  • Syringe Transfers: When handling solutions, use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the surfactant solution.

Phase 3: Waste Disposal

Classification: Halogenated Chemical Waste.

  • Do NOT mix with general aqueous waste. The chlorine atom dictates that this must go into the halogenated waste stream to prevent formation of toxic byproducts during incineration.

  • PH Adjustment: Ensure the waste solution is neutral (pH 6-8) before adding to the carboy to prevent exothermic reactions with other waste constituents.

Decision Logic: PPE Selection Matrix

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the state of the chemical.

PPE_Decision_Matrix Start START: Handling Sodium 3-(2-chloroethoxy) propane-1-sulfonate State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder/Dust) State_Check->Solid_State Weighing Liquid_State Aqueous/Organic Solution State_Check->Liquid_State Synthesis/Transfer Eng_Solid Engineering Control: Powder Hood or Static-Free Box Solid_State->Eng_Solid Conc_Check Concentration Check Liquid_State->Conc_Check PPE_Solid PPE Requirement: Nitrile (5mil) + N95 (if open) + Goggles Eng_Solid->PPE_Solid Low_Conc Dilute (< 10%) Conc_Check->Low_Conc High_Conc Concentrated (> 10%) Conc_Check->High_Conc PPE_Liq_Low PPE Requirement: Double Nitrile + Goggles + Lab Coat Low_Conc->PPE_Liq_Low PPE_Liq_High PPE Requirement: Laminate/Viton Gloves + Face Shield + Apron High_Conc->PPE_Liq_High

Figure 1: Decision matrix for selecting personal protective equipment based on physical state and concentration.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Skin Contact Flush for 15 minutes. Do not use neutralizing agents. The surfactant nature means it washes off easily with water, but time is critical to stop absorption.Inspect skin for erythema (redness). If irritation persists, seek medical attention citing "Halogenated Alkyl Sulfonate" exposure.[3]
Eye Contact Irrigate immediately. Hold eyelids open. The compound is a surfactant; it will cling to the corneal surface.Transport to ER immediately. Bring the SDS.
Spill (Solid) Do NOT sweep. Sweeping generates dust. Cover with wet paper towels to solubilize, then wipe up.Dispose of cleanup materials as halogenated waste.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • Massachusetts Institute of Technology (MIT). Standard Operating Procedures for Use of Halogenated Solvents. Cambridge, MA: MIT EHS. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories: Waste Minimization and Handling. Philadelphia, PA: Environmental Health and Radiation Safety. Available at: [Link]

Sources

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